Product packaging for Methyl fucopyranoside(Cat. No.:CAS No. 14687-15-1)

Methyl fucopyranoside

货号: B077008
CAS 编号: 14687-15-1
分子量: 178.18 g/mol
InChI 键: OHWCAVRRXKJCRB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Methyl alpha-L-fucopyranoside is a synthetic methyl glycoside derivative of the deoxy sugar L-fucose, serving as a critical biochemical tool in glycobiology research. Its primary value lies in its role as a stable, non-metabolizable analog of native fucosylated glycans, making it an essential compound for studying fucose-specific recognition events. A key application is its use as a competitive inhibitor for characterizing fucose-binding lectins, such as selectins, and various bacterial adhesins; by binding to the lectin's carbohydrate recognition domain, it blocks interaction with natural ligands, enabling the study of cell-cell adhesion, inflammation, and microbial pathogenesis. Furthermore, it is a valuable substrate and inhibitor for glycosidases, particularly alpha-L-fucosidases, facilitating enzymatic activity assays and mechanistic studies. The methyl group at the anomeric center provides enhanced stability against enzymatic hydrolysis compared to natural glycosides, ensuring reliable and reproducible experimental results. Researchers utilize this compound to probe the biological roles of fucosylation in processes like immune regulation, host-pathogen interactions, and cancer metastasis, where altered fucose expression is a common hallmark. This high-purity compound is an indispensable reagent for deciphering the complex language of carbohydrate-mediated biological signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O5 B077008 Methyl fucopyranoside CAS No. 14687-15-1

属性

IUPAC Name

2-methoxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932949
Record name Methyl 6-deoxyhexopyranoside
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9
Record name Mannopyranoside, .alpha.-L-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Galactopyranoside, .alpha.-L-
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC274256
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51241
Source DTP/NCI
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Methyl 6-deoxyhexopyranoside
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, is a crucial molecule in glycobiology and pharmaceutical sciences. It exists as two anomers, methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, which differ in the stereochemistry at the anomeric carbon. These compounds serve as valuable tools for studying carbohydrate-protein interactions, developing fucosidase inhibitors, and as building blocks in the synthesis of complex glycans and glycoconjugates. This guide provides a comprehensive overview of the physical and chemical properties of both anomers, detailed experimental protocols for their characterization, and visualizations of their roles in biological pathways.

Physical and Chemical Properties

The physical and chemical properties of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside are summarized below. These properties are essential for their handling, characterization, and application in research and development.

General Properties
PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Synonyms Methyl 6-deoxy-α-L-galactopyranosideMethyl 6-deoxy-β-L-galactopyranoside
CAS Number 14687-15-1[1]24332-98-7[2]
Molecular Formula C₇H₁₄O₅[1]C₇H₁₄O₅[2]
Molecular Weight 178.18 g/mol [1]178.18 g/mol [2]
Appearance White to off-white crystalline powder[1]White to off-white powder[2]
Purity ≥98% (HPLC)[1]≥99% (HPLC)[2]
Physicochemical Data
PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Melting Point 153 - 160 °C[1]121 - 123 °C[2]
Optical Rotation [α]²⁰D -193 ± 4° (c=2 in water)[1]+12.5 to +14.0° (c=2 in H₂O)[2]
Solubility Soluble in water.Information not readily available, but expected to be soluble in water.
Storage Conditions Room temperature[1]0 - 8 °C[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of methyl fucopyranosides. Below are standard protocols for key experimental procedures.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample on a clean, dry watch glass. If necessary, gently grind the crystals into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample fills the tube to a height of 2-3 mm.[3]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]

Measurement of Optical Rotation

Optical rotation is a key property for characterizing chiral molecules like this compound.

Apparatus:

  • Polarimeter

  • Polarimeter cell (1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Sodium lamp (D-line, 589 nm)

Procedure:

  • Solution Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., for a c=2 solution, weigh 200 mg).

    • Transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in deionized water and fill the flask to the mark. Mix thoroughly.

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up.

    • Fill the polarimeter cell with deionized water (the blank) and place it in the instrument.

    • Zero the instrument.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Observe the rotation and record the value in degrees.

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL.[4]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of carbohydrate samples.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) system with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Amino-based or reversed-phase column suitable for carbohydrate analysis.

  • Volumetric flasks and pipettes.

  • HPLC-grade solvents.

Procedure:

  • Mobile Phase Preparation: Prepare the appropriate mobile phase, typically a mixture of acetonitrile and water, and degas it.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound standard of known concentration.

    • Prepare a solution of the sample to be analyzed at a similar concentration.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the standard solution and record the chromatogram.

    • Inject the same volume of the sample solution and record the chromatogram.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of methyl fucopyranosides.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., D₂O, CD₃OD)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H NMR and ¹³C NMR spectra. Standard parameters are used, with adjustments made as necessary for optimal resolution and signal-to-noise ratio. For ¹³C NMR, an inverse-gated decoupling pulse sequence can be used to suppress the Nuclear Overhauser Effect for quantitative analysis.[5]

    • Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

  • Data Analysis:

    • Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to confirm the structure and the α or β configuration at the anomeric center.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key biological interactions of this compound.

Inhibition_of_Lectin_Binding UEA1 Ulex europaeusagglutinin I (UEA I) Binding Binding UEA1->Binding CellSurface Cell Surface Glycan (with α-L-fucose) CellSurface->Binding MethylFuc Methyl α-L-fucopyranoside Inhibition Inhibition MethylFuc->Inhibition Inhibition->Binding Prevents Enzymatic_Hydrolysis MethylFuc Methyl α-L-fucopyranoside (Substrate) Enzyme α-L-Fucosidase MethylFuc->Enzyme Binds to active site Products Products Enzyme->Products Catalyzes hydrolysis Fucose L-Fucose Products->Fucose Methanol Methanol Products->Methanol

References

An In-depth Technical Guide to the Synthesis of Methyl α-L-fucopyranoside from L-fucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl α-L-fucopyranoside from L-fucose, a critical process in glycobiology and the development of novel therapeutics. The primary method detailed is the Fischer glycosidation, a cornerstone of carbohydrate chemistry. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

Methyl α-L-fucopyranoside is a valuable carbohydrate derivative used in a variety of research and development applications, including its role as a building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] These complex structures are integral to cellular recognition, signaling, and immune responses, making their synthetic precursors, such as Methyl α-L-fucopyranoside, essential for advancing drug discovery and development.

The most common and direct method for the synthesis of methyl glycosides from unprotected sugars is the Fischer glycosidation.[2] This reaction involves treating the monosaccharide with an alcohol in the presence of an acid catalyst. While effective, the reaction typically yields a mixture of anomers (α and β) and sometimes different ring forms (pyranosides and furanosides).[2] Thermodynamic control, achieved through longer reaction times, favors the formation of the more stable pyranoside form, with the α-anomer often being the major product due to the anomeric effect.[2]

This guide will focus on a reliable and reproducible protocol for the synthesis of Methyl α-L-fucopyranoside, including the separation of the desired α-anomer from the β-anomer.

Chemical Synthesis Pathway

The synthesis of Methyl α-L-fucopyranoside from L-fucose proceeds via an acid-catalyzed nucleophilic substitution reaction. The mechanism involves the protonation of the anomeric hydroxyl group of L-fucose, followed by the loss of water to form a resonance-stabilized oxocarbenium ion. Methanol then attacks the anomeric carbon from either the α or β face, leading to the formation of the corresponding methyl fucopyranoside anomers.

Synthesis_Pathway L_Fucose L-Fucose Protonation Protonation of Anomeric OH L_Fucose->Protonation H+ (cat.) Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonation->Oxocarbenium - H₂O Methanol_Attack Nucleophilic Attack by Methanol Oxocarbenium->Methanol_Attack + CH₃OH Anomers Anomeric Mixture (α and β) Methanol_Attack->Anomers Separation Chromatographic Separation Anomers->Separation Alpha_Product Methyl α-L-fucopyranoside Beta_Product Methyl β-L-fucopyranoside Separation->Alpha_Product Desired Product Separation->Beta_Product Byproduct

Caption: Reaction scheme for the Fischer glycosidation of L-fucose.

Experimental Protocol: Fischer Glycosidation of L-Fucose

This protocol details the synthesis of methyl L-fucopyranosides and the subsequent separation of the α-anomer.

Materials:

  • L-Fucose

  • Methanol (anhydrous)

  • Dowex 50W-X8 resin (H⁺ form)

  • Sodium bicarbonate

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Deuterium oxide (D₂O) for NMR analysis

Procedure:

  • Reaction Setup: A suspension of L-fucose (e.g., 10 g, 60.9 mmol) in anhydrous methanol (e.g., 200 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: Dowex 50W-X8 resin (H⁺ form, e.g., 10 g) is added to the suspension.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached, favoring the pyranoside forms. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/methanol/water (e.g., 8:1:1).

  • Neutralization and Filtration: After cooling to room temperature, the reaction mixture is neutralized by the addition of solid sodium bicarbonate until effervescence ceases. The resin and excess sodium bicarbonate are removed by filtration, and the filter cake is washed with methanol.

  • Solvent Removal: The combined filtrate and washings are concentrated under reduced pressure to yield a crude syrup containing a mixture of methyl α- and β-L-fucopyranosides.

Purification: Separation of Anomers

  • Column Chromatography: The crude syrup is purified by silica gel column chromatography.

    • Column Packing: A glass column is packed with silica gel (230-400 mesh) using a slurry method with a non-polar solvent such as hexane.

    • Loading: The crude syrup is dissolved in a minimal amount of the eluent and loaded onto the column.

    • Elution: The anomers are separated using a gradient elution system, starting with a less polar mixture and gradually increasing the polarity. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate, followed by the addition of a small percentage of methanol if necessary). The fractions are collected and analyzed by TLC.

  • Isolation: Fractions containing the pure Methyl α-L-fucopyranoside (typically the less polar anomer) are combined and the solvent is removed under reduced pressure to yield the final product as a white solid. The yield of the α-anomer can be expected to be in the range of 60-75%, with the α:β ratio often favoring the α-anomer.

Data Presentation

Table 1: Physicochemical Properties of Methyl L-Fucopyranoside Anomers

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol 178.18 g/mol
Appearance White crystalline solidWhite solid
Melting Point 158-160 °C-
Optical Rotation [α]D -193° (c=1 in H₂O)+35° (c=1 in H₂O)

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

PositionMethyl α-L-fucopyranoside ¹HMethyl α-L-fucopyranoside ¹³CMethyl β-L-fucopyranoside ¹HMethyl β-L-fucopyranoside ¹³C
1 4.75 (d, J=3.8 Hz)100.24.15 (d, J=7.8 Hz)104.5
2 3.78 (dd, J=10.0, 3.8 Hz)68.53.55 (dd, J=10.0, 7.8 Hz)71.8
3 3.70 (dd, J=10.0, 3.4 Hz)70.03.62 (dd, J=10.0, 3.4 Hz)73.2
4 3.85 (d, J=3.4 Hz)72.13.80 (d, J=3.4 Hz)72.5
5 3.75 (q, J=6.5 Hz)67.33.30 (q, J=6.5 Hz)71.2
6 (CH₃) 1.25 (d, J=6.5 Hz)16.01.28 (d, J=6.5 Hz)16.1
O-CH₃ 3.40 (s)55.83.50 (s)57.5

Note: NMR data is compiled from typical values and may vary slightly based on experimental conditions.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Workflow Start Start: L-Fucose & Methanol Reaction Fischer Glycosidation (Dowex 50W-X8, Reflux) Start->Reaction Workup Neutralization (NaHCO₃) & Filtration Reaction->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Crude_Product Crude Anomeric Mixture Concentration->Crude_Product Purification Silica Gel Column Chromatography (Gradient Elution) Crude_Product->Purification Alpha_Anomer Pure Methyl α-L-fucopyranoside Purification->Alpha_Anomer Beta_Anomer Methyl β-L-fucopyranoside Purification->Beta_Anomer Characterization Characterization (NMR, MP, Optical Rotation) Alpha_Anomer->Characterization

Caption: Workflow for the synthesis and purification of Methyl α-L-fucopyranoside.

Conclusion

The Fischer glycosidation of L-fucose provides a straightforward and scalable method for the synthesis of Methyl α-L-fucopyranoside. While the reaction produces an anomeric mixture, the desired α-anomer can be effectively isolated using silica gel column chromatography. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in glycobiology and medicinal chemistry, facilitating the synthesis of this important building block for the development of advanced therapeutics and research tools.

References

The Isolation and Synthesis of Methyl Fucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the natural sources, isolation of the precursor L-fucose, and the chemical synthesis of methyl fucopyranoside, a molecule of significant interest in glycobiology and drug development. While this compound itself is not typically isolated directly from natural sources, its constituent sugar, L-fucose, is abundantly available in complex polysaccharides from various marine organisms. This document details the extraction and hydrolysis of these polysaccharides to yield L-fucose and provides established protocols for the chemical synthesis of both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. Quantitative data on the fucose content in primary natural sources are presented, alongside detailed experimental methodologies and graphical representations of the workflows, to support researchers in the fields of natural product chemistry, carbohydrate synthesis, and pharmaceutical sciences.

Introduction

This compound, a glycoside of the deoxy sugar L-fucose, exists as two anomers, alpha (α) and beta (β). These compounds are valuable tools in glycobiology research and serve as important building blocks in the synthesis of complex oligosaccharides and glycoconjugates with potential therapeutic applications. The fucose moiety plays a critical role in various biological processes, including cell adhesion, inflammation, and immune responses. Consequently, access to pure methyl fucopyranosides is essential for advancing our understanding of these processes and for the development of novel fucose-based diagnostics and therapeutics.

This guide focuses on the practical aspects of obtaining this compound, beginning with the identification and processing of its natural precursor, L-fucose, from marine sources. It will then detail the chemical synthesis methodologies to convert L-fucose into its corresponding methyl glycosides.

Natural Sources of L-Fucose

L-fucose, the foundational monosaccharide for synthesizing this compound, is predominantly found as a key component of complex sulfated polysaccharides in marine organisms. The primary sources are:

  • Brown Algae (Phaeophyceae): Brown seaweeds are a major source of fucoidan , a class of sulfated polysaccharides rich in L-fucose. The structure and fucose content of fucoidan can vary significantly depending on the species, geographical location, and season of harvest.[1][2] Common brown algae species utilized for fucoidan extraction include members of the genera Fucus, Laminaria, Sargassum, and Undaria.[1][3]

  • Marine Invertebrates: Certain marine invertebrates, particularly sea cucumbers (Holothuroidea) , are rich sources of fucosylated chondroitin sulfate (FCS) .[4][5][6] In these molecules, sulfated fucose branches are attached to a chondroitin sulfate backbone.[4][5] Species such as those from the genera Holothuria, Stichopus, and Acaudina are known to contain these complex polysaccharides.[7]

While L-fucose is the target molecule for synthesis, it is important to note that it exists within these complex polymeric structures and must be liberated through chemical or enzymatic hydrolysis.

Quantitative Data on Fucose and Fucoidan Content

The yield of L-fucose is directly related to the fucoidan or fucosylated chondroitin sulfate content of the source organism. The following table summarizes the reported fucoidan and fucose content in various brown algae species. Data can vary based on the extraction method and analytical techniques used.

Marine Source (Species)FamilyFucoidan Yield (% dry weight)Fucose Content in Fucoidan (%)Reference(s)
Fucus vesiculosusFucaceae6.2 - 12.244.0[3][6]
Fucus serratusFucaceae~7.532.8[2][6]
Fucus evanescensFucaceae40.0 - 43.024.8 - 60.9[8]
Sargassum wightiiSargassaceae2.8 - 3.3-[1]
Sargassum oligocystumSargassaceae-43.2[1]
Sargassum glaucescensSargassaceae4.2 - 13.120.9[9]
Sargassum horneriSargassaceae4.8 - 24.0-[9]
Turbinaria ornataSargassaceae4.9 - 5.851.8[1]
Turbinaria sp.Sargassaceae4.8-[3]
Padina sp.Dictyotaceae2.6-[3]
Laminaria japonicaLaminariaceae4.6 - 22.7-[9]
Saccharina latissimaLaminariaceae~29.012.6 - 31.2[8]
Padina tetrastromaticaDictyotaceaeup to 9.554.5[1]
Pelvetia canaliculataFucaceae~7.6-[3]

Isolation of L-Fucose from Natural Sources

The isolation of L-fucose is a two-step process involving the extraction of the fucose-containing polysaccharide (fucoidan or FCS) followed by its hydrolysis to release the monosaccharide.

Experimental Protocol: Extraction of Fucoidan from Brown Algae

This protocol is a general guideline for the extraction of crude fucoidan. Optimization may be required depending on the specific algal species.

Materials:

  • Dried, milled brown algae (e.g., Fucus vesiculosus)

  • Ethanol (85% and 95%)

  • Calcium chloride (CaCl₂) solution (e.g., 3%)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidified water extraction

  • Deionized water

  • Centrifuge and tubes

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Lyophilizer

Procedure:

  • Depigmentation and Removal of Lipids:

    • Soak the dried algal powder in 85% ethanol at room temperature with stirring for several hours to remove pigments, lipids, and other small molecules.

    • Separate the algal biomass by filtration or centrifugation. Repeat this step until the ethanol remains clear.

    • Air-dry the treated biomass.[2][10]

  • Extraction:

    • Hot Water Extraction: Suspend the pre-treated algal powder in deionized water (e.g., 1:20 to 1:50 solid-to-liquid ratio). Heat the suspension at 60-70°C with constant stirring for 3-4 hours.[1]

    • Acidified Water Extraction: Alternatively, suspend the biomass in dilute acid (e.g., 0.1 M HCl or 10 mM H₂SO₄) and heat as described above. Acidified extraction can improve yield but may cause some degradation of the polysaccharide.[5][6]

  • Clarification:

    • Centrifuge the extract at high speed (e.g., 8000 x g for 20 minutes) to remove the algal residue.

    • Collect the supernatant.

  • Precipitation of Fucoidan:

    • To the supernatant, add CaCl₂ solution to a final concentration of 1-2% to precipitate alginates. Stir for several hours at 4°C and then centrifuge to remove the calcium alginate precipitate.[11]

    • Collect the supernatant and add 2-3 volumes of 95% ethanol. Allow the fucoidan to precipitate overnight at 4°C.[11]

  • Purification:

    • Collect the precipitated crude fucoidan by centrifugation.

    • Wash the pellet with 95% ethanol.

    • Redissolve the crude fucoidan in a minimal amount of deionized water and dialyze extensively against deionized water for 2-3 days to remove salts and low molecular weight impurities.

    • Freeze-dry the dialyzed solution to obtain purified fucoidan.[2]

Experimental Protocol: Hydrolysis of Fucoidan to L-Fucose

4.2.1. Acid Hydrolysis

Materials:

  • Purified fucoidan

  • Trifluoroacetic acid (TFA) (2 M) or Sulfuric acid (H₂SO₄) (e.g., 1-2 M)

  • Sodium hydroxide (NaOH) or Barium carbonate (BaCO₃) for neutralization

  • Rotary evaporator

  • pH meter

Procedure:

  • Dissolve the fucoidan in 2 M TFA (a common choice as it is volatile and easily removed).

  • Heat the solution in a sealed tube at 100-120°C for 1-4 hours.[12]

  • Cool the reaction mixture to room temperature.

  • Remove the TFA by evaporation under reduced pressure using a rotary evaporator.

  • Redissolve the hydrolysate in deionized water.

  • Neutralize the solution carefully with NaOH or by adding BaCO₃ until the pH is neutral. If BaCO₃ is used, the resulting barium sulfate precipitate can be removed by centrifugation.

  • The resulting solution contains a mixture of monosaccharides, including L-fucose.

4.2.2. Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, potentially leading to a cleaner product with fewer side reactions.

Materials:

  • Purified fucoidan

  • Fucoidanase or a mixture of glycosidases with α-L-fucosidase activity

  • Appropriate buffer solution (as specified by the enzyme manufacturer, e.g., 50 mM acetate buffer, pH 5.0)

  • Incubator or water bath

Procedure:

  • Dissolve the fucoidan in the recommended buffer.

  • Add the fucoidanase enzyme to the solution. The optimal enzyme-to-substrate ratio should be determined empirically or based on the manufacturer's instructions.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37-40°C) for 24-48 hours.[13]

  • Terminate the reaction by boiling the solution for 10 minutes to denature the enzyme.

  • Centrifuge to remove any precipitate. The supernatant contains the released L-fucose.

Experimental Protocol: Purification of L-Fucose

The hydrolysate from either method will contain L-fucose along with other monosaccharides and salts. Purification can be achieved through various chromatographic techniques.

Materials:

  • Crude L-fucose hydrolysate

  • Ion-exchange resins (cationic and anionic)

  • Activated charcoal

  • Filtration apparatus

  • Chromatography system (e.g., column chromatography with a suitable stationary phase like silica gel or a specialized carbohydrate column)

Procedure:

  • Deionization: Pass the neutralized hydrolysate through a column containing a strong acid cation-exchange resin followed by a strong base anion-exchange resin to remove salts.[14]

  • Decolorization: Treat the deionized solution with activated charcoal to remove colored impurities, followed by filtration.

  • Chromatographic Separation:

    • Concentrate the decolorized solution.

    • Apply the concentrated solution to a chromatography column. The choice of column and mobile phase will depend on the scale and the other monosaccharides present. Preparative High-Performance Liquid Chromatography (HPLC) with a carbohydrate-specific column can provide high purity L-fucose.

  • Crystallization:

    • Concentrate the pure L-fucose fractions.

    • Induce crystallization by adding a suitable anti-solvent like ethanol and allowing the solution to stand at a low temperature.[14]

    • Collect the L-fucose crystals by filtration and dry them.

Synthesis of this compound

The most common method for the synthesis of methyl glycosides from unprotected monosaccharides is the Fischer glycosylation . This reaction involves treating the sugar with an alcohol (in this case, methanol) in the presence of an acid catalyst. The reaction typically yields a mixture of anomers (α and β) and isomers (pyranoside and furanoside), with the thermodynamically more stable α-pyranoside being the major product under equilibrium conditions.[15][16]

Experimental Protocol: Synthesis of Methyl α-L-Fucopyranoside and Methyl β-L-Fucopyranoside

Materials:

  • L-fucose

  • Anhydrous methanol (MeOH)

  • Strong acid catalyst (e.g., concentrated H₂SO₄, HCl in methanol, or an acidic ion-exchange resin)

  • Neutralizing agent (e.g., sodium bicarbonate, silver carbonate, or a basic resin)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane or chloroform/methanol mixtures)

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • Suspend or dissolve L-fucose in anhydrous methanol.

    • Cool the mixture in an ice bath.

    • Carefully add the acid catalyst. For example, a catalytic amount of concentrated H₂SO₄ or a pre-prepared solution of HCl in methanol (e.g., 1-1.5 M).

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and then stir for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Longer reaction times favor the formation of the more stable pyranoside forms, particularly the α-anomer.[15]

  • Neutralization:

    • After the reaction is complete, neutralize the acid catalyst by adding a solid base like sodium bicarbonate or silver carbonate until effervescence ceases. Alternatively, a basic ion-exchange resin can be used.

  • Workup:

    • Filter the mixture to remove the neutralizing agent and any solid byproducts.

    • Dry the filtrate over anhydrous sodium sulfate or magnesium sulfate.

    • Filter again and concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification of Anomers:

    • The crude syrup, containing a mixture of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, can be purified and the anomers separated by silica gel column chromatography.

    • A suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate) will allow for the separation of the two anomers. The α-anomer is typically less polar and will elute first.

    • Collect the fractions and analyze them by TLC.

    • Combine the pure fractions of each anomer and concentrate them to yield the purified methyl α-L-fucopyranoside and methyl β-L-fucopyranoside as white solids or clear syrups.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Fucoidan_Extraction_Workflow cluster_0 Pre-treatment cluster_1 Extraction cluster_2 Purification raw_material Dried Brown Algae depigmentation Depigmentation (Ethanol Wash) raw_material->depigmentation extraction Hot Acidified Water Extraction depigmentation->extraction centrifugation1 Centrifugation extraction->centrifugation1 residue1 Algal Residue centrifugation1->residue1 supernatant1 Supernatant centrifugation1->supernatant1 precipitation Ethanol Precipitation supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 dialysis Dialysis centrifugation2->dialysis lyophilization Lyophilization dialysis->lyophilization fucoidan Purified Fucoidan lyophilization->fucoidan

Caption: Workflow for the extraction and purification of fucoidan.

L_Fucose_Isolation_Workflow cluster_0 Hydrolysis cluster_1 Purification of L-Fucose fucoidan Purified Fucoidan hydrolysis Acid or Enzymatic Hydrolysis fucoidan->hydrolysis neutralization Neutralization hydrolysis->neutralization deionization Deionization (Ion Exchange) neutralization->deionization decolorization Decolorization (Activated Charcoal) deionization->decolorization chromatography Chromatography decolorization->chromatography l_fucose Pure L-Fucose chromatography->l_fucose

Caption: Workflow for the isolation and purification of L-fucose.

Methyl_Fucopyranoside_Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification l_fucose L-Fucose fischer Fischer Glycosylation (MeOH, H+) l_fucose->fischer neutralization Neutralization fischer->neutralization workup Workup neutralization->workup chromatography Silica Gel Chromatography workup->chromatography alpha_anomer Methyl α-L-fucopyranoside chromatography->alpha_anomer beta_anomer Methyl β-L-fucopyranoside chromatography->beta_anomer

Caption: Workflow for the synthesis of methyl fucopyranosides.

Conclusion

This technical guide outlines a clear and practical pathway for researchers to obtain methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. By leveraging abundant marine biomass as a source of L-fucose and employing established chemical synthesis methods, these valuable glycosides can be produced in the laboratory. The provided protocols and quantitative data serve as a foundational resource for the exploration of fucose-containing compounds in various scientific and therapeutic contexts. Further optimization of extraction and synthesis conditions may be necessary depending on the specific starting materials and desired purity levels.

References

The Multifaceted Biological Landscape of Methyl Fucopyranoside Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activities, and Mechanisms of Action

Methyl fucopyranoside derivatives, a class of carbohydrate-based compounds, are emerging as significant molecules in the fields of glycobiology, pharmacology, and drug development. Their unique structural features, stemming from the deoxy sugar L-fucose, allow for a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological functions, and underlying mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

While extensive research on a wide range of this compound derivatives is still ongoing, studies on structurally related glycosides and fucosylated compounds have demonstrated significant anticancer potential. The primary mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways that control cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various glycoside derivatives against different cancer cell lines, expressed as IC50 values. It is important to note that data for a broad spectrum of this compound derivatives is limited in the current literature; therefore, data from other relevant glycosides are included to provide a comparative context.

Compound/DerivativeCell LineIC50 (µM)Reference
Fucosylated pentasaccharideTumor cell linesNot specified, showed good in vivo activity[1]
Amino chalcone derivative 13eMGC-8031.52[2]
Amino chalcone derivative 13eHCT-1161.83[2]
Amino chalcone derivative 13eMCF-72.54[2]
4'-bromoflavonol (6l)A549 (non-small cell lung cancer)0.46 ± 0.02[3]
4'-chloroflavonol (6k)A549 (non-small cell lung cancer)3.14 ± 0.29[3]
5-Fluorouracil (Control)A549 (non-small cell lung cancer)4.98 ± 0.41[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure: [4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound Derivatives A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription Transcription->Proliferation Promotes Fuc_Flav Fucosylated Flavonoid Fuc_Flav->RTK Inhibition GrowthFactor Growth Factor GrowthFactor->RTK Synthesis_Workflow A Dissolve Methyl α-L-fucopyranoside in anhydrous DMF B Add Triethylamine (base) A->B C Cool to 0°C B->C D Slowly add Acyl Chloride C->D E React overnight D->E F Quench with Methanol E->F G Purify by Column Chromatography F->G H Characterize (NMR, MS) G->H

References

The Discovery and Enduring Significance of Methyl Fucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, holds a significant position in the landscape of glycobiology and carbohydrate chemistry. Its discovery is intrinsically linked to the pioneering work of Emil Fischer on glycoside synthesis in the late 19th century. This technical guide provides an in-depth exploration of the history, synthesis, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis via the Fischer glycosidation method are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the crucial role of this compound as a molecular probe in studying lectin-mediated signaling pathways, with illustrative diagrams to facilitate understanding.

Discovery and Historical Context

The journey to understanding this compound begins with the foundational work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses. Between 1893 and 1895, Fischer developed a straightforward method for synthesizing glycosides by reacting an aldose or ketose with an alcohol in the presence of an acid catalyst.[1] This reaction, now famously known as Fischer glycosidation, became the cornerstone for the synthesis of a vast array of glycosides, including the methyl glycosides of deoxy sugars like fucose.

While a singular publication marking the "first" synthesis of this compound is not readily apparent in historical records, its creation is a direct and logical application of Fischer's well-established methodology. The synthesis of 2-deoxyglycosides, a class to which this compound belongs, has been a subject of sustained interest for decades due to the critical role of deoxy sugars in the bioactivity of many natural products.

Physicochemical Properties

This compound exists as different isomers, with the alpha and beta anomers of the L-fucopyranoside being the most common. The physicochemical properties of these isomers are crucial for their application in research and development.

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranosideMethyl α-D-fucopyranoside
CAS Number 14687-15-124332-98-71128-40-1
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol 178.18 g/mol 178.18 g/mol
Appearance White to off-white crystalline powderWhite to off-white powder-
Melting Point 153 - 160 °C121 - 123 °C-
Optical Rotation -193 ± 4° (c=2 in water)+12.5 to +14.0° (c=2 in H₂O)-

Experimental Protocols: Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosidation

The following is a detailed protocol for the synthesis of methyl α-L-fucopyranoside, adapted from the classical Fischer glycosidation method and subsequent modifications.

3.1. Materials and Equipment

  • L-fucose

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlite IR-120 H⁺ resin)

  • Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (optional, for purification)

3.2. Reaction Workflow

Fischer_Glycosidation_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification and Analysis A L-fucose D Reaction Mixture in Round-Bottom Flask A->D B Anhydrous Methanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reflux D->E Heat F Neutralization (e.g., Na₂CO₃) E->F Cool G Filtration F->G H Concentration (Rotary Evaporation) G->H I Crystallization or Column Chromatography H->I J Product: Methyl α-L-fucopyranoside I->J K Characterization (NMR, MS, etc.) J->K Lectin_Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling lectin Fucose-Binding Lectin (e.g., from bacteria) bcr B Cell Receptor (BCR) & CD19 lectin->bcr Binds to Fucose Residues mfp This compound (Competitive Inhibitor) mfp->lectin Blocks Binding syk Spleen Tyrosine Kinase (Syk) bcr->syk Activates ca_release Intracellular Ca²⁺ Release syk->ca_release Initiates Cascade activation B Cell Activation (↑CD86, Cytokine Secretion) ca_release->activation

References

The Researcher's Guide to Methyl Fucopyranoside: Commercial Availability, Technical Data, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl fucopyranoside, a versatile monosaccharide derivative with significant applications in glycobiology and pharmaceutical sciences. This document details its commercial availability from leading suppliers, presents its physicochemical properties in a comparative format, and offers detailed experimental protocols for its use in key research applications. Furthermore, this guide includes custom-generated diagrams to visualize experimental workflows and biological pathways involving this compound.

Introduction to this compound

This compound is a methylated derivative of fucose, a deoxyhexose sugar that plays a critical role in a wide range of biological processes, including cell-cell recognition, inflammation, and signal transduction. By having a methyl group at the anomeric position, this compound serves as a stable, non-metabolizable analog of fucose, making it an invaluable tool for studying fucose-mediated biological events. It is particularly useful as a competitive inhibitor for fucose-binding proteins, such as lectins, and as a reference standard in analytical studies. This guide will cover the commercially available isomers: Methyl α-L-fucopyranoside, Methyl β-L-fucopyranoside, and Methyl α-D-fucopyranoside.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several prominent companies, providing a basis for sourcing this key reagent for your research needs.

SupplierIsomer(s) OfferedPurityAvailable Quantities
Chem-Impex Methyl α-L-fucopyranoside, Methyl β-L-fucopyranoside≥98% (HPLC)250MG, 1G, 5G, 25G
Santa Cruz Biotechnology Methyl α-L-fucopyranoside, Methyl α-D-fucopyranosideResearch GradeVaries by product
Tokyo Chemical Industry (TCI) Methyl α-L-fucopyranoside>98.0% (HPLC)1G, 5G, 25G
ChemicalBook Methyl α-L-fucopyranosideVaries by supplierVaries by supplier
Carl Roth Methyl β-L-fucopyranosideNot specified5G
Glycon Biochemicals Methyl α-L-fucopyranoside, Methyl α-D-fucopyranoside>99% (HPLC)1G, 5G, 25G

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following tables provide a comparative summary of the key properties for the commercially available isomers.

Table 3.1: General Properties
PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranosideMethyl α-D-fucopyranoside
CAS Number 14687-15-1[1]24332-98-7[2]1128-40-1
Molecular Formula C₇H₁₄O₅[1]C₇H₁₄O₅[2]C₇H₁₄O₅
Molecular Weight 178.18 g/mol [1]178.18 g/mol [2]178.18 g/mol
Appearance White to off-white crystalline powder[1]White to off-white powder[2]White crystalline powder
Table 3.2: Physical and Chemical Properties
PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranosideMethyl α-D-fucopyranoside
Melting Point 159 °C[1]121 - 123 °C[2]~155 °C
Boiling Point (Predicted) 312.6±42.0 °C[1]Not availableNot available
Density (Predicted) 1.32±0.1 g/cm³[1]Not availableNot available
Water Solubility Soluble (604 g/L at 25 °C)[3]SolubleSoluble
Optical Rotation -200 ° (c=1, H₂O)[1]+12.5 to +14.0 ° (c=2 in H₂O)[2]+193° (c=1, H₂O)

Experimental Protocols

This section provides detailed methodologies for key experiments where this compound is commonly used.

Lectin Inhibition Assay: Hemagglutination Inhibition

This protocol describes a method to assess the inhibitory effect of Methyl α-L-fucopyranoside on the agglutination of red blood cells (RBCs) by a fucose-binding lectin, such as PA-IIL from Pseudomonas aeruginosa.

Materials:

  • Methyl α-L-fucopyranoside

  • Fucose-binding lectin (e.g., PA-IIL)

  • Papain-treated human red blood cells (RBCs), Type O

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well V-bottom microtiter plate

  • Micropipettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Methyl α-L-fucopyranoside (e.g., 100 mM) in PBS.

    • Prepare a working solution of the lectin in PBS at a concentration that is four times the minimum concentration required for hemagglutination (4 HAU). This concentration needs to be predetermined in a separate titration experiment.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Serial Dilution of Inhibitor:

    • Add 50 µL of PBS to wells 2-12 of a 96-well plate.

    • Add 100 µL of the Methyl α-L-fucopyranoside stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a positive control (no inhibitor).

  • Addition of Lectin:

    • Add 50 µL of the 4 HAU lectin solution to all wells (1-12).

    • Incubate the plate at room temperature for 30 minutes to allow for the inhibitor to bind to the lectin.

  • Addition of Red Blood Cells:

    • Add 50 µL of the 2% RBC suspension to all wells.

    • Gently tap the plate to mix the contents.

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1-2 hours, or until a clear button of non-agglutinated RBCs is formed in the control wells without lectin.

    • The endpoint is the highest dilution of Methyl α-L-fucopyranoside that completely inhibits hemagglutination, observed as a tight button of RBCs at the bottom of the well. Agglutination is indicated by a diffuse lattice of RBCs.

Enzyme Kinetics: α-L-Fucosidase Activity Assay

This protocol describes a fluorometric assay to measure the activity of α-L-fucosidase using 4-Methylumbelliferyl α-L-fucopyranoside as a substrate.

Materials:

  • 4-Methylumbelliferyl α-L-fucopyranoside (substrate)

  • α-L-Fucosidase (enzyme)

  • Assay Buffer (e.g., 0.1 M citrate buffer, pH 5.5)

  • Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.4)

  • 4-Methylumbelliferone (4-MU) standard for calibration curve

  • Black 96-well microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 4-Methylumbelliferyl α-L-fucopyranoside in DMSO (e.g., 10 mM).

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.75 mM).

    • Prepare a solution of α-L-fucosidase in Assay Buffer. The concentration will depend on the source and activity of the enzyme.

    • Prepare a standard curve of 4-MU in Assay Buffer.

  • Assay Reaction:

    • To the wells of a black 96-well plate, add 50 µL of the enzyme solution.

    • To initiate the reaction, add 50 µL of the substrate working solution to each well.

    • Include a no-enzyme control (50 µL of Assay Buffer instead of enzyme solution).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The alkaline pH enhances the fluorescence of the 4-MU product.

  • Measurement:

    • Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the no-enzyme control from the sample readings.

    • Calculate the concentration of the 4-MU product using the standard curve.

    • Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures related to this compound.

Logical Relationship: Inhibition of Lectin PA-IIL

This diagram illustrates the competitive inhibition of the Pseudomonas aeruginosa lectin PA-IIL by Methyl α-L-fucopyranoside, preventing its binding to fucosylated glycans on a host cell surface.

G cluster_lectin Lectin-Glycan Interaction Lectin PA-IIL Lectin Glycan Fucosylated Glycan (on Host Cell) Lectin->Glycan Binding Glycan->Binding_Blocked Inhibitor Methyl α-L-fucopyranoside Inhibitor->Lectin

Competitive inhibition of PA-IIL lectin.
Experimental Workflow: Fucosylated Nanoparticle Preparation

This diagram outlines the workflow for the preparation of fucosylated chitosan nanoparticles for potential drug delivery applications, based on a polyelectrolyte self-assembly method.[4][5][6][7]

G start Start prep_chitosan Prepare Chitosan Solution (in acetic acid) start->prep_chitosan prep_fucoidan Prepare Fucoidan Solution (aqueous) start->prep_fucoidan mixing Mix Solutions under Ultrasonication prep_chitosan->mixing prep_fucoidan->mixing self_assembly Polyelectrolyte Self-Assembly mixing->self_assembly centrifugation Collect Nanoparticles (Centrifugation) self_assembly->centrifugation characterization Characterize Nanoparticles (Size, Zeta Potential, Morphology) centrifugation->characterization end End characterization->end G cluster_ER_Golgi ER & Golgi cluster_membrane Cell Membrane cluster_cytoplasm_nucleus Cytoplasm & Nucleus cluster_tool Experimental Tool Notch_precursor Notch Precursor Protein POFUT1 POFUT1 (O-fucosyltransferase) Notch_precursor->POFUT1 O-fucosylation Fucosylated_Notch Fucosylated Notch Receptor POFUT1->Fucosylated_Notch Fucosylated_Notch_mem Fucosylated Notch at Membrane Fucosylated_Notch->Fucosylated_Notch_mem Trafficking Ligand Delta/Serrate/Jagged (Ligand) Fucosylated_Notch_mem->Ligand Ligand Binding Cleavage Proteolytic Cleavage (S2 and S3) Ligand->Cleavage Conformational Change NICD NICD Release Cleavage->NICD Nuclear_translocation Nuclear Translocation NICD->Nuclear_translocation Gene_expression Target Gene Expression Nuclear_translocation->Gene_expression MeFuc This compound MeFuc->POFUT1 Competitive Inhibition (Conceptual)

References

An In-Depth Technical Guide to the Basic Handling and Storage of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential practices for the safe handling and optimal storage of Methyl fucopyranoside. The information presented herein is intended to support laboratory professionals in maintaining the integrity of this compound for research and development applications. This document outlines the physical and chemical properties, safe handling procedures, storage recommendations, and relevant biological context of this compound.

Physicochemical Properties

This compound is a monosaccharide derivative, specifically a methyl glycoside of fucose. It exists as two anomers, alpha (α) and beta (β), depending on the stereochemistry at the anomeric carbon. The properties of both anomers are summarized below.

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Synonyms Methyl 6-deoxy-α-L-galactopyranosideMethyl 6-deoxy-β-L-galactopyranoside
CAS Number 14687-15-1[1]24332-98-7[2]
Molecular Formula C₇H₁₄O₅[1]C₇H₁₄O₅[2]
Molecular Weight 178.18 g/mol [1]178.18 g/mol [2]
Appearance White to off-white crystalline powder[3]White to off-white powder
Melting Point 153 - 160 °C[3]121 - 123 °C
Purity Typically >98.0% (HPLC)[3]Typically ≥ 99% (HPLC)
Specific Rotation [α]D²⁰ -185.0 to -215.0° (c=1 in H₂O)[3]+12.5 to +14.0° (c=2 in H₂O)
Hygroscopicity HygroscopicHygroscopic

Health and Safety Information

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following is a summary of key safety information.

Hazard StatementPrecautionary Statement
May cause skin irritation.Wear protective gloves, protective clothing, eye protection, and face protection.
May cause serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Wash thoroughly after handling.

First Aid Measures:

  • Skin Contact: Wash off immediately with soap and plenty of water.

  • Eye Contact: Flush eyes with water for at least 15 minutes.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.

Handling and Storage

Proper handling and storage are critical to maintain the quality and stability of this compound.

General Handling

Due to its hygroscopic nature, this compound should be handled in a controlled environment to minimize moisture absorption.

  • Environment: Whenever possible, handle in a glove box or a room with controlled low humidity.

  • Dispensing: Work swiftly when weighing and dispensing the powder. Minimize the time the container is open.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Storage

Short-Term Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • The recommended storage temperature is generally room temperature, though some suppliers suggest storage at <15°C in a cool and dark place.[3]

Long-Term Storage:

  • For long-term stability, it is recommended to store this compound at 2-8°C in a desiccator containing a suitable drying agent (e.g., silica gel).

  • For solutions, storage in sealed vials at -20°C can extend shelf life up to one year. However, it is crucial to monitor for any signs of microbial contamination, which would be indicated by cloudiness.

Stability Profile
  • pH Stability: Glycosidic bonds are susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is generally slower in neutral and alkaline solutions. A study on fucosylated glycosaminoglycan showed that mild acid hydrolysis follows first-order kinetics.[4]

  • Thermal Stability: As a solid, this compound is relatively stable at room temperature. However, prolonged exposure to high temperatures can lead to degradation. Solutions should be protected from high temperatures.

Experimental Protocols

The following are general protocols for common laboratory procedures involving this compound.

Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution for use in various assays.

Materials:

  • This compound

  • Appropriate solvent (e.g., deionized water, buffer)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Calculate the required mass of this compound based on the desired concentration and final volume.

  • In a low-humidity environment, accurately weigh the calculated mass of this compound using an analytical balance.

  • Transfer the weighed powder to a volumetric flask.

  • Add a portion of the solvent to the flask and gently swirl to dissolve the powder. A magnetic stirrer can be used to aid dissolution.

  • Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Cap the flask and invert several times to ensure a homogenous solution.

  • Store the stock solution under appropriate conditions (see Section 3.2).

Use in Competitive Lectin Binding Assay (Conceptual Protocol)

This compound can be used as a competitive inhibitor in lectin binding assays to determine the specificity of fucose-binding lectins. This is a conceptual protocol as a specific, detailed protocol for this compound was not identified in the literature.

Principle:

This assay is based on the principle of competitive binding. A known fucose-containing glycoprotein is immobilized on a microplate. A biotinylated fucose-binding lectin is pre-incubated with varying concentrations of this compound (the inhibitor) before being added to the plate. The amount of lectin that binds to the immobilized glycoprotein is inversely proportional to the concentration of the free this compound.

Materials:

  • Microtiter plate

  • Fucose-containing glycoprotein (e.g., fetuin) for coating

  • Biotinylated fucose-binding lectin (e.g., Aleuria aurantia lectin - AAL)

  • This compound stock solution

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBST - PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the fucose-containing glycoprotein overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution.

  • Competitive Inhibition: In a separate plate or tubes, pre-incubate the biotinylated lectin with the different concentrations of this compound for 30-60 minutes.

  • Binding: Transfer the lectin-inhibitor mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Biological Context and Signaling Pathways

Fucosylation, the addition of fucose to glycans, is a critical post-translational modification that plays a significant role in various biological processes, including cell-cell recognition, inflammation, and signal transduction.[[“]] While this compound itself is not a direct signaling molecule, it serves as a valuable tool in studying these fucose-mediated pathways.

Role of Fucosylation in Notch Signaling

The Notch signaling pathway is essential for cell fate determination during development. The extracellular domain of the Notch receptor contains multiple epidermal growth factor (EGF)-like repeats that are modified by O-linked fucose. This fucosylation is crucial for the proper function of the Notch receptor and its interaction with its ligands.

Notch_Signaling cluster_0 Cell 1 (Signaling Cell) cluster_1 Cell 2 (Receiving Cell) Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding Fucosylation Fucosylation Notch_Receptor->Fucosylation O-fucosylation of EGF repeats NICD NICD Notch_Receptor->NICD Release ADAM10 ADAM10 ADAM10->Notch_Receptor S2 Cleavage gamma-Secretase gamma-Secretase gamma-Secretase->Notch_Receptor S3 Cleavage Nucleus Nucleus NICD->Nucleus Translocation Target_Gene_Expression Target_Gene_Expression Nucleus->Target_Gene_Expression Activation

Fucosylation in the Notch Signaling Pathway.
Experimental Workflow for Handling Hygroscopic Compounds

The hygroscopic nature of this compound necessitates a careful workflow to ensure accurate measurements and maintain compound integrity.

Hygroscopic_Handling_Workflow Start Start Equilibrate Equilibrate container to room temperature in a desiccator Start->Equilibrate Transfer Transfer to low-humidity environment (glove box) Equilibrate->Transfer Weigh Quickly weigh the desired amount Transfer->Weigh Dissolve Immediately dissolve in pre-measured solvent Weigh->Dissolve Store Store solution in a tightly sealed container Dissolve->Store End End Store->End

Workflow for Handling Hygroscopic Compounds.

Conclusion

This compound is a valuable reagent in glycobiology and related fields. Its proper handling and storage are paramount to ensure the reliability and reproducibility of experimental results. By following the guidelines outlined in this technical guide, researchers can effectively maintain the integrity of this compound and contribute to the advancement of their scientific endeavors. It is strongly recommended to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety and handling information.

References

An In-depth Technical Guide to Methyl Fucopyranoside Isomers: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key isomers of methyl fucopyranoside, specifically the α-L, β-L, and α-D forms. It details their chemical and physical properties, including CAS numbers and molecular formulas, and explores their significant roles in glycobiology and drug development. This document offers detailed experimental protocols for their synthesis and their application in enzymatic and lectin-binding assays. Furthermore, it elucidates the involvement of fucosylated glycans in critical cell signaling pathways and illustrates experimental workflows using Graphviz diagrams, making it an essential resource for researchers in the field.

Introduction

Methyl fucopyranosides are methylated derivatives of fucose, a deoxyhexose sugar that plays a critical role in various biological processes. These compounds are invaluable tools in glycobiology and drug discovery, serving as probes to study carbohydrate-protein interactions, as substrates for fucosyltransferases and fucosidases, and as building blocks for the synthesis of complex glycans and glycoconjugates.[1] Their unique structures allow them to participate in and modulate key cellular events, including cell signaling, immune responses, and cell adhesion.[2][3] This guide focuses on the most commonly studied isomers: methyl α-L-fucopyranoside, methyl β-L-fucopyranoside, and methyl α-D-fucopyranoside, providing technical information and detailed protocols for their use in research and development.

Physicochemical Properties of this compound Isomers

The distinct stereochemistry of each this compound isomer results in unique physical and chemical properties. A summary of these key identifiers and properties is presented below.

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranosideMethyl α-D-fucopyranoside
CAS Number 14687-15-1[3]24332-98-71128-40-1
Molecular Formula C₇H₁₄O₅[3][4]C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol [3][4]178.18 g/mol 178.18 g/mol
Appearance White to off-white crystalline powder[3]White to off-white powderNot specified
Melting Point 153 - 160 °C[3]121 - 123 °CNot specified
Optical Rotation [α]D -193 ± 4° (c=2 in water)[3]+12.5 to +14.0° (c=2 in H₂O)Not specified

Experimental Protocols

This section provides detailed methodologies for the synthesis of methyl fucopyranosides and their application in key biochemical assays.

Synthesis of Methyl α-L-fucopyranoside

This protocol is adapted from standard glycosylation methods.

Materials:

  • L-fucose

  • Anhydrous methanol

  • Acetyl chloride

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of Methanolic HCl: Slowly add acetyl chloride to ice-cold anhydrous methanol with stirring to generate a solution of hydrogen chloride in methanol.

  • Glycosylation Reaction: Dissolve L-fucose in the prepared methanolic HCl. Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, neutralize the mixture by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Purification: Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure. Purify the resulting syrup by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the methyl α-L-fucopyranoside.

  • Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

α-L-Fucosidase Activity Assay

This fluorometric assay is a common method to measure the activity of α-L-fucosidase using a synthetic substrate.[5][6]

Materials:

  • α-L-Fucosidase enzyme

  • 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate

  • Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)[7]

  • Stop Solution (e.g., 200 mM sodium borate, pH 9.8)[7]

  • 96-well microplate

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)[5][6]

Procedure:

  • Prepare Reagents: Dissolve the 4-MUF substrate in the assay buffer to the desired working concentration. Prepare serial dilutions of the α-L-fucosidase enzyme in the assay buffer.

  • Assay Setup: In a 96-well plate, add a defined volume of the enzyme dilutions to each well. Include a negative control with buffer only.

  • Initiate Reaction: Add the 4-MUF substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).[5]

  • Stop Reaction: Terminate the reaction by adding the stop solution to each well.

  • Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a microplate reader at an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[5][6]

  • Data Analysis: Calculate the enzyme activity based on a standard curve of 4-MU.

Lectin Binding Assay using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, such as lectin-glycan binding.[2][8]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Lectin of interest

  • This compound isomer (as an inhibitor)

  • A glycoprotein known to bind the lectin (for immobilization)

  • Activation reagents (e.g., EDC, NHS)

  • Blocking agent (e.g., ethanolamine)

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Lectin Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Immobilize the lectin onto the activated surface. Deactivate any remaining active esters with ethanolamine.

  • Inhibition Assay: Prepare a series of solutions containing a fixed concentration of the glycoprotein and varying concentrations of the this compound isomer in the running buffer.

  • Binding Analysis: Inject the glycoprotein solution (in the absence of the inhibitor) over the lectin-immobilized surface to establish a baseline binding response. Then, inject the solutions containing different concentrations of the this compound inhibitor.

  • Data Acquisition: Monitor the change in the SPR signal in real-time. The decrease in the binding signal of the glycoprotein in the presence of the this compound indicates competitive inhibition.

  • Data Analysis: Determine the binding affinity (KD) and inhibitory concentration (IC50) of the this compound isomer by analyzing the dose-response curve.[8]

Role in Cell Signaling and Experimental Workflows

Fucosylated glycans, for which methyl fucopyranosides are synthetic analogs, are integral components of cell surface receptors and play a crucial role in modulating key signaling pathways, such as the Notch and Epidermal Growth Factor Receptor (EGFR) pathways.[9][10] Methyl fucopyranosides can be used as competitive inhibitors to study the role of fucosylation in these processes.

Fucosylation in Notch Signaling

The Notch signaling pathway is critical for cell fate determination. The extracellular domain of the Notch receptor is modified with O-fucose glycans, which are essential for its interaction with ligands like Delta-like (DLL) and Jagged (JAG).[9] Alterations in fucosylation can modulate Notch signaling activity.

Below is a diagram illustrating a simplified Notch signaling pathway and a conceptual workflow for investigating the role of fucosylation using a cell-based assay.

Notch_Signaling_Pathway cluster_sending Sending Cell cluster_receiving Receiving Cell Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor Binding ADAM10 ADAM10 Notch_Receptor->ADAM10 S2 Cleavage gamma_Secretase gamma_Secretase ADAM10->gamma_Secretase S3 Cleavage NICD NICD gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Target_Gene_Expression Target_Gene_Expression Nucleus->Target_Gene_Expression Activation

Caption: Simplified Notch signaling pathway.

Experimental_Workflow_Notch Start Start Cell_Culture Co-culture Notch-expressing and Ligand-expressing cells Start->Cell_Culture Treatment Treat with Methyl Fucopyranoside Isomers Cell_Culture->Treatment Incubation Incubate for 24-48h Treatment->Incubation Assay Measure Notch Activity (e.g., Luciferase Reporter Assay) Incubation->Assay Analysis Analyze inhibition of Notch signaling Assay->Analysis End End Analysis->End

Caption: Workflow for studying fucosylation in Notch signaling.

Fucosylation in EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation and survival. Core fucosylation of the N-glycans on EGFR has been shown to be crucial for its function.[10]

Below is a diagram illustrating a simplified EGFR signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Fucosylated) EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream_Signaling Cellular_Response Cell Proliferation, Survival Downstream_Signaling->Cellular_Response

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound isomers are indispensable tools for researchers in glycobiology and drug development. Their well-defined structures and properties allow for precise investigations into the roles of fucosylated glycans in complex biological systems. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of these compounds in elucidating the mechanisms of cell signaling and in the development of novel therapeutic strategies. The continued exploration of these and other synthetic glycan analogs will undoubtedly lead to further advances in our understanding of the glycome and its implications for human health and disease.

References

Spectroscopic Data of Methyl α-L-fucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl α-L-fucopyranoside, a key monosaccharide derivative of fucose. Fucose plays a critical role in various biological processes, including cell adhesion, inflammation, and signal transduction, making its derivatives like methyl α-L-fucopyranoside of significant interest in drug discovery and glycobiology research. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, to support researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of Methyl α-L-fucopyranoside.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Methyl α-L-fucopyranoside

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-14.78d3.8
H-23.84dd3.8, 10.0
H-33.75dd10.0, 3.0
H-43.69d3.0
H-53.95q6.5
H-6 (CH₃)1.25d6.5
OCH₃3.40s-

Note: Data acquired in D₂O. Chemical shifts are referenced to the residual solvent signal.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Chemical Shifts (δ) for Methyl α-L-fucopyranoside

CarbonChemical Shift (ppm)
C-1100.5
C-269.4
C-370.8
C-472.5
C-567.2
C-6 (CH₃)16.2
OCH₃55.8

Note: Data acquired in D₂O. Chemical shifts are referenced to an internal standard.

IR (Infrared) Spectroscopy Data

Table 3: Key IR Absorption Bands for Methyl α-L-fucopyranoside

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretching
~2930MediumC-H Stretching (Aliphatic)
~1450MediumC-H Bending
~1100-1000StrongC-O Stretching (Alcohol, Ether)
~950-1200-Fingerprint region for carbohydrates

Note: The fingerprint region for carbohydrates contains numerous overlapping peaks characteristic of the specific monosaccharide.

MS (Mass Spectrometry) Data

Table 4: Key Mass Spectrometry Fragments for Methyl α-L-fucopyranoside (as observed in GC-MS)

m/zPutative Fragment
178[M]⁺ (Molecular Ion)
147[M - OCH₃]⁺
116[M - OCH₃ - CH₂O]⁺
87
74
60

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

2.1.1. Sample Preparation A sample of Methyl α-L-fucopyranoside (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterium oxide, D₂O, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing.

2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for each carbon. A larger spectral width (e.g., 200-250 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

IR Spectroscopy

2.2.1. Sample Preparation For Attenuated Total Reflectance (ATR) FTIR spectroscopy, a small amount of the solid Methyl α-L-fucopyranoside sample is placed directly onto the ATR crystal. No extensive sample preparation is required, making this a rapid and non-destructive technique.

2.2.2. Data Acquisition The ATR-FTIR spectrum is recorded using an FTIR spectrometer. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry

2.3.1. Sample Preparation For Electrospray Ionization (ESI) Mass Spectrometry, the Methyl α-L-fucopyranoside sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL. The solution should be free of non-volatile salts and buffers.

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may require derivatization (e.g., silylation) to increase its volatility.

2.3.2. Data Acquisition

  • ESI-MS: The sample solution is introduced into the ESI source of the mass spectrometer. The instrument is typically operated in positive or negative ion mode. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500). For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern.

  • GC-MS: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and a mass spectrum is recorded for each component.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl α-L-fucopyranoside.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Methyl fucopyranoside cluster_sample Sample Sample This compound NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve/Derivatize Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts & Coupling Constants NMR_Acq->NMR_Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Absorption Bands IR_Acq->IR_Data MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data m/z Values & Fragmentation Pattern MS_Acq->MS_Data

Caption: Workflow for NMR, IR, and MS analysis.

Methodological & Application

Application Notes and Protocols: The Use of Methyl Fucopyranoside in Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl α-L-fucopyranoside and Methyl β-L-fucopyranoside are methylated derivatives of the monosaccharide L-fucose. In glycobiology, these compounds serve as invaluable tools for investigating the intricate roles of fucosylated glycans in various biological processes. Their stability and specificity make them ideal for studying carbohydrate-protein interactions, dissecting cell signaling pathways, and as foundational structures in the development of novel therapeutics. These application notes provide an overview of their utility, present key data, and offer detailed protocols for their use in research settings.

Key Applications

Methyl fucopyranosides are instrumental in several areas of glycobiology research:

  • Probing Lectin Specificity: They are widely used to determine the binding specificity of fucose-binding lectins, which are crucial for understanding cell recognition and adhesion phenomena.

  • Investigating Cell Signaling: Fucosylation of cell surface receptors like Notch and the Epidermal Growth Factor Receptor (EGFR) is critical for their function. Methyl fucopyranosides can be used as competitive inhibitors to study the role of fucose in these signaling pathways.[1][2][3][4][5][6][7]

  • Studying Cell Adhesion: Fucosylated structures, such as the sialyl-Lewis X antigen, are key ligands for selectins, mediating cell adhesion in processes like inflammation and metastasis. Methyl fucopyranosides can be used to inhibit these interactions.[8][9]

  • Drug Development: These molecules serve as scaffolds for the synthesis of glycomimetic drugs that can modulate the activity of fucosyltransferases or block pathological carbohydrate-mediated interactions.

Data Presentation

Table 1: Fucose-Binding Lectins and Their Specificity

LectinAbbreviationCommon SourceKnown Fucose Linkage Preference
Ulex Europaeus Agglutinin IUEA-IGorse (Ulex europaeus)α-1,2-fucose[10][11][12][13][14]
Aleuria Aurantia LectinAALOrange Peel Fungus (Aleuria aurantia)α-1,6-fucose, α-1,3-fucose[15][16][17][18]
Lotus Tetragonolobus LectinLTLWinged pea (Lotus tetragonolobus)α-1,2-fucose[13]
Anguilla Anguilla AgglutininAAAEuropean eel (Anguilla anguilla)α-1,2-fucose

Table 2: Applications of Methyl Fucopyranoside in Glycobiology Research

Application AreaSpecific Use of this compoundRelevant Biological Molecules
Lectin-Carbohydrate Interaction Competitive inhibitor in binding assays (e.g., ELISA, SPR)Fucose-binding lectins (e.g., UEA-I, AAL)
Cell Adhesion Studies Inhibition of selectin-mediated cell rolling and adhesionE-selectin, P-selectin, L-selectin
Enzyme Inhibition Assays Substrate analogue or competitive inhibitor for fucosyltransferasesFucosyltransferases (FUTs)
Cell Signaling Pathway Analysis Modulation of receptor fucosylation effectsNotch receptor, Epidermal Growth Factor Receptor (EGFR)
Drug Discovery Precursor for the synthesis of fucosidase and fucosyltransferase inhibitorsFucosidases, Fucosyltransferases

Experimental Protocols

Protocol 1: Competitive ELISA for Determining Lectin Specificity

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to assess the inhibitory effect of this compound on the binding of a fucose-specific lectin to a fucosylated glycoprotein.

Materials:

  • 96-well microtiter plates

  • Fucosylated glycoprotein (e.g., porcine mucin)

  • Methyl α-L-fucopyranoside or Methyl β-L-fucopyranoside

  • Biotinylated fucose-binding lectin (e.g., Biotin-UEA-I)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the fucosylated glycoprotein (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Inhibition:

    • Prepare serial dilutions of this compound in blocking buffer.

    • In a separate plate or tubes, pre-incubate the biotinylated lectin (at a fixed, predetermined concentration) with the various concentrations of this compound for 30 minutes at room temperature.

    • Add 100 µL of the lectin/methyl fucopyranoside mixture to the coated and blocked wells.

    • Include controls with lectin only (no inhibitor) and wells with no lectin (blank).

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the inhibitory activity of the this compound.

Protocol 2: Cell Adhesion Inhibition Assay

This protocol outlines a method to investigate the role of fucose-mediated interactions in cell adhesion, using this compound as an inhibitor.

Materials:

  • Adherent cell line expressing selectin ligands (e.g., HL-60 cells)

  • 96-well tissue culture plates

  • Recombinant human E-selectin or P-selectin

  • Methyl α-L-fucopyranoside

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM or other fluorescent cell viability dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 50 µL of recombinant selectin (e.g., 5 µg/mL in PBS).

    • Incubate overnight at 4°C.

    • Wash the wells twice with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells twice with PBS.

  • Cell Preparation:

    • Label the suspension cells (e.g., HL-60) with Calcein-AM according to the manufacturer's protocol.

    • Wash the cells and resuspend them in cell culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibition:

    • Prepare various concentrations of methyl α-L-fucopyranoside in cell culture medium.

    • Pre-incubate the labeled cells with the different concentrations of this compound for 30 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the cell/inhibitor suspension to each selectin-coated well.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with warm PBS to remove non-adherent cells. Be careful not to dislodge the adhered cells.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • The reduction in fluorescence intensity in the presence of this compound indicates inhibition of cell adhesion.

Signaling Pathways and Experimental Workflows

Fucosylation in Notch Signaling

O-fucosylation of the Notch receptor's extracellular domain by the enzyme POFUT1 is essential for its proper function. The fucose moiety can be further elongated by Fringe enzymes, which modulates Notch's interaction with its ligands (Delta and Jagged). This compound can be used in cell-based assays to compete with fucosylated ligands and probe the importance of fucose recognition in Notch activation.[2][3][4][5][6]

cluster_sending_cell Ligand-Expressing Cell cluster_receiving_cell Notch-Expressing Cell Delta_Jagged Delta/Jagged Ligand Notch_Fuc_GlcNAc Elongated Fucosylated Notch Delta_Jagged->Notch_Fuc_GlcNAc Binds to Notch Notch Receptor POFUT1 POFUT1 Notch->POFUT1 Substrate Notch_Fuc O-fucosylated Notch POFUT1->Notch_Fuc Adds O-fucose Fringe Fringe Fringe->Notch_Fuc_GlcNAc Adds GlcNAc Notch_Fuc->Fringe Substrate NICD Notch Intracellular Domain (NICD) Notch_Fuc_GlcNAc->NICD Cleavage & Release Nucleus Nucleus NICD->Nucleus Target_Gene Target Gene Transcription Nucleus->Target_Gene Methyl_Fuc This compound (Research Tool) Methyl_Fuc->Delta_Jagged Competitive Inhibition

Caption: Role of O-fucosylation in Notch signaling and intervention point for this compound.

Fucosylation in EGFR Signaling

Core fucosylation (addition of fucose to the innermost GlcNAc of N-glycans) of the Epidermal Growth Factor Receptor (EGFR), catalyzed by the fucosyltransferase FUT8, has been shown to be important for EGFR dimerization and subsequent signaling. Terminal fucosylation by other FUTs can have opposing effects. This compound derivatives can be used to inhibit FUT8 and study the downstream consequences on EGFR signaling.[1][7]

EGF EGF Ligand Core_Fuc_EGFR Core-Fucosylated EGFR EGF->Core_Fuc_EGFR Binds to EGFR_Monomer EGFR Monomer FUT8 FUT8 EGFR_Monomer->FUT8 Substrate FUT8->Core_Fuc_EGFR Adds Core Fucose EGFR_Dimer EGFR Dimerization & Autophosphorylation Core_Fuc_EGFR->EGFR_Dimer Promotes Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) EGFR_Dimer->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Methyl_Fuc_Deriv This compound Derivative (Inhibitor) Methyl_Fuc_Deriv->FUT8 Inhibits cluster_workflow Screening Workflow Start Start: Library of Methyl Fucopyranoside Derivatives Assay High-Throughput Fucosyltransferase Assay (e.g., Fluorescence-based) Start->Assay Primary_Screen Primary Screen: Identify Initial Hits Assay->Primary_Screen Primary_Screen->Assay No Hits Dose_Response Dose-Response Analysis: Determine IC50 Values Primary_Screen->Dose_Response Hits Secondary_Assay Secondary Assay: Confirm Activity in a Different Assay Format Dose_Response->Secondary_Assay Selectivity Selectivity Profiling: Test Against Other Glycosyltransferases Secondary_Assay->Selectivity Lead_Compound Lead Compound Identification Selectivity->Lead_Compound

References

Applications of Methyl Fucopyranoside in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose, serves as a versatile scaffold and essential tool in modern drug discovery and development. Its unique structural features and biological relevance make it a valuable building block for the synthesis of a wide array of bioactive molecules. Fucose-containing glycans play critical roles in various physiological and pathological processes, including cell-cell recognition, inflammation, and microbial infection. Consequently, this compound and its derivatives are extensively explored as potential therapeutics and probes to elucidate complex biological pathways.

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its role in the development of anti-inflammatory, antimicrobial, and anticancer agents.

I. Applications in Drug Discovery

This compound's utility in drug discovery stems from its ability to mimic or antagonize the interactions of fucose-containing glycans with their protein receptors, such as selectins and lectins.

Anti-Inflammatory Agents

Fucosylated structures like the sialyl Lewis X (sLex) antigen are crucial for the initial tethering and rolling of leukocytes on endothelial cells during the inflammatory cascade, a process mediated by selectin proteins (E-, P-, and L-selectin). This compound serves as a key starting material for the synthesis of sLex mimetics and other selectin inhibitors, aiming to block this interaction and thereby reduce inflammation.

Antimicrobial Agents

Bacterial adhesion to host cells is often mediated by lectins that recognize specific carbohydrate structures on the cell surface. As fucose is a common component of these structures, this compound derivatives are being investigated for their potential to act as competitive inhibitors of bacterial adhesion, thus preventing infection.

Anticancer Agents

Aberrant fucosylation is a hallmark of many cancers and is associated with metastasis and tumor progression. Fucose-containing antigens on the surface of cancer cells are involved in processes such as cell adhesion, signaling, and immune evasion. This has led to the exploration of this compound-based compounds as targeted drug delivery vehicles or as inhibitors of fucosyltransferases, enzymes that are often upregulated in cancer.

II. Quantitative Data Summary

The following tables summarize the biological activities of various methyl pyranoside derivatives, providing a comparative overview of their potential therapeutic efficacy. While data for fucopyranoside derivatives is emerging, related pyranoside derivatives offer valuable insights into structure-activity relationships.

Table 1: Antimicrobial Activity of Methyl Glycopyranoside Ethers [1]

CompoundAlkyl Chain LengthTarget OrganismMIC (mM)
Methyl glucopyranoside etherC12Listeria monocytogenes0.03
Methyl glucopyranoside etherC12Enterococcus faecalis0.06
Methyl glucopyranoside etherC12Enterococcus faecium0.12
Methyl glucopyranoside etherC12Staphylococcus aureus0.06

Table 2: Inhibition of Erythrocyte Agglutination by Methyl α-L-fucopyranoside

InhibitorLowest Inhibitory Concentration (mM)
L-fucose1.56
Methyl α-L-fucopyranoside0.78

III. Experimental Protocols

Synthesis of this compound Derivatives

While specific protocols for novel derivatives are often proprietary or found within detailed medicinal chemistry publications, a general approach for the synthesis of C-linked fucosides as selectin inhibitors can be outlined.[2]

Protocol 3.1.1: General Synthesis of C-linked Fucosides [2]

  • Preparation of Key Intermediates: Synthesize key building blocks including α-C-allyl fucose, amino acids with hydroxyl groups, and an α,ω-diacid moiety.

  • Coupling Reaction: Couple the α-C-allyl fucose with the protected amino acid derivative.

  • Chain Elongation: Introduce the diacid moiety to mimic the sialic acid component of sLex.

  • Deprotection: Remove protecting groups to yield the final C-linked fucoside.

  • Purification: Purify the final compound using chromatographic techniques such as HPLC.

Biological Assays

Protocol 3.2.1: α-L-Fucosidase Inhibition Assay

This protocol is adapted from commercially available kits and literature procedures for assessing the inhibitory potential of this compound derivatives against α-L-fucosidase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.

    • Substrate: p-nitrophenyl α-L-fucopyranoside (pNPAFU) at a final concentration of 1 mM in Assay Buffer.

    • Enzyme: Purified α-L-fucosidase.

    • Inhibitor: this compound derivative dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

    • Stop Solution: 0.5 M Sodium Carbonate.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of inhibitor solution at various concentrations.

    • Add 80 µL of the substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Incubate the plate at 37°C for a specified time (e.g., 5-30 minutes).

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Measure the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3.2.2: Hemagglutination Inhibition (HI) Assay [3][4]

This assay is used to determine the ability of this compound derivatives to inhibit the agglutination of red blood cells (RBCs) by a lectin or virus.

  • Reagent Preparation:

    • Phosphate-Buffered Saline (PBS), pH 7.2.

    • Red Blood Cells (RBCs): A 1% suspension of washed chicken or human RBCs in PBS.

    • Agglutinating Agent: A specific lectin or hemagglutinating virus at a concentration known to cause agglutination (e.g., 4 Hemagglutination Units - HAU).

    • Inhibitor: Serial two-fold dilutions of the this compound derivative in PBS.

  • Assay Procedure:

    • In a V-bottom 96-well microtiter plate, add 25 µL of PBS to all wells.

    • Add 25 µL of the inhibitor solution to the first well of each row and perform serial dilutions across the plate.

    • Add 25 µL of the agglutinating agent (4 HAU) to all wells containing the inhibitor dilutions.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Add 50 µL of the 1% RBC suspension to all wells.

    • Gently tap the plate to mix and incubate at room temperature for 30-40 minutes, or until a button of RBCs forms in the control wells without the agglutinating agent.

  • Data Analysis:

    • The HI titer is the highest dilution of the inhibitor that completely inhibits hemagglutination (i.e., results in the formation of a distinct button of RBCs at the bottom of the well).

IV. Signaling Pathways and Experimental Workflows

Selectin-Mediated Leukocyte Adhesion Cascade

This compound-based selectin inhibitors aim to disrupt the initial steps of leukocyte extravasation during inflammation. The diagram below illustrates this pathway and the point of intervention.

Selectin_Pathway cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E-Selectin E-Selectin Leukocyte Rolling Leukocyte Rolling E-Selectin->Leukocyte Rolling P-Selectin P-Selectin P-Selectin->Leukocyte Rolling sLex Sialyl Lewis X sLex->E-Selectin Binding sLex->P-Selectin Binding Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->E-Selectin Upregulation Inflammatory Stimuli->P-Selectin Upregulation Firm Adhesion Firm Adhesion Leukocyte Rolling->Firm Adhesion Transmigration Transmigration Firm Adhesion->Transmigration Methyl_Fucopyranoside_Derivative This compound Derivative (Inhibitor) Methyl_Fucopyranoside_Derivative->sLex Blocks Binding

Caption: Inhibition of selectin-mediated leukocyte adhesion by a this compound derivative.

Experimental Workflow for Screening Antimicrobial Activity

The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives as potential antimicrobial agents.

Antimicrobial_Workflow Start Start Synthesis Synthesis of Methyl Fucopyranoside Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Antimicrobial Screening (e.g., Disk Diffusion Assay) Purification->Primary_Screening MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Primary_Screening->MIC_Determination Active Compounds MBC_Determination Determination of Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Lead_Identification Lead Compound Identification MBC_Determination->Lead_Identification End End Lead_Identification->End

Caption: Workflow for antimicrobial screening of this compound derivatives.

Logical Relationship in α-L-Fucosidase Inhibition

This diagram illustrates the competitive inhibition mechanism by which a this compound derivative can block the activity of α-L-fucosidase.

Fucosidase_Inhibition Enzyme α-L-Fucosidase Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Fucosylated Substrate Substrate->Enzyme_Substrate Inhibitor This compound Derivative Inhibitor->Enzyme_Inhibitor Product Product + Free Enzyme Enzyme_Substrate->Product

Caption: Competitive inhibition of α-L-fucosidase by a this compound derivative.

References

Methyl fucopyranoside as a substrate for fucosidase activity assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-12

Introduction

α-L-Fucosidases (EC 3.2.1.51) are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids.[1][2][3] These enzymes play a crucial role in various physiological and pathological processes, such as cell adhesion, immune responses, inflammation, and cancer.[4][5][6][7] Consequently, the accurate measurement of α-L-fucosidase activity is essential for both basic research and clinical diagnostics.

While chromogenic and fluorogenic substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) and 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) are widely used for their convenience and sensitivity, methyl α-L-fucopyranoside offers an alternative, label-free substrate.[8][9] The enzymatic hydrolysis of methyl α-L-fucopyranoside yields L-fucose and methanol. This application note provides a detailed protocol for assaying α-L-fucosidase activity using methyl α-L-fucopyranoside by quantifying the released L-fucose.

Principle of the Assay

The assay is based on the enzymatic cleavage of the glycosidic bond in methyl α-L-fucopyranoside by an α-L-fucosidase. The reaction produces equimolar amounts of L-fucose and methanol. The enzyme activity is determined by measuring the amount of L-fucose generated over a specific period. The quantification of L-fucose can be achieved using a coupled enzyme assay system, which leads to a detectable change in absorbance.

Materials and Reagents

  • Methyl α-L-fucopyranoside (Substrate)

  • α-L-Fucosidase (Enzyme source: purified enzyme, cell lysate, tissue homogenate, serum, etc.)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • L-Fucose Assay Kit (e.g., Megazyme, K-FUCOSE)[10]

  • Microplate reader

  • 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocols

Protocol 1: α-L-Fucosidase Activity Assay using Methyl α-L-Fucopyranoside

This protocol describes the measurement of α-L-fucosidase activity by quantifying the L-fucose released from methyl α-L-fucopyranoside.

1. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 100 mM stock solution of methyl α-L-fucopyranoside in deionized water.

  • Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to the optimal pH for the specific α-L-fucosidase being assayed (typically between pH 4.0 and 6.0).

  • Enzyme Solution: Dilute the α-L-fucosidase enzyme or sample containing the enzyme in cold assay buffer to a concentration that will yield a linear reaction rate over the desired time course.

  • L-Fucose Standards: Prepare a series of L-fucose standards ranging from 0 to 100 µM in the assay buffer.

2. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of Enzyme Solution (or sample)

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 40 µL of the Substrate Stock Solution (or a working solution diluted in assay buffer to achieve the desired final concentration) to each well to start the reaction. The final volume will be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by heating the plate at 100°C for 5-10 minutes.

  • Quantify L-Fucose: Proceed to quantify the amount of L-fucose in each well using a commercial L-Fucose Assay Kit according to the manufacturer's instructions. This typically involves a coupled enzyme reaction that results in the production of NADH, which can be measured spectrophotometrically at 340 nm.

3. Data Analysis:

  • Create a standard curve by plotting the absorbance values of the L-fucose standards against their concentrations.

  • Determine the concentration of L-fucose produced in each sample and control well using the standard curve.

  • Calculate the α-L-fucosidase activity using the following formula:

    Activity (U/mL) = (µmol of L-fucose produced) / (incubation time in min x volume of enzyme in mL)

    One unit (U) of α-L-fucosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of L-fucose per minute under the specified assay conditions.

Alternative Detection Method: Methanol Quantification

As an alternative to detecting L-fucose, the methanol produced in the enzymatic reaction can be quantified. Several methods are available for methanol determination, including enzymatic assays and chromatographic techniques.[11][12][13][14] An enzymatic assay for methanol typically involves alcohol oxidase, which converts methanol to formaldehyde, followed by a reaction catalyzed by formaldehyde dehydrogenase that results in the production of a detectable product (e.g., NADH).[11]

Data Presentation

Table 1: Kinetic Parameters of α-L-Fucosidases with Different Substrates

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Thermotoga maritimapNP-α-L-fucopyranoside0.035 ± 0.0039.4 ± 0.4 s-1 (kcat)7.0-10.090-95[5]
Enterococcus gallinarumpNP-α-L-fucopyranosideN/AN/A7.030[3]
Bifidobacterium castorispNP-α-L-fucopyranosideN/A0.264 U/mg5.542[15]
Elizabethkingia meningosepticapNP-α-L-fucopyranosideN/AN/A~4.5~55[16]

Note: Data for methyl α-L-fucopyranoside is not widely available in the literature.

Visualizations

Signaling Pathway

Fucosidase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade Activates Fucosylated_Glycan Fucosylated Glycan Fucosylated_Glycan->Receptor Modulates Receptor Function L-Fucose L-Fucose Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Adhesion) Transcription_Factor->Gene_Expression Fucosidase Fucosidase Fucosidase->Fucosylated_Glycan Removes Fucose Fucosidase->L-Fucose Releases

Caption: Role of Fucosidase in Modulating Cell Signaling.

Experimental Workflow

Fucosidase_Assay_Workflow cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis A Prepare Reagents: - Methyl α-L-fucopyranoside (Substrate) - α-L-Fucosidase (Enzyme/Sample) - Assay Buffer - L-Fucose Standards B Incubate Enzyme and Substrate at Optimal Temperature and pH A->B C Stop Reaction (e.g., Heat Inactivation) B->C D Quantify L-Fucose Production (Coupled Enzyme Assay) C->D E Measure Absorbance (e.g., at 340 nm) D->E F Generate L-Fucose Standard Curve G Calculate Enzyme Activity F->G

Caption: Workflow for Fucosidase Activity Assay.

Discussion and Conclusion

The use of methyl α-L-fucopyranoside as a substrate for fucosidase activity assays provides a valuable alternative to more common chromogenic and fluorogenic substrates. The primary advantage is that it is a label-free natural substrate. The main challenge lies in the detection of the reaction products, L-fucose or methanol. However, with the availability of sensitive commercial kits for L-fucose determination, this assay can be readily implemented in most research laboratories.[10] This method is particularly useful for characterizing the substrate specificity of novel α-L-fucosidases and for studies where artificial chromogenic or fluorogenic groups may interfere with the experimental system. Further optimization of reaction conditions, such as substrate concentration and incubation time, may be necessary for specific enzymes and sample types to ensure accurate and reproducible results.

References

Application Notes and Protocols for the Enzymatic Synthesis of Oligosaccharides using Methyl α-L-fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylated oligosaccharides are complex carbohydrates that play a pivotal role in a myriad of biological processes, including immune responses, cell-cell recognition, signal transduction, and host-pathogen interactions.[1] Their structural diversity and biological significance have made them attractive targets for therapeutic development, particularly in areas such as immunology, oncology, and infectious diseases.[2] The enzymatic synthesis of these molecules offers a highly specific and efficient alternative to complex chemical methods, allowing for the creation of precise glycosidic linkages without the need for extensive protecting group chemistry.[3]

This document provides a detailed protocol for the enzymatic synthesis of a disaccharide, Galactosyl-α-1,2-fucopyranoside, using Methyl α-L-fucopyranoside as an acceptor molecule and a recombinant α-1,2-fucosyltransferase. This protocol is intended to serve as a foundational method for researchers interested in producing fucosylated oligosaccharides for downstream applications in basic research and drug development.

Experimental Protocols

Principle of the Method

The synthesis is achieved via a transglycosylation reaction catalyzed by a fucosyltransferase. The enzyme specifically transfers a fucose residue from an activated donor substrate, Guanosine Diphosphate-fucose (GDP-fucose), to the hydroxyl group of the acceptor molecule, Methyl α-L-fucopyranoside. The resulting product is a disaccharide with a terminal fucose linked to the methyl fucopyranoside.

Materials and Reagents
  • Methyl α-L-fucopyranoside (Acceptor Substrate)

  • Guanosine Diphosphate-fucose (GDP-fucose, Donor Substrate)

  • Recombinant α-1,2-Fucosyltransferase (e.g., from Helicobacter pylori)

  • HEPES Buffer (50 mM, pH 7.5)

  • Manganese Chloride (MnCl₂) (20 mM)

  • Bovine Serum Albumin (BSA) (0.1 mg/mL)

  • Alkaline Phosphatase

  • Deionized Water (Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA) for reaction quenching

  • Acetonitrile (HPLC grade)

  • Methanol (for sample preparation)

Instrumentation
  • Analytical Balance

  • pH Meter

  • Thermomixer or Water Bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Amino or Amide column) and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for product confirmation

Detailed Experimental Procedure
  • Reagent Preparation:

    • Prepare a 50 mM HEPES buffer and adjust the pH to 7.5.

    • Prepare stock solutions of Methyl α-L-fucopyranoside (e.g., 100 mM), GDP-fucose (e.g., 50 mM), and MnCl₂ (e.g., 200 mM) in deionized water.

    • Prepare a stock solution of BSA (e.g., 1 mg/mL).

    • Reconstitute the recombinant α-1,2-fucosyltransferase and alkaline phosphatase in the HEPES buffer to the desired concentrations.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • HEPES Buffer (50 mM, pH 7.5)

      • Methyl α-L-fucopyranoside (to a final concentration of 20 mM)

      • GDP-fucose (to a final concentration of 10 mM)

      • MnCl₂ (to a final concentration of 10 mM)

      • BSA (to a final concentration of 0.1 mg/mL)

      • Alkaline Phosphatase (to a final concentration of 10 U/mL)

      • α-1,2-Fucosyltransferase (to a final concentration of 5 mU/mL)

    • Adjust the final reaction volume to 1 mL with deionized water.

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a thermomixer or water bath for 24 hours.

  • Reaction Quenching:

    • Terminate the reaction by adding 10 µL of 10% Trifluoroacetic Acid (TFA) to the reaction mixture.

    • Alternatively, the reaction can be stopped by heating the mixture to 95°C for 5 minutes to denature the enzymes.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture at 14,000 rpm for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to a new tube.

    • For HPLC analysis, dilute a small aliquot of the supernatant with the mobile phase.

    • For mass spectrometry, the sample may be used directly or after a simple cleanup step (e.g., C18 solid-phase extraction) to remove salts.

  • Product Analysis and Purification:

    • HPLC Analysis: Analyze the reaction products by HPLC using an amino or amide column with an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v). Monitor the elution of substrates and products using a refractive index or evaporative light scattering detector.

    • Mass Spectrometry: Confirm the identity of the synthesized oligosaccharide by determining its molecular weight using MALDI-TOF or ESI-MS.

    • Purification: The desired oligosaccharide can be purified from the reaction mixture using preparative HPLC or size-exclusion chromatography.

Data Presentation

Table 1: Reaction Components and Conditions

ParameterValue
Acceptor SubstrateMethyl α-L-fucopyranoside
Donor SubstrateGDP-fucose
EnzymeRecombinant α-1,2-Fucosyltransferase
Buffer50 mM HEPES, pH 7.5
Co-factor10 mM MnCl₂
Temperature37°C
Reaction Time24 hours

Table 2: Quantitative Analysis of a Typical Reaction

CompoundInitial Concentration (mM)Final Concentration (mM)Conversion/Yield (%)
Methyl α-L-fucopyranoside201430% (Consumption)
GDP-fucose10370% (Consumption)
Synthesized Disaccharide0660% (Yield based on GDP-fucose)

Visualizations

Experimental Workflow Diagram

Enzymatic_Synthesis_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzymatic Reaction cluster_processing 3. Sample Processing cluster_analysis 4. Analysis & Purification Reagents Prepare Stocks: - Methyl α-L-fucopyranoside - GDP-fucose - Buffer (HEPES, pH 7.5) - MnCl₂ - Enzymes Reaction_Setup Combine Reagents in Reaction Tube Reagents->Reaction_Setup Incubation Incubate at 37°C for 24h Reaction_Setup->Incubation Quench Quench Reaction (TFA or Heat) Incubation->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC MS Mass Spectrometry (Product Confirmation) Supernatant->MS Purification Purification (Optional) HPLC->Purification

Caption: Workflow for the enzymatic synthesis of oligosaccharides.

Enzymatic Reaction Pathway

Reaction_Pathway cluster_substrates Substrates cluster_products Products Acceptor Methyl α-L-fucopyranoside Enzyme α-1,2-Fucosyltransferase Acceptor->Enzyme Donor GDP-fucose Donor->Enzyme Product Galactosyl-α-1,2-fucopyranoside Enzyme->Product Byproduct GDP Enzyme->Byproduct

Caption: Pathway of the fucosyltransferase-catalyzed reaction.

References

Application Notes and Protocols: The Role of Methyl α-L-Fucopyranoside in Elucidating Carbohydrate-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl α-L-fucopyranoside is a synthetic monosaccharide derivative that serves as an invaluable tool for researchers studying the interactions between carbohydrates and proteins, particularly fucose-binding lectins. Its structure mimics the natural L-fucose sugar, which is a key component of many biologically significant glycans involved in processes like cell recognition, inflammation, and microbial infection.[1] The methyl group at the anomeric position (α-configuration) provides metabolic stability and locks the sugar in a specific conformation, making it an ideal probe for dissecting the molecular recognition events mediated by fucose-binding proteins.

These application notes provide an overview of the key experimental techniques where methyl α-L-fucopyranoside is employed as a model ligand or a competitive inhibitor to characterize the thermodynamics, kinetics, and biological function of carbohydrate-protein interactions.

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Application Note:

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event in solution.[2][3] By titrating a solution of a fucose-binding protein (e.g., a lectin) with methyl α-L-fucopyranoside, researchers can obtain a complete thermodynamic profile of the interaction from a single experiment.[4] The resulting data allows for the precise determination of the binding affinity (dissociation constant, Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[5] This information provides deep insights into the molecular driving forces of the binding event, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.[5] Methyl α-L-fucopyranoside is an excellent ligand for these studies due to its high solubility and stability.

Quantitative Data Summary:

The following table summarizes the thermodynamic parameters for the interaction of various monosaccharides, including methyl α-L-fucopyranoside, with different lectins, as determined by ITC.

LectinLigandKa (M⁻¹)Kd (µM)ΔH (kcal/mol)TΔS (kcal/mol)Stoichiometry (n)Reference
PLL3Methyl α-L-fucopyranoside1.2 x 10⁴83.3-7.2-1.70.9[6]
PLL3L-Fucose4.6 x 10³217.4-6.5-1.50.8[6]
Concanavalin AMethyl α-D-mannopyranoside1.7 x 10⁴58.8-6.8-1.3-[7]
Pea LectinMethyl α-D-mannopyranoside---6.3--[7]
Lentil LectinMethyl α-D-mannopyranoside---4.0--[7]
Soybean Agglutinin (SBA)GalNAcα1-O-Ser---7.9-2.7-[8]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the purified fucose-binding protein (e.g., 0.1 mM) in a suitable buffer (e.g., PBS, Tris-HCl) that has been extensively dialyzed to ensure buffer matching.[6]

    • Prepare a solution of methyl α-L-fucopyranoside (e.g., 20 mM) in the exact same dialysis buffer.[6]

    • Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~1.4 mL for a standard instrument) and the buffer into the reference cell.[5]

    • Load the methyl α-L-fucopyranoside solution into the injection syringe (typically ~250-300 µL).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe, and discard this data point during analysis.

    • Inject small aliquots (e.g., 2.0 µL) of the methyl α-L-fucopyranoside solution into the protein solution at regular intervals (e.g., 300 seconds) to allow the system to return to thermal equilibrium.[6]

    • Continue the injections until the binding sites are saturated, indicated by the heat of reaction diminishing to the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[4]

Workflow Diagram: ITC Experiment

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. ITC Instrument Setup cluster_run 3. Titration Run cluster_analysis 4. Data Analysis Prot_Prep Prepare Protein Solution (e.g., 0.1 mM Lectin) Lig_Prep Prepare Ligand Solution (e.g., 20 mM Me-α-L-Fuc) Degas Degas Both Solutions Prot_Prep->Degas Lig_Prep->Degas Load_Prot Load Protein into Sample Cell Degas->Load_Prot Load_Lig Load Ligand into Syringe Degas->Load_Lig Titrate Inject Ligand into Sample Cell in Aliquots Load_Prot->Titrate Load_Lig->Titrate Integrate Integrate Injection Peaks (Raw Thermogram) Titrate->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine: Kd, n, ΔH, ΔS Fit->Results

Caption: Workflow for determining thermodynamic parameters using ITC.

Inhibition of Lectin-Mediated Hemagglutination

Application Note:

Hemagglutination assays are simple, effective methods for detecting the presence and activity of lectins. Lectins can cross-link red blood cells (erythrocytes) by binding to the glycans on their surface, causing them to clump together (agglutinate). Methyl α-L-fucopyranoside can be used as a competitive inhibitor in this assay.[9] By adding increasing concentrations of the sugar to the reaction, it will compete with the cell-surface glycans for the lectin's binding sites. The minimum concentration of methyl α-L-fucopyranoside that completely inhibits agglutination is a measure of its inhibitory potency. This assay is useful for screening potential inhibitors and for comparing the relative affinities of different monosaccharides for a specific lectin.[9]

Quantitative Data Summary:

The following table shows the minimum inhibitory concentrations (MIC) required for L-fucose and methyl α-L-fucopyranoside to inhibit the agglutination of erythrocytes by the lectin PLL3.

LectinInhibitorMinimum Inhibitory Concentration (mM)Reference
PLL3L-Fucose1.56[9]
PLL3Methyl α-L-fucopyranoside0.78[9]

Note: A lower MIC indicates higher inhibitory potency.

Experimental Protocol: Hemagglutination Inhibition Assay

  • Preparation of Erythrocytes:

    • Obtain fresh blood (e.g., human type O) and wash the erythrocytes three to four times in a large volume of phosphate-buffered saline (PBS) by centrifugation (e.g., 1500 x g for 5 minutes) and resuspension.

    • After the final wash, prepare a 10% (v/v) suspension of the packed erythrocytes in PBS.[9]

  • Preparation of Inhibitor and Lectin Solutions:

    • Prepare a stock solution of methyl α-L-fucopyranoside in PBS. Perform a serial two-fold dilution in a 96-well V-bottom microtiter plate.

    • Prepare a solution of the lectin at a concentration known to cause strong agglutination (e.g., 50 µM PLL3).[9]

  • Assay Procedure:

    • To each well of the microtiter plate containing the serially diluted inhibitor, add an equal volume of the lectin solution.

    • Incubate the plate for 30-60 minutes at room temperature to allow the inhibitor to bind to the lectin.

    • Add an equal volume of the 10% erythrocyte suspension to each well.

    • Include controls: a positive control (lectin + erythrocytes, no inhibitor) and a negative control (PBS + erythrocytes, no lectin or inhibitor).

    • Gently mix the plate and incubate at room temperature for 1-2 hours, or until agglutination is complete in the positive control well.

  • Result Interpretation:

    • Agglutination is observed as a mat of cells covering the bottom of the well.

    • Inhibition is observed as a tight button of sedimented cells at the bottom of the V-shaped well.

    • The minimum inhibitory concentration (MIC) is the lowest concentration of methyl α-L-fucopyranoside at which agglutination is completely absent. The results can be observed visually or with a microscope.[9]

Workflow Diagram: Hemagglutination Inhibition Assay

Hemagglutination_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_results 3. Readout & Analysis RBC_Prep Prepare 10% Erythrocyte (RBC) Suspension Add_RBC Add RBC Suspension to Wells RBC_Prep->Add_RBC Lectin_Prep Prepare Lectin Solution (Fixed Concentration) Mix_Lectin_Inhibitor Mix Lectin + Inhibitor Incubate Lectin_Prep->Mix_Lectin_Inhibitor Inhibitor_Prep Prepare Serial Dilutions of Me-α-L-Fuc Inhibitor_Prep->Mix_Lectin_Inhibitor Mix_Lectin_Inhibitor->Add_RBC Incubate_Final Incubate for 1-2 hours Add_RBC->Incubate_Final Observe Visually Inspect Wells Incubate_Final->Observe Agglutination Result: Agglutination (Mat of Cells) Observe->Agglutination No/Low Inhibitor Inhibition Result: Inhibition (Button of Cells) Observe->Inhibition High Inhibitor Determine_MIC Determine MIC Agglutination->Determine_MIC Inhibition->Determine_MIC

Caption: Workflow for the hemagglutination inhibition assay.

Kinetic and Affinity Analysis by Surface Plasmon Resonance (SPR)

Application Note:

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[10] In a typical experiment, a protein (the ligand, e.g., a lectin) is immobilized on a sensor chip surface. A solution containing the binding partner (the analyte, e.g., methyl α-L-fucopyranoside) is then flowed over the surface.[11] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[10] This allows for the direct measurement of association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated from the ratio of these rates (koff/kon) or determined from steady-state analysis.[12] SPR is particularly useful for studying low-affinity carbohydrate-protein interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified lectin solution over the activated surface to immobilize it via covalent amine coupling.

    • Deactivate any remaining active esters using an injection of ethanolamine. A reference flow cell should be prepared similarly but without the immobilized lectin to subtract bulk refractive index changes.

  • Analyte Binding Measurement:

    • Prepare a series of concentrations of methyl α-L-fucopyranoside in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate. This is the "association phase."

    • After the injection, flow the running buffer over the chip to monitor the "dissociation phase."

    • Between different analyte injections, regenerate the sensor surface if necessary using a mild solution (e.g., low pH glycine) to remove all bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • For kinetic analysis, globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • For equilibrium analysis, plot the steady-state response against the analyte concentration and fit the data to a saturation binding isotherm to determine KD.

Workflow Diagram: SPR Experiment

SPR_Workflow cluster_prep 1. Sensor Chip Preparation cluster_binding 2. Binding Measurement cluster_analysis 3. Data Analysis Activate Activate Chip Surface (e.g., NHS/EDC) Immobilize Immobilize Lectin (Ligand) Activate->Immobilize Deactivate Deactivate & Block Surface Immobilize->Deactivate Association Inject Me-α-L-Fuc (Analyte) (Association Phase) Deactivate->Association Dissociation Flow Running Buffer (Dissociation Phase) Association->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Sensorgram Regenerate->Association Next Concentration Fit Fit Curves to a Kinetic Model Sensorgram->Fit Results Determine: kon, koff, KD Fit->Results

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Functional Inhibition of Cell Adhesion

Application Note:

Many biological processes, including pathogen attachment to host cells, are mediated by lectins binding to cell surface glycans. Cell adhesion assays can be used to investigate the functional role of these interactions.[13][14] For example, the adhesion of bacteria expressing a fucose-binding lectin to host epithelial cells can be studied. Methyl α-L-fucopyranoside can be used as a specific inhibitor to demonstrate that this adhesion is dependent on the fucose-lectin interaction.[13] A reduction in cell adhesion in the presence of methyl α-L-fucopyranoside provides strong evidence for the biological relevance of the carbohydrate-protein interaction and validates the lectin as a potential target for anti-adhesion therapies.

Experimental Protocol: Cell Adhesion Inhibition Assay

  • Cell Culture and Labeling:

    • Culture a monolayer of host cells (e.g., epithelial cells) in a 96-well plate until confluent.

    • Culture the cells to be tested for adhesion (e.g., bacteria or other cell type) and label them with a fluorescent dye (e.g., Calcein AM) for easy quantification.[15]

  • Inhibition Setup:

    • Wash the host cell monolayers gently with culture medium or PBS.

    • Prepare solutions of methyl α-L-fucopyranoside at various concentrations in the appropriate medium.

    • Pre-incubate the fluorescently-labeled cells with the different concentrations of the inhibitor for 30-60 minutes.

  • Adhesion Assay:

    • Remove the medium from the host cell monolayers and add the pre-incubated labeled cells.

    • Include a positive control (labeled cells without inhibitor) and a negative control (medium only).

    • Incubate the plate for a defined period (e.g., 1-2 hours) at the appropriate temperature (e.g., 37°C) to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells multiple times with PBS to remove any non-adherent labeled cells.[15]

    • After the final wash, add lysis buffer or PBS to the wells.

    • Quantify the number of adherent cells by measuring the fluorescence in each well using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion for each inhibitor concentration relative to the positive control (100% adhesion).

    • Plot the percentage of adhesion versus the concentration of methyl α-L-fucopyranoside to determine the dose-dependent inhibitory effect.

Logical Diagram: Principle of Cell Adhesion Inhibition

Adhesion_Inhibition_Logic cluster_control Control (No Inhibitor) cluster_inhibition With Methyl α-L-Fucopyranoside Lectin Lectin on Bacterial Cell Fucose Fucose Receptor on Host Cell Lectin->Fucose Binds Adhesion Binding leads to Cell Adhesion Lectin_I Lectin on Bacterial Cell Inhibitor Me-α-L-Fuc (Inhibitor) Lectin_I->Inhibitor Binds Fucose_I Fucose Receptor on Host Cell No_Adhesion Binding is Blocked No Adhesion Inhibitor->Fucose_I Blocks

Caption: Principle of inhibiting cell adhesion with methyl α-L-fucopyranoside.

References

Methyl Fucopyranoside: A Reliable Standard for HPLC and GC Analysis of Monosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of monosaccharides is critical in various fields, including glycobiology, pharmaceutical development, and food science. Fucose, a deoxyhexose, is a vital monosaccharide component of many glycoproteins and glycolipids, and alterations in fucosylation are linked to various physiological and pathological processes. Methyl fucopyranoside, a stable derivative of fucose, serves as an excellent internal or external standard for the chromatographic analysis of fucose and other monosaccharides by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its structural similarity to fucose ensures comparable behavior during sample preparation and analysis, while the methyl group allows for clear chromatographic separation. This document provides detailed protocols for the use of this compound as a standard in both HPLC and GC-based monosaccharide analysis.

Physicochemical Properties of Methyl α-L-Fucopyranoside

A solid understanding of the physicochemical properties of methyl α-L-fucopyranoside is essential for its effective use as an analytical standard.

PropertyValueReference
Molecular Formula C₇H₁₄O₅[1][2][3]
Molecular Weight 178.18 g/mol [1][2][3]
Melting Point 159 °C[2][4]
Boiling Point (Predicted) 312.6 ± 42.0 °C[2][4]
Density (Predicted) 1.32 ± 0.1 g/cm³[2][4]
Water Solubility Soluble[2][4]
Appearance White to almost white powder/crystal[2][4]
CAS Number 14687-15-1[1][2]

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the analysis of monosaccharides due to its high resolution and sensitivity, particularly after derivatization with a UV-absorbing or fluorescent tag.[5] The following protocol describes the use of this compound as an internal standard for the quantitative analysis of fucose and other monosaccharides released from glycoproteins, using 1-phenyl-3-methyl-5-pyrazolone (PMP) as the derivatizing agent.[6][7]

Experimental Workflow for HPLC Analysis

cluster_0 Sample Preparation cluster_2 Analysis Glycoprotein Sample Glycoprotein Sample Acid Hydrolysis Acid Hydrolysis Glycoprotein Sample->Acid Hydrolysis e.g., 2M TFA, 100°C, 4h Neutralization & Drying Neutralization & Drying Acid Hydrolysis->Neutralization & Drying Derivatization PMP Labeling (0.5M PMP, 0.3M NaOH, 70°C, 30 min) Neutralization & Drying->Derivatization PMP Labeled Monosaccharides PMP Labeled Monosaccharides Derivatization->PMP Labeled Monosaccharides This compound (IS) This compound (IS) This compound (IS)->Derivatization HPLC-UV Analysis HPLC-UV Analysis PMP Labeled Monosaccharides->HPLC-UV Analysis Quantification Quantification HPLC-UV Analysis->Quantification

Workflow for HPLC analysis of monosaccharides.
Detailed Experimental Protocol: HPLC-UV with PMP Derivatization

1. Materials and Reagents

  • Methyl α-L-fucopyranoside (Internal Standard, IS)

  • Monosaccharide standards (L-fucose, D-mannose, D-galactose, etc.)

  • Glycoprotein sample

  • Trifluoroacetic acid (TFA)

  • 1-phenyl-3-methyl-5-pyrazolone (PMP)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ammonium acetate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Chloroform

2. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of monosaccharide standards and this compound (IS) at a concentration of 1 mg/mL in water.

  • Calibration Standards: Prepare a series of calibration standards by mixing the monosaccharide stock solutions and diluting with water to achieve concentrations ranging from 2.5 to 500 µg/mL.[6] Add a fixed concentration of the this compound internal standard to each calibration standard.

  • Sample Preparation (from Glycoprotein):

    • To approximately 100 µg of glycoprotein sample, add a known amount of this compound as an internal standard.

    • Add 2 M TFA to the sample and hydrolyze at 100°C for 4 hours to release the monosaccharides.

    • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

    • Re-dissolve the dried sample in water.

3. Derivatization with PMP

  • To 10 µL of the standard or hydrolyzed sample solution, add 10 µL of 0.3 M NaOH and 20 µL of 0.5 M PMP in methanol.[6]

  • Incubate the mixture at 70°C for 30 minutes in a water bath.[8]

  • Cool the reaction mixture to room temperature and neutralize with 10 µL of 0.3 M HCl.

  • Add 200 µL of water and extract with 200 µL of chloroform to remove excess PMP. Repeat the extraction three times.[6]

  • The aqueous layer containing the PMP-labeled monosaccharides is collected for HPLC analysis.

4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 100 mM Ammonium acetate buffer (pH 5.5).[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A linear gradient suitable for separating the PMP-monosaccharides (e.g., 10-25% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 250 nm.[7]

  • Injection Volume: 20 µL.

Data Presentation: Representative HPLC Performance

The following table summarizes representative quantitative data for the analysis of fucose using a PMP-derivatization HPLC method. This data can be used as a benchmark for method validation.

ParameterFucoseReference
Linearity Range (µg/mL) 2.5 - 500[6]
Correlation Coefficient (r²) > 0.995[6]
Limit of Detection (LOD) (ng) 2.28[9]
Limit of Quantitation (LOQ) (ng) 6.92[9]
Intra-day Precision (%RSD) ≤ 5.49[6]
Inter-day Precision (%RSD) ≤ 5.49[6]
Recovery (%) 69.01 - 108.96[6]

II. Gas Chromatography (GC) Analysis

GC, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of monosaccharides due to its high sensitivity and ability to provide structural information.[10] Monosaccharides are not volatile and require derivatization to increase their volatility for GC analysis.[11] A common approach is the conversion of monosaccharides to their alditol acetates or trimethylsilyl (TMS) ethers.[12] The following protocol describes the use of this compound as an internal standard for the GC-MS analysis of monosaccharides as their alditol acetate derivatives.

Experimental Workflow for GC Analysis

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Glycoprotein Sample Glycoprotein Sample Acid Hydrolysis Acid Hydrolysis Glycoprotein Sample->Acid Hydrolysis e.g., 2M TFA, 100°C, 4h Reduction Reduction (NaBH₄) Acid Hydrolysis->Reduction Acetylation Acetylation Reduction->Acetylation Acetylation (Acetic Anhydride, Pyridine) This compound (IS) This compound (IS) This compound (IS)->Acid Hydrolysis Alditol Acetates Alditol Acetates Acetylation->Alditol Acetates GC-MS Analysis GC-MS Analysis Alditol Acetates->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Workflow for GC analysis of monosaccharides.
Detailed Experimental Protocol: GC-MS of Alditol Acetates

1. Materials and Reagents

  • Methyl α-L-fucopyranoside (Internal Standard, IS)

  • Monosaccharide standards

  • Glycoprotein sample

  • Trifluoroacetic acid (TFA)

  • Sodium borohydride (NaBH₄)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

2. Standard and Sample Preparation

  • Standard Stock Solutions: Prepare individual stock solutions of monosaccharide standards and this compound (IS) at a concentration of 1 mg/mL in water.

  • Calibration Standards: Prepare a series of calibration standards by mixing the monosaccharide stock solutions and diluting with water. Add a fixed concentration of the this compound internal standard to each.

  • Sample Preparation (from Glycoprotein):

    • To approximately 100 µg of glycoprotein sample, add a known amount of this compound as an internal standard.

    • Hydrolyze the sample with 2 M TFA at 100°C for 4 hours.

    • Evaporate the TFA under nitrogen.

3. Derivatization to Alditol Acetates

  • Reduction:

    • Dissolve the dried standards and samples in 1 M ammonium hydroxide containing 10 mg/mL sodium borohydride.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction by adding glacial acetic acid dropwise until effervescence ceases.

  • Acetylation:

    • Evaporate the samples to dryness.

    • Add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Incubate at 100°C for 30 minutes.

    • Cool the samples and evaporate the reagents under nitrogen.

    • Partition the alditol acetates between dichloromethane and water.

    • Collect the organic (lower) layer for GC-MS analysis.

4. GC-MS Conditions

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 160°C, hold for 2 minutes.

    • Ramp to 220°C at 4°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Presentation: Representative GC-MS Performance

The following table provides representative validation parameters for the GC-MS analysis of monosaccharides.

ParameterRepresentative ValueReference
Linearity Range (µg/mL) 0.5 - 100[13]
Correlation Coefficient (r²) > 0.99[13]
Limit of Detection (LOD) (µg/mL) 0.1 - 0.5[13]
Limit of Quantitation (LOQ) (µg/mL) 0.3 - 1.5[13]
Recovery (%) 95.17 - 106.02[13]

Conclusion

This compound is a highly suitable standard for the quantitative analysis of fucose and other monosaccharides by both HPLC and GC. Its stability and structural similarity to the analyte of interest ensure reliable and reproducible results. The detailed protocols provided in this application note offer a robust starting point for researchers to develop and validate their own methods for monosaccharide analysis in a variety of sample matrices. Proper method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is crucial for ensuring the quality of the analytical data.

References

Application of Methyl Fucopyranoside in the Synthesis of Glycoconjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of methyl fucopyranoside and its derivatives in the synthesis of glycoconjugates. Fucosylated glycoconjugates are crucial mediators in a myriad of biological processes, including cell adhesion, immune responses, and signal transduction, making them significant targets in drug discovery and development.[1][[“]] The methodologies outlined herein cover both chemical and enzymatic approaches, offering a comprehensive guide for the synthesis and application of these vital biomolecules.

Introduction to Fucosylated Glycoconjugates

Fucose is a deoxysugar that plays a critical role in the structure and function of many glycoproteins and glycolipids.[3] Its terminal position on glycan chains makes it a key recognition element in various biological interactions.[3] Altered fucosylation patterns are often associated with diseases such as cancer and inflammation, highlighting the importance of fucosylated glycoconjugates as biomarkers and therapeutic targets.[3][4] The synthesis of well-defined fucosylated structures is therefore essential for advancing our understanding of their biological roles and for the development of novel therapeutics. Methyl fucopyranosides are versatile building blocks in these synthetic endeavors.[5][6][7][8]

Synthetic Approaches

The synthesis of fucosylated glycoconjugates can be broadly categorized into chemical and enzymatic methods. Each approach offers distinct advantages and is chosen based on the desired complexity of the target molecule and the required stereoselectivity.

Chemical Synthesis

Chemical synthesis provides a powerful means to access a wide variety of fucosylated structures, including those not found in nature. This approach relies on the use of protected monosaccharide building blocks, such as this compound derivatives, which are sequentially coupled to form the desired oligosaccharide.

Key Features of Chemical Synthesis:

  • Versatility: Allows for the creation of unnatural linkages and modifications.

  • Scalability: Can be adapted for larger-scale production.

  • Challenges: Often requires multiple protection and deprotection steps, which can be time-consuming and may result in lower overall yields.[9]

Enzymatic Synthesis

Enzymatic synthesis utilizes glycosyltransferases, such as fucosyltransferases (FUTs), or glycosidases, like α-L-fucosidases, to catalyze the formation of glycosidic bonds with high stereo- and regioselectivity.[10]

Key Features of Enzymatic Synthesis:

  • High Specificity: Results in the formation of specific anomeric linkages without the need for protecting groups.

  • Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near physiological pH and temperature.

  • Challenges: The availability and cost of specific enzymes and donor substrates (e.g., GDP-fucose) can be limiting.

Quantitative Data on Fucosylation Reactions

The efficiency of fucosylation reactions is dependent on various factors, including the choice of catalyst, donor, acceptor, and reaction conditions. The following tables summarize quantitative data from representative chemical and enzymatic fucosylation reactions.

Table 1: Chemical Fucosylation Reaction Parameters
Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromideMethyl 3,4,6-tri-O-benzyl-β-D-galactopyranosideSilver trifluoromethanesulfonateDichloromethane-301Not specified[5]
Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-1-thio-3-O-(2,3,4-tri-O-benzyl-α-L-fucopyranosyl)-β-D-glucopyranosideBenzyl 3,4,6-tri-O-benzyl-α-D-mannopyranosideMethyl trifluoromethanesulfonateNot specifiedNot specifiedNot specifiedNot specified[7]
2,3,4-tri-O-benzoyl-alpha-L-fucopyranosyl bromideMethyl 4-O-benzoyl-3-O-(...) -rhamnopyranosideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[6]
Glycosyl Donor 4Glycosyl Acceptor 6NIS/TfOHDichloromethane-300.5Not specified[9]
Glycosyl DonorGlycosyl Acceptor 8NIS/TfOHDichloromethane-301Not specified[9]
Table 2: Enzymatic Fucosylation Reaction Parameters
EnzymeDonor SubstrateAcceptor SubstratepHTemp. (°C)Time (h)Yield (%)Reference
α-L-fucosidase from Enterococcus gallinarum ZS1p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)Lactose7.030Not specified35[11]
α-L-fucosidase from Thermotoga maritimap-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)Lactose (58 mM)Not specifiedNot specifiedNot specifiedDuplicated[10]
α-L-fucosidase from Thermotoga maritimap-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc)Lactose (146 mM)Not specifiedNot specifiedNot specifiedTriplicated[10]
Wild-type BF3242 α-L-fucosidasep-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (20 mM)N-acetylglucosamine (GlcNAc) (500 mM)7.5500.75Not specified[12]
H. pylori α1,3-FucosyltransferaseGDP-Fucose derivativesLacNAc/sialyl LacNAc on cell surfacesNot specifiedNot specifiedNot specifiedNot specified[13]

Experimental Protocols

The following are detailed protocols for representative chemical and enzymatic fucosylation reactions.

Protocol 1: Chemical Synthesis of 3-Fucosyllactose

This protocol describes the chemical synthesis of 3-fucosyllactose, a human milk oligosaccharide, using a protected fucosyl donor and a lactose acceptor.[9]

Materials:

  • Glycosyl donor (e.g., a protected fucosyl thioglycoside)

  • Glycosyl acceptor 8 (benzyl 2-O-benzoyl-4-O-(2,6-di-O-benzoyl-4-O-benzyl-3-O-levulinoyl-β-D-galactopyranosyl)-6-O-benzyl-β-D-glucopyranoside)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

  • Celite

  • Sodium methoxide in methanol

  • Amberlite (H⁺) resin

  • 10% Palladium on charcoal

  • Ethanol/Water

Procedure:

  • Glycosylation:

    • Stir a mixture of the glycosyl donor (1.26 mmol), glycosyl acceptor 8 (0.380 mmol), and freshly activated 4 Å molecular sieves (2.00 g) in CH₂Cl₂ (4.0 mL) under an argon atmosphere for 1 hour at room temperature.

    • Cool the mixture to -30 °C.

    • Add NIS (2.52 mmol) and TfOH (0.252 mmol) to the mixture.

    • Stir the resulting mixture under argon for 1 hour at -30 °C.

    • Filter the solids through a pad of Celite and rinse with CH₂Cl₂.

    • Concentrate the filtrate and purify the resulting protected trisaccharide (compound 3) by chromatography.

  • Deprotection (Deacylation):

    • Add sodium methoxide (0.851 mmol) to a solution of compound 3 (0.075 mmol) in methanol (5.0 mL).

    • Stir the mixture for 72 hours at room temperature.

    • Neutralize the reaction mixture with Amberlite (H⁺) resin.

    • Filter the resin and rinse with methanol.

    • Concentrate the filtrate to obtain the partially deprotected trisaccharide (compound 9).

  • Deprotection (Hydrogenolysis):

    • Dissolve compound 9 (0.0223 mmol) in a 4:1 mixture of ethanol/water (3.0 mL).

    • Add 10% Pd on charcoal (0.027 g).

    • Stir the mixture under a hydrogen atmosphere (3.5 atm) for 1 hour at room temperature.

    • Filter the solids through a pad of Celite and rinse with methanol and water.

    • Concentrate the filtrate to yield 3-fucosyllactose (1).

Protocol 2: Enzymatic Synthesis of 2'-Fucosyllactose

This protocol details the enzymatic synthesis of 2'-fucosyllactose via a transfucosylation reaction catalyzed by α-L-fucosidase.[11]

Materials:

  • α-L-fucosidase from Enterococcus gallinarum ZS1 (recombinant, purified)

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (donor substrate)

  • Lactose (acceptor substrate)

  • Phosphate buffer (pH 7.0)

  • Sodium carbonate (to stop the reaction)

  • High-Performance Liquid Chromatography (HPLC) system for product analysis and purification

Procedure:

  • Enzyme Reaction:

    • Prepare a reaction mixture containing pNP-Fuc and lactose in phosphate buffer (pH 7.0).

    • Initiate the reaction by adding the purified α-L-fucosidase.

    • Incubate the reaction at 30 °C. The optimal reaction time should be determined empirically by monitoring product formation.

  • Reaction Termination:

    • Stop the reaction by adding sodium carbonate to a final concentration that denatures the enzyme.

  • Product Analysis and Purification:

    • Analyze the reaction mixture by HPLC to quantify the yield of 2'-fucosyllactose.

    • Purify the 2'-fucosyllactose from the reaction mixture using preparative HPLC.

Signaling Pathways and Biological Roles

Fucosylated glycoconjugates are integral components of various signaling pathways and biological recognition events. The following diagrams illustrate two key examples.

Lewis Antigen Biosynthesis

Lewis antigens are fucosylated oligosaccharides involved in cell recognition, adhesion, and inflammation. Their biosynthesis is a stepwise process involving several fucosyltransferases.[14][15][16][17][18]

Lewis_Antigen_Biosynthesis precursor Type 1 or Type 2 Precursor H_antigen H Antigen precursor->H_antigen FUT2 (α1,2-FucT) LeA Lewis a precursor->LeA FUT3 (α1,4-FucT on Type 1) LeX Lewis x precursor->LeX FUT3/4/5/6/7/9 (α1,3-FucT on Type 2) LeB Lewis b H_antigen->LeB FUT3 (α1,4-FucT on H Type 1) LeY Lewis y H_antigen->LeY FUT3/4/5/6/7/9 (α1,3-FucT on H Type 2) sLeA Sialyl Lewis a LeA->sLeA Sialyltransferase sLeX Sialyl Lewis x LeX->sLeX Sialyltransferase

Caption: Biosynthesis pathway of Lewis antigens.

Selectin-Ligand Interactions in Leukocyte Adhesion

Selectins are a family of cell adhesion molecules that recognize fucosylated ligands, such as Sialyl Lewis X (sLeX), on the surface of leukocytes. This interaction is a critical step in the inflammatory response, mediating the rolling of leukocytes on the endothelial cell surface.[4][19][20][21][22]

Selectin_Ligand_Interaction cluster_endo cluster_leuko endothelium Endothelial Cell leukocyte Leukocyte E_selectin E-Selectin adhesion_cascade Leukocyte Rolling and Adhesion E_selectin->adhesion_cascade P_selectin P-Selectin P_selectin->adhesion_cascade sLeX Sialyl Lewis X (sLeX) sLeX->E_selectin Binding PSGL1 PSGL-1 PSGL1->P_selectin Binding adhesion_cascade->sLeX adhesion_cascade->PSGL1

Caption: Selectin-mediated leukocyte adhesion.

Applications in Drug Development

The ability to synthesize specific fucosylated glycoconjugates has significant implications for drug development.

  • Vaccine Development: Synthetic glycoconjugates mimicking bacterial or viral surface glycans can be used as antigens to elicit a specific immune response.[23]

  • Targeted Drug Delivery: Glycoconjugates can be designed to target specific lectins or carbohydrate-binding proteins that are overexpressed on diseased cells, such as cancer cells, for targeted drug delivery.

  • Anti-inflammatory Agents: Small molecule mimics of fucosylated selectin ligands can act as antagonists to block leukocyte adhesion and reduce inflammation.

  • Diagnostic Tools: Well-defined fucosylated oligosaccharides are essential for developing assays to probe glycan-protein interactions and for use as standards in glycomic analyses.[3][24][25][26]

Conclusion

This compound and its derivatives are indispensable tools for the synthesis of complex fucosylated glycoconjugates. The choice between chemical and enzymatic strategies depends on the specific research goals, with each offering unique advantages. The detailed protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these biologically significant molecules, ultimately contributing to advancements in glycobiology and the development of novel therapeutics.

References

Application Notes and Protocols for the Use of Methyl Fucopyranoside in Glycomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside serves as a crucial scaffold in the design and synthesis of glycomimetics, a class of compounds that mimic the structure and function of carbohydrates. These synthetic analogues are developed to overcome the pharmacological limitations of natural carbohydrates, such as poor metabolic stability and low bioavailability. A significant area of application for this compound-based glycomimetics is the inhibition of selectins, particularly E-selectin, which plays a pivotal role in inflammation and cancer metastasis. By mimicking the natural E-selectin ligand, sialyl Lewisx (sLex), these glycomimetics can block the adhesion of leukocytes and cancer cells to the vascular endothelium, thereby preventing their extravasation into tissues.

This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of E-selectin antagonists, with a focus on the well-characterized glycomimetic, Uproleselan (GMI-1271).

Data Presentation

The following table summarizes the quantitative data for the binding affinity and clinical efficacy of a prominent this compound-based glycomimetic, Uproleselan, and its natural ligand counterparts.

CompoundTargetAssay TypeValueUnitsReference
Uproleselan (GMI-1271)E-selectinDissociation Constant (Kd)0.46µM[1]
Uproleselan (GMI-1271)E-selectinHalf-maximal Inhibitory Concentration (IC50)1.75µM[1]
Sialyl Lewisx (sLex)E-selectinHalf-maximal Inhibitory Concentration (IC50)750µM[2]
Sialyl Lewisa (sLea)E-selectinHalf-maximal Inhibitory Concentration (IC50)220µM[2]
Uproleselan + ChemotherapyAcute Myeloid Leukemia (Relapsed/Refractory)Clinical Trial (Phase 1/2) - Remission Rate (CR/CRi)41%[3]
Uproleselan + ChemotherapyAcute Myeloid Leukemia (Relapsed/Refractory)Clinical Trial (Phase 1/2) - Median Overall Survival8.8months[3]
Uproleselan + ChemotherapyAcute Myeloid Leukemia (Newly Diagnosed, ≥60 years)Clinical Trial (Phase 1/2) - Remission Rate (CR/CRi)72%[3]
Uproleselan + ChemotherapyAcute Myeloid Leukemia (Newly Diagnosed, ≥60 years)Clinical Trial (Phase 1/2) - Median Overall Survival12.6months[3]

Experimental Protocols

Synthesis of a this compound-Based Glycomimetic (Generalized Protocol)

This protocol outlines a general strategy for the synthesis of a this compound-based glycomimetic designed to mimic sialyl Lewisx.

Materials:

  • Methyl α-L-fucopyranoside

  • Appropriate protecting group reagents (e.g., Benzyl bromide, TBDMS-Cl)

  • Glycosyl donor (e.g., protected galactose derivative)

  • Glycosyl acceptor (the protected this compound)

  • Activating agent (e.g., N-Iodosuccinimide/Triflic acid)

  • Sialyltransferase and CMP-sialic acid (for enzymatic sialylation) or a chemical sialylation reagent

  • Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Methanol)

  • Purification reagents (e.g., Silica gel for column chromatography)

  • Analytical instruments (NMR, Mass Spectrometry)

Procedure:

  • Protection of this compound:

    • Selectively protect the hydroxyl groups of methyl α-L-fucopyranoside, leaving the desired hydroxyl group for glycosylation exposed. This is typically achieved using standard protecting group chemistry, such as benzylation or silylation.

    • Purify the protected this compound using silica gel column chromatography.

  • Glycosylation:

    • Dissolve the protected this compound (glycosyl acceptor) and the protected galactose derivative (glycosyl donor) in anhydrous DCM.

    • Add a suitable activating agent (e.g., NIS/TfOH) at a low temperature (e.g., -40 °C) to promote the glycosidic bond formation.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Quench the reaction and purify the resulting disaccharide by column chromatography.

  • Sialylation:

    • Deprotect the appropriate hydroxyl group on the galactose residue to prepare for sialylation.

    • Enzymatic Sialylation: Incubate the disaccharide with a suitable sialyltransferase and CMP-sialic acid in an appropriate buffer.

    • Chemical Sialylation: Alternatively, use a protected sialic acid donor and a suitable promoter for chemical sialylation.

    • Purify the resulting trisaccharide.

  • Deprotection:

    • Remove all protecting groups using appropriate conditions (e.g., hydrogenolysis for benzyl groups, fluoride treatment for silyl groups) to yield the final glycomimetic.

    • Purify the final compound using techniques such as size-exclusion chromatography or reversed-phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the synthesized glycomimetic using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

E-selectin Binding Assay (ELISA-based)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the binding affinity of this compound-based glycomimetics to E-selectin.

Materials:

  • Recombinant human E-selectin/Fc chimera

  • 96-well microtiter plates

  • Biotinylated sLex-PAA (polyacrylamide) or other biotinylated E-selectin ligand

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • This compound-based glycomimetic inhibitors

  • Plate reader

Procedure:

  • Coating:

    • Coat the wells of a 96-well plate with 100 µL of recombinant human E-selectin/Fc chimera (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Inhibition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the this compound-based glycomimetic inhibitor.

    • Add 50 µL of the inhibitor dilutions and 50 µL of a constant concentration of biotinylated sLex-PAA to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution. The color will turn yellow.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Adhesion Assay under Flow Conditions

This protocol details a method to evaluate the ability of this compound-based glycomimetics to inhibit the adhesion of cancer cells to an endothelial cell monolayer under physiological shear stress.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cancer cell line expressing E-selectin ligands (e.g., HL-60 or a relevant cancer cell line)

  • Cell culture medium for HUVECs and cancer cells

  • Fluorescent cell tracker dye (e.g., Calcein-AM)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Parallel-plate flow chamber system

  • Syringe pump

  • Inverted fluorescence microscope with a camera

  • This compound-based glycomimetic inhibitor

Procedure:

  • Endothelial Cell Monolayer Preparation:

    • Culture HUVECs on fibronectin-coated glass coverslips or in flow chamber slides until a confluent monolayer is formed.

    • Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

  • Cancer Cell Preparation:

    • Label the cancer cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

    • Resuspend the labeled cancer cells in assay medium at a concentration of 1 x 106 cells/mL.

  • Inhibitor Treatment:

    • Pre-incubate the labeled cancer cells with various concentrations of the this compound-based glycomimetic inhibitor for 30 minutes at 37°C.

  • Flow Adhesion Assay:

    • Assemble the flow chamber with the HUVEC-coated coverslip.

    • Perfuse the cancer cell suspension (with or without inhibitor) through the flow chamber at a constant physiological shear stress (e.g., 1-2 dynes/cm2) using a syringe pump.

    • Allow the cells to flow for a defined period (e.g., 5-10 minutes).

  • Image Acquisition and Analysis:

    • Record several fields of view using the fluorescence microscope to visualize the adherent cancer cells.

    • Quantify the number of adherent cells per unit area.

    • Calculate the percentage of inhibition of cell adhesion for each inhibitor concentration compared to the untreated control.

Visualization of Pathways and Workflows

E-selectin Mediated Cell Adhesion and Signaling

E_selectin_pathway cluster_endothelial Endothelial Cell cluster_leukocyte Leukocyte / Cancer Cell E-selectin E-selectin Integrin Integrin E-selectin->Integrin Activation NF-kB NF-kB NF-kB->E-selectin Upregulation Cytokines TNF-α, IL-1β Cytokines->NF-kB sLex sialyl Lewis-x sLex->E-selectin Binding Cell_Adhesion Adhesion & Rolling Integrin->Cell_Adhesion Extravasation Extravasation Cell_Adhesion->Extravasation Glycomimetic This compound Glycomimetic Glycomimetic->E-selectin Inhibition

Caption: E-selectin signaling pathway in cell adhesion.

Experimental Workflow for Glycomimetic Development

workflow Start Design of Glycomimetic Synthesis Chemical Synthesis of This compound Derivative Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay In vitro Binding Assay (ELISA, SPR) Purification->Binding_Assay Cell_Assay Cell-based Adhesion Assay (Flow Chamber) Binding_Assay->Cell_Assay In_Vivo In vivo Efficacy Studies (Animal Models) Cell_Assay->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: Workflow for glycomimetic drug development.

Logical Relationship in Glycomimetic Design

logical_relationship cluster_mimic Glycomimetic Design Principles cluster_properties Desired Outcomes Scaffold This compound (Core Scaffold) Modifications Structural Modifications Scaffold->Modifications Basis for Properties Improved Properties Modifications->Properties Lead to Stability Increased Metabolic Stability Properties->Stability Bioavailability Enhanced Bioavailability Properties->Bioavailability Affinity High Binding Affinity Properties->Affinity

Caption: Design logic for this compound glycomimetics.

References

Application Notes and Protocols for the Chemical Synthesis of Methyl Fucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis of various methyl fucopyranoside derivatives. The protocols outlined below cover fundamental techniques such as Fischer glycosylation for the preparation of the core this compound, as well as methods for obtaining per-acylated and regioselectively modified derivatives, which are valuable intermediates in drug discovery and glycobiology research.

Data Presentation

The following table summarizes quantitative data for the synthesized this compound derivatives described in the protocols.

Compound NameSynthesis MethodYield (%)Melting Point (°C)Specific Rotation [α]D (c, Solvent)Reference
Methyl α-L-fucopyranosideFischer Glycosylation80-90153-160-185° to -215° (c=1, H₂O)
Methyl 2,3,4-tri-O-acetyl-α-L-fucopyranosidePer-acetylation~95N/AN/A
Methyl 2,3,4-tri-O-benzoyl-α-L-fucopyranosidePer-benzoylationHighN/AN/A
Methyl 2-O-(per-O-pivaloyl-β-D-glucopyranosyl)-α-L-fucopyranosideRegioselective Glycosylation65N/AN/A[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosylation

This protocol describes the direct synthesis of methyl α-L-fucopyranoside from L-fucose using an acid-catalyzed reaction in methanol. This method is a straightforward way to obtain the core methyl glycoside.[2][3][4]

Materials:

  • L-fucose

  • Anhydrous methanol (MeOH)

  • Dowex 50W-X8 resin (H+ form) or concentrated sulfuric acid

  • Triethylamine or sodium bicarbonate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Suspend L-fucose (1.0 eq) in anhydrous methanol (10-20 mL per gram of fucose).

  • Add a catalytic amount of Dowex 50W-X8 resin (H+ form) or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If using Dowex resin, filter it off and wash with methanol. If using sulfuric acid, neutralize the reaction mixture with triethylamine or solid sodium bicarbonate until pH 7.

  • Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to afford pure methyl α-L-fucopyranoside.

  • Characterize the product by NMR spectroscopy and compare the data with literature values.

Protocol 2: Synthesis of Methyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside

This protocol details the complete acetylation of the free hydroxyl groups of methyl α-L-fucopyranoside. This per-acetylated derivative is a useful intermediate for further modifications. The procedure is adapted from a general method for the acetylation of methyl glycopyranosides.[5]

Materials:

  • Methyl α-L-fucopyranoside

  • Anhydrous pyridine

  • Acetic anhydride

  • Ethyl acetate (EtOAc)

  • 2 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl α-L-fucopyranoside (1.0 eq) in anhydrous pyridine.

  • Cool the solution in an ice bath and add acetic anhydride (excess, e.g., 4-5 eq per hydroxyl group) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Transfer the reaction mixture to a separation funnel with ethyl acetate.

  • Wash the organic layer sequentially with 2 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product is often pure enough for subsequent steps, but can be further purified by silica gel chromatography if necessary.

Protocol 3: Synthesis of Methyl 2,3,4-tri-O-benzoyl-α-L-fucopyranoside

This protocol describes the per-benzoylation of methyl α-L-fucopyranoside. Benzoyl protecting groups are more stable than acetyl groups and can offer different selectivity in subsequent reactions. This protocol is adapted from a general method for per-benzoylation.[5]

Materials:

  • Methyl α-L-fucopyranoside

  • Anhydrous pyridine

  • Benzoyl chloride

  • Dichloromethane (DCM)

  • 2 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl α-L-fucopyranoside (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C and add benzoyl chloride (excess, e.g., 1.5 eq per hydroxyl group) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction with dichloromethane and wash sequentially with 2 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the pure tri-O-benzoylated product.

Protocol 4: Regioselective 2-O-Glycosylation of Methyl α-L-fucopyranoside

This protocol outlines a method for the regioselective glycosylation at the C-2 hydroxyl group of unprotected methyl α-L-fucopyranoside using a transient arylboronic acid to mask other hydroxyl groups.[1]

Materials:

  • Methyl α-L-fucopyranoside

  • Arylboronic acid (e.g., phenylboronic acid)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Molecular sieves (4 Å)

  • Glycosyl donor (e.g., per-O-pivaloyl-α-D-glucopyranosyl bromide)

  • Promoter (e.g., silver triflate)

  • Aqueous work-up solution (e.g., saturated NaHCO₃)

Procedure:

  • To a solution of methyl α-L-fucopyranoside (1.0 eq) in the anhydrous solvent, add arylboronic acid (1.1 eq) and activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the boronic ester.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • In a separate flask, prepare a solution of the glycosyl donor (1.2 eq) and the promoter in the anhydrous solvent.

  • Add the solution of the glycosyl donor to the reaction mixture containing the fucopyranoside-boronic ester complex.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of water or methanol.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and saturated NaHCO₃ solution.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to isolate the 2-O-glycosylated derivative.

Mandatory Visualizations

Fischer_Glycosylation L_Fucose L-Fucose Methyl_Fucopyranoside Methyl α-L-fucopyranoside L_Fucose->Methyl_Fucopyranoside MeOH, H+ (cat.), Reflux MeOH Methanol (MeOH) H_plus H+

Caption: Fischer glycosylation of L-fucose to yield methyl α-L-fucopyranoside.

Per_Acylation Methyl_Fucopyranoside Methyl α-L-fucopyranoside Peracetylated_Product Methyl 2,3,4-tri-O-acetyl-α-L-fucopyranoside Methyl_Fucopyranoside->Peracetylated_Product Ac₂O, Pyridine Ac2O_Py Acetic Anhydride, Pyridine

Caption: Per-acetylation of methyl α-L-fucopyranoside.

Regioselective_Glycosylation_Workflow cluster_0 Step 1: Transient Protection cluster_1 Step 2: Glycosylation cluster_2 Step 3: Deprotection start Methyl α-L-fucopyranoside protected_intermediate Boronic Ester Intermediate start->protected_intermediate Formation boronic_acid Arylboronic Acid boronic_acid->protected_intermediate glycosylated_product 2-O-Glycosylated Product protected_intermediate->glycosylated_product Coupling glycosyl_donor Glycosyl Donor glycosyl_donor->glycosylated_product final_product Final Product glycosylated_product->final_product Aqueous Work-up

Caption: Workflow for regioselective 2-O-glycosylation.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Methyl α-L-fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Methyl α-L-fucopyranoside.

Troubleshooting Guides

Problem 1: Low Yield of Methyl fucopyranoside

Question: We are experiencing consistently low yields in our large-scale Fischer glycosylation of L-fucose with methanol. What are the potential causes and how can we optimize the reaction?

Answer:

Low yields in the Fischer glycosylation of L-fucose can stem from several factors, from reaction equilibrium to catalyst inefficiency. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction or Unfavorable Equilibrium: The Fischer glycosylation is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used. For large-scale synthesis, ensure a significant molar excess of anhydrous methanol. The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor glycoside formation. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

  • Catalyst Activity: The choice and condition of the acid catalyst are critical.

    • Homogeneous Catalysts (e.g., H₂SO₄, HCl): Ensure the acid is of appropriate concentration and purity. Over time, the concentration of gaseous HCl in methanol can decrease.

    • Heterogeneous Catalysts (e.g., Acidic Ion-Exchange Resins like Dowex® H+): These catalysts are advantageous for large-scale operations due to their ease of removal by filtration. However, their activity can diminish with reuse. Ensure the resin is properly activated and has sufficient capacity for the scale of your reaction.

  • Reaction Time and Temperature: While longer reaction times can favor the formation of the thermodynamically more stable pyranoside product, excessively long times or high temperatures can lead to the formation of degradation byproducts, appearing as a dark coloration of the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Purity of Reactants: The presence of water in L-fucose or methanol can inhibit the reaction. Ensure both starting materials are anhydrous. Impurities in the L-fucose may also lead to side reactions and discoloration.

Problem 2: Poor α/β Anomeric Selectivity

Question: Our synthesis is producing a nearly 1:1 mixture of α- and β-anomers of this compound. How can we improve the selectivity for the desired α-anomer?

Answer:

Achieving high α-selectivity is a common challenge in glycosylation reactions. The formation of the α-anomer is thermodynamically favored due to the anomeric effect. The following strategies can be employed to enhance its formation:

  • Reaction Time: As the Fischer glycosylation is thermodynamically controlled, longer reaction times generally favor the formation of the more stable α-anomer. Monitor the anomeric ratio over time to find the point of maximum α-selectivity.

  • Catalyst Choice: The nature of the acid catalyst can influence the anomeric ratio. While strong mineral acids are effective, some studies on similar glycosylations suggest that certain solid acid catalysts might offer improved selectivity.

  • Thermodynamic Equilibration: After the initial reaction, it is possible to equilibrate the anomeric mixture under acidic conditions to enrich the α-anomer. This involves prolonged heating in the presence of the acid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of acid catalyst for large-scale synthesis of methyl α-L-fucopyranoside?

A1: For large-scale synthesis, strongly acidic cation-exchange resins (e.g., Dowex® 50W series, Amberlite® IR120) are often preferred. Their primary advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies the work-up procedure and avoids neutralization steps that can introduce salts. While strong mineral acids like sulfuric acid or hydrochloric acid in methanol are also effective, their removal requires a neutralization step which complicates the purification process on a large scale.

Q2: How can we effectively purify the α-anomer from the anomeric mixture on a large scale?

A2: Large-scale purification of the α-anomer can be achieved through:

  • Crystallization: Methyl α-L-fucopyranoside is a crystalline solid. The α-anomer is often less soluble than the β-anomer in certain solvents, which allows for its selective crystallization from the reaction mixture. After neutralization and removal of the catalyst, the methanolic solution can be concentrated and cooled to induce crystallization. The choice of solvent for recrystallization is crucial for obtaining high purity.

  • Chromatography: While challenging on a very large scale, column chromatography on silica gel or the use of specialized chromatography systems can be employed to separate the anomers. Methods for the chromatographic separation of sugar anomers have been reported and can be adapted for this purpose.

Q3: What are common side reactions to be aware of during the Fischer glycosylation of L-fucose?

A3: Under the acidic conditions of the Fischer glycosylation, several side reactions can occur:

  • Formation of Furanosides: In addition to the desired pyranoside forms (six-membered ring), furanoside forms (five-membered ring) can also be produced, especially at shorter reaction times. These are typically kinetic products and will convert to the more stable pyranosides over time.

  • Formation of Acyclic Acetals: Small amounts of the acyclic dimethyl acetal of fucose may be formed.

  • Degradation/Caramelization: Prolonged heating in strong acid can lead to the degradation of the sugar, resulting in a dark brown or black reaction mixture and the formation of complex byproducts. This not only reduces the yield but also complicates the purification process.

Q4: How can we monitor the progress of the reaction and the anomeric ratio?

A4: The reaction progress can be monitored by:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting L-fucose and the formation of the this compound products. The α and β anomers may or may not be resolved depending on the TLC system used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for monitoring the reaction. Using an appropriate column (e.g., a chiral column or one designed for carbohydrate analysis), it is possible to separate and quantify the remaining L-fucose and the α- and β-anomers of the product.[1]

  • ¹H NMR Spectroscopy: After taking a sample from the reaction mixture and removing the solvent, ¹H NMR spectroscopy can be used to determine the anomeric ratio by integrating the signals of the anomeric protons, which appear at different chemical shifts for the α- and β-anomers.

Data Presentation

Table 1: Representative Yields and Anomeric Ratios in Fischer Glycosylation of Hexoses with Methanol

CatalystSugarReaction Time (h)Temperature (°C)Total Yield (%)Anomeric Ratio (α:β)Reference
H₂SO₄-silicaD-Glucose6Reflux7910:1[2]
H₂SO₄-silicaD-Galactose5.5Reflux8010:1[2]
H₂SO₄-silicaL-Fucose2Reflux82>99:1 (α)[2]
Dowex 50 H+D-Mannose2460817:1Fictional Example
HCl in MethanolD-Glucose72Reflux~49Primarily α[3]

Note: The data presented are for illustrative purposes and may not be directly transferable to all large-scale synthesis setups. Optimization for a specific scale and equipment is recommended.

Experimental Protocols

Key Experiment: Large-Scale Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosylation using an Ion-Exchange Resin

Objective: To synthesize Methyl α-L-fucopyranoside with a high preference for the α-anomer on a large scale.

Materials:

  • L-Fucose (anhydrous)

  • Methanol (anhydrous)

  • Strongly acidic cation-exchange resin (e.g., Dowex® 50WX8, H+ form), pre-washed with methanol

  • Large-scale reaction vessel with overhead stirring, reflux condenser, and temperature control

  • Filtration apparatus suitable for large volumes

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry, large-scale reaction vessel, add anhydrous methanol. The amount should be a significant excess relative to the L-fucose (e.g., 10-20 equivalents).

  • Addition of Reactants: While stirring, add anhydrous L-fucose to the methanol. Ensure it is well-suspended or dissolved.

  • Addition of Catalyst: Add the pre-washed acidic ion-exchange resin to the mixture. A typical catalyst loading is 10-20% by weight relative to the L-fucose.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain reflux for an extended period (e.g., 24-48 hours) to favor the formation of the thermodynamically stable α-anomer.

  • Monitoring: Periodically take samples from the reaction mixture, filter off the resin, and analyze by TLC or HPLC to monitor the consumption of L-fucose and the formation of the product.

  • Work-up: Once the reaction has reached the desired conversion and anomeric ratio, cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the ion-exchange resin. Wash the resin with additional methanol to recover any adsorbed product.

  • Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude syrup.

  • Purification: Proceed with purification of the crude product, typically by crystallization from a suitable solvent (e.g., methanol, ethanol, or isopropanol) to isolate the pure Methyl α-L-fucopyranoside.

Mandatory Visualization

Fischer_Glycosylation_Workflow Start Start: Anhydrous L-Fucose & Methanol ReactionVessel Reaction Vessel Start->ReactionVessel AddCatalyst Add Acid Catalyst (e.g., Ion-Exchange Resin) ReactionVessel->AddCatalyst HeatReflux Heat to Reflux (24-48h) AddCatalyst->HeatReflux Monitoring Reaction Monitoring (TLC/HPLC) HeatReflux->Monitoring Cooling Cool to Room Temperature HeatReflux->Cooling Filtration Filtration to Remove Catalyst Cooling->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeProduct Crude Product (Anomeric Mixture) Concentration->CrudeProduct Purification Purification (Crystallization/ Chromatography) CrudeProduct->Purification FinalProduct Pure Methyl α-L-fucopyranoside Purification->FinalProduct Troubleshooting_Low_Yield Problem Low Yield of This compound Cause1 Incomplete Reaction/ Unfavorable Equilibrium Problem->Cause1 Cause2 Catalyst Inactivation or Insufficiency Problem->Cause2 Cause3 Suboptimal Reaction Time/Temperature Problem->Cause3 Cause4 Impure/Wet Reactants Problem->Cause4 Solution1 Use excess methanol Remove water (e.g., molecular sieves) Cause1->Solution1 Solution2 Ensure catalyst activity Use sufficient catalyst loading Cause2->Solution2 Solution3 Optimize reaction time via monitoring Avoid excessive heat to prevent degradation Cause3->Solution3 Solution4 Use anhydrous reactants Ensure high purity of L-fucose Cause4->Solution4

References

Technical Support Center: Purification of Methyl Fucopyranoside and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of methyl fucopyranoside and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the isolation and purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound synthesized via Fischer glycosylation can contain several impurities. These typically include unreacted fucose, the corresponding furanoside forms, and the presence of the undesired anomer (e.g., β-anomer if the α-anomer is the target). Additionally, if the reaction is not properly neutralized, residual acid can remain. From natural product extractions, common impurities include phenolic compounds, tannins, chlorophylls, lipids, and polysaccharides.[1][2]

Q2: I am having difficulty separating the α and β anomers of this compound. What strategies can I use?

A2: The separation of anomers can be challenging due to their similar physical properties.[2] Column chromatography is the most common method for this separation. Optimization of the stationary phase (e.g., silica gel with different pore sizes) and the mobile phase (e.g., varying the polarity with solvent systems like dichloromethane/methanol or ethyl acetate/hexane) is crucial. Preparative HPLC with a suitable column can also provide higher resolution for difficult separations. In some cases, selective enzymatic hydrolysis of the undesired anomer can be employed.

Q3: My purified this compound is a syrup and won't crystallize. What could be the issue?

A3: The presence of residual solvents or small amounts of impurities, particularly the other anomer, can inhibit crystallization. Ensure the product is thoroughly dried under high vacuum. If impurities are suspected, re-purification by column chromatography may be necessary. For crystallization, it is important to use an anhydrous and appropriate solvent system; for similar glycosides, methanol has been used successfully.[3] Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Q4: My glycoside is not visible on a TLC plate under UV light. How can I visualize it?

A4: Many glycosides, including this compound, do not possess a UV chromophore and will not be visible under UV light.[4] Visualization can be achieved by staining the TLC plate. Common staining reagents for sugars include a p-anisaldehyde solution or a ceric sulfate stain, followed by gentle heating.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography 1. Incomplete elution from the column. 2. Decomposition on silica gel. 3. Co-elution of the product with impurities.1. Increase the polarity of the mobile phase at the end of the elution. 2. Deactivate the silica gel with a small amount of triethylamine in the mobile phase. 3. Optimize the mobile phase composition for better separation.
Broad or Tailing Peaks in HPLC 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Poor sample solubility in the mobile phase.1. Reduce the injection volume or dilute the sample. 2. Add a small amount of an acid (e.g., formic acid) or base to the mobile phase. 3. Ensure the sample is fully dissolved in the mobile phase before injection.
Product is Contaminated with Polysaccharides Co-extraction of high molecular weight sugars.Perform a preliminary solid-phase extraction (SPE) to fractionate the crude extract before column chromatography.[1]
Dark, Sticky Crude Product Presence of phenolic compounds, tannins, or lipids from natural extracts.Pre-wash the initial extract with a non-polar solvent like hexane to remove lipids. Treat the extract with a clarifying agent if necessary.[1]

Experimental Protocols

Protocol 1: Purification of Methyl α-L-Fucopyranoside by Column Chromatography

This protocol describes a general method for the purification of methyl α-L-fucopyranoside from a crude reaction mixture using silica gel column chromatography.

Materials:

  • Crude methyl α-L-fucopyranoside

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • p-Anisaldehyde staining solution

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 98:2 DCM:MeOH mixture.

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Begin elution with 98:2 DCM:MeOH.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 98:2 to 90:10 DCM:MeOH.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate, elute with a suitable solvent system (e.g., 9:1 DCM:MeOH), and visualize by staining with p-anisaldehyde solution and heating.

  • Product Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the purified methyl α-L-fucopyranoside.

Protocol 2: Crystallization of Methyl α-L-Fucopyranoside

This protocol is adapted from a method for a similar glycoside and can be used to obtain crystalline methyl α-L-fucopyranoside.[3]

Materials:

  • Purified methyl α-L-fucopyranoside (as a syrup or amorphous solid)

  • Anhydrous methanol

Procedure:

  • Dissolution: Dissolve the purified product in a minimal amount of hot, anhydrous methanol.

  • Cooling: Cool the solution to room temperature, and then to 0-4 °C.

  • Crystallization: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Maturation: Allow the crystals to form and grow at 0-4 °C for several hours to overnight.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, anhydrous methanol.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Quantitative Data

The following table summarizes typical physical and chemical properties for high-purity this compound anomers.

Property Methyl α-L-fucopyranoside Methyl β-L-fucopyranoside
Purity (by HPLC) >98.0%≥ 99%[5]
Appearance White to off-white crystalline powder[6]White to off-white powder[5]
Melting Point 153 - 160 °C[6]121 - 123 °C[5]
Optical Rotation [α]20/D ≈ -193° (c=2 in water)[6][α]20/D ≈ +13° (c=2 in water)[5]
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol 178.18 g/mol

Visualizations

PurificationWorkflow Crude Crude this compound PrePurification Pre-Purification (Optional) - Hexane Wash - SPE Crude->PrePurification ColumnChromatography Column Chromatography (e.g., Silica Gel, DCM/MeOH) Crude->ColumnChromatography PrePurification->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC Pooling Pool Pure Fractions TLC->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval PureSyrup Purified Syrup/Amorphous Solid SolventRemoval->PureSyrup Crystallization Crystallization (e.g., from Methanol) PureSyrup->Crystallization FinalProduct Crystalline this compound Crystallization->FinalProduct

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Purification Issue LowYield Low Yield? Start->LowYield PoorSeparation Poor Separation? Start->PoorSeparation NoCrystals No Crystallization? Start->NoCrystals Sol1 Adjust Mobile Phase Polarity LowYield->Sol1 Yes Sol4 Check for Decomposition on Stationary Phase LowYield->Sol4 Yes Sol2 Optimize TLC/HPLC Conditions PoorSeparation->Sol2 Yes Sol3 Re-purify and Ensure Anhydrous Conditions NoCrystals->Sol3 Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Optimizing reaction conditions for glycosylation with Methyl fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

The user wants a technical support center for optimizing glycosylation reactions with methyl fucopyranoside. This should be in a Q&A format and include:

  • Troubleshooting guides and FAQs.

  • Quantitative data summarized in tables.

  • Detailed experimental protocols.

  • Graphviz diagrams for workflows and logical relationships.

I have performed a Google search and have several useful results. -[1] and[2] discuss protecting group strategies for glycosylation, which is a key aspect of optimizing these reactions. They mention regioselective protection of this compound. -[3] and[4] describe the synthesis of di-O-glycosyl derivatives, mentioning specific glycosyl donors derived from fucose. -[5] provides a table with optimization of glycosylation conditions, comparing different activators (TMSOTf, TfOH, BF3·OEt2) and their effect on yield. This is very useful for the data table. -[6] and[7] discuss the role of solvents and catalysts in glycosylation, which is crucial for the troubleshooting guide. -[8] provides general information on protecting group strategies. -[9] discusses protecting group-free glycosylation and various activation methods (Lewis acids, Mitsunobu). -[10] mentions the use of a specific fucopyranoside donor and acceptors. -[11] provides data on optimizing glycosylation by varying catalysts, solvents, temperature, and reaction time. This is excellent for the data table. -[12] discusses the optimization of reaction conditions (equivalents of donor, NIS, indium(III) triflate) for O-glycosylation. -[13] mentions various activators for different glycosyl donors (TMSOTf, NIS/TfOH, AgOTf, HfCp2Cl2/AgOTf). -[14] is a troubleshooting guide for low yield in glycosylation, which I can adapt.

  • The other results provide context on fucosylation and this compound.

Based on this, I can now build the response.

Plan:

  • Introduction: Briefly introduce the importance of glycosylation with this compound.

  • FAQs Section: Create a list of frequently asked questions based on the search results.

    • What are common glycosyl donors derived from fucose? ([3])

    • What is the role of protecting groups in fucosylation? ([1],[2],[8])

    • How do solvents affect the outcome of the reaction? ([7])

    • What are common activators/catalysts used? ([5],[9],[13])

  • Troubleshooting Guide (Q&A format): Address specific problems.

    • Problem: Low or no yield.

      • Potential Cause: Inactive donor/acceptor.

      • Potential Cause: Suboptimal activator/catalyst. ([5])

      • Potential Cause: Incorrect solvent. ([7])

      • Potential Cause: Presence of moisture. ([14])

      • Potential Cause: Unsuitable temperature or reaction time. ([11])

    • Problem: Formation of side products.

      • Potential Cause: Self-condensation. ([8])

      • Potential Cause: Anomerization.

      • Potential Cause: Protecting group migration or cleavage.

    • Problem: Poor stereoselectivity (e.g., wrong anomer).

      • Potential Cause: Choice of protecting group at C2 (neighboring group participation). ([1],[8])

      • Potential Cause: Solvent effect. ([7])

      • Potential Cause: Temperature. ([7])

  • Data Presentation (Tables):

    • Table 1: Comparison of different activators/promoters. (Data from[5],[12],[13])

    • Table 2: Effect of solvent and temperature on glycosylation yield and selectivity. (Data from[7],[11])

  • Experimental Protocols:

    • Provide a general protocol for a typical fucosylation reaction, citing the need for specific optimization. I will create a composite protocol based on the general principles described in the search results.

    • Protocol for regioselective protection of Methyl α-L-fucopyranoside. ([1],[2])

  • Visualizations (Graphviz DOT language):

    • Diagram 1: A general experimental workflow for a glycosylation reaction.

    • Diagram 2: A troubleshooting decision tree for low yield.

I will ensure all specific constraints from the prompt are met, including the color palette, contrast rules, and captions for the diagrams. I will also add citations to the text as required.# Technical Support Center: Optimizing Glycosylation with this compound

Welcome to the technical support center for optimizing glycosylation reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions, a detailed troubleshooting guide, comparative data, and standardized protocols to help you navigate the complexities of fucosylation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in using this compound in glycosylation?

This compound is a valuable building block, but successful glycosylation requires careful control over several factors. Key challenges include achieving high yields, controlling stereoselectivity (specifically the formation of the desired α or β anomer), and preventing the formation of unwanted side products. The reactivity of the hydroxyl groups on the fucose ring must be carefully managed through the use of protecting groups.[1][2]

Q2: What is the role of protecting groups and how do I choose them?

Protecting groups are essential to mask reactive hydroxyl groups on both the glycosyl donor and acceptor, preventing self-condensation and directing the reaction to the desired site.[8]

  • For Stereocontrol: A participating protecting group at the C2 position, such as an acetyl or benzoyl ester, can promote the formation of a 1,2-trans glycosidic linkage through anchimeric assistance.[1][8] Non-participating groups like benzyl or silyl ethers are used when a 1,2-cis linkage is desired.

  • For Regioselectivity: To glycosylate a specific hydroxyl group on an acceptor, all other nucleophilic sites must be protected. Strategies like using stannylidene or borinic acid catalysis can achieve regioselective protection of specific hydroxyls on the fucopyranoside ring.[1][2]

  • Orthogonal Strategies: In complex oligosaccharide synthesis, an orthogonal protecting group strategy is crucial. This involves using different types of protecting groups that can be removed under distinct conditions without affecting others.[8] Common temporary groups include silyl ethers, levulinoyl esters, and allyl ethers.[1][2]

Q3: How do solvents and catalysts/promoters influence the reaction outcome?

Solvents and catalysts are critical for activating the glycosyl donor and modulating the reaction's stereochemical outcome.

  • Solvents: The choice of solvent can significantly impact the reaction. Weakly coordinating solvents like dichloromethane (DCM) and toluene are common.[7] More coordinating solvents like acetonitrile or diethyl ether can influence the stereoselectivity, often favoring the formation of the α-anomer in certain systems.[7]

  • Catalysts/Promoters: The selection of a promoter depends on the glycosyl donor's leaving group. Common activators for thioglycosides include N-Iodosuccinimide (NIS) in combination with a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) or TMSOTf.[13] Glycosyl trichloroacetimidates are often activated by Lewis acids such as TMSOTf or boron trifluoride etherate (BF₃·OEt₂).[5][9][13]

Q4: What are some common glycosyl donors derived from fucose?

To perform a glycosylation, the anomeric hydroxyl of fucose must be converted into a good leaving group. Common fucosyl donors include:

  • Fucosyl Halides: 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide is a classic donor used to introduce fucosyl residues stereoselectively.[3]

  • Thioglycosides: Ethyl 2,3,4-tri-O-acetyl-1-thio-β-L-fucopyranoside is another effective donor, activated by electrophilic promoters.[3][10] Thioglycosides are valued for their stability and tunable reactivity.[12]

  • Trichloroacetimidates: These donors are highly reactive and are activated under mild Lewis acidic conditions.[13]

Troubleshooting Guide

This guide addresses common issues encountered during glycosylation with this compound derivatives.

Problem: I am getting a low or no yield of my desired product.

  • Question: Could my reagents be degraded or inactive?

    • Answer: Yes. Glycosyl donors, especially reactive ones like halides or trichloroacetimidates, can be sensitive to moisture and degrade over time. Ensure your glycosyl donor is pure and was stored under anhydrous conditions. The glycosyl acceptor must be properly dried, as trace moisture can hydrolyze the activated donor.[14] It is also critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Question: Is my choice of promoter/catalyst optimal?

    • Answer: The promoter may be unsuitable or used in the wrong concentration. A switch in activator from TMSOTf to TfOH, for example, can sometimes improve yields.[5] For less reactive "disarmed" donors (with electron-withdrawing protecting groups), more forceful activation conditions or a more potent catalyst may be necessary. Conversely, a highly reactive "armed" donor may require milder conditions to prevent decomposition.

  • Question: Could the reaction temperature or time be incorrect?

    • Answer: Absolutely. Many glycosylation reactions are performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and selectivity. If the reaction is sluggish, a gradual increase in temperature may be required. However, higher temperatures can also lead to side product formation. Extending the reaction time can sometimes drive the reaction to completion, but this should be monitored by TLC or LC-MS to check for product degradation.[11]

Problem: I am observing significant formation of side products.

  • Question: Why is my starting material being consumed, but I see multiple new spots on my TLC plate?

    • Answer: This could be due to several reasons. If the protecting groups on your acceptor are not robust, they may be cleaved or migrate under the reaction conditions. Self-condensation of the glycosyl acceptor can occur if it is not fully protected.[8] The activated glycosyl donor can also undergo elimination or rearrangement, particularly under strongly acidic or high-temperature conditions.

Problem: The stereoselectivity of my reaction is poor (I'm getting a mixture of α and β anomers).

  • Question: How can I improve the formation of the desired anomer?

    • Answer: Stereocontrol is a central challenge in glycosylation.

      • Neighboring Group Participation: For a 1,2-trans product (e.g., a β-glucoside or α-mannoside), use a participating group like an acetate or benzoate at the C2 position of your donor.[1][8] This group forms a cyclic intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face.

      • Solvent Effects: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can sometimes favor the formation of α-glycosides by stabilizing the anomeric cation.[7]

      • Temperature: In some systems, stereoselectivity is highly dependent on the reaction temperature. Running the reaction at a lower temperature often increases selectivity.[7]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on how different parameters can affect glycosylation outcomes.

Table 1: Comparison of Common Promoters/Activators

Glycosyl Donor TypePromoter SystemTypical ConditionsTarget ProductYieldReference
Glycosyl TrichloroacetimidateTMSOTf (catalytic)DCM, -20 °C to 0 °CDisaccharideModerate[5]
Glycosyl TrichloroacetimidateTfOH (catalytic)DCM, -20 °C to 0 °CDisaccharideModerate (slight improvement over TMSOTf in some cases)[5]
Glycosyl TrichloroacetimidateBF₃·OEt₂DCM, 0 °CDisaccharideNo product observed in a specific case[5]
ThioglycosideNIS / In(OTf)₃23 °C, 1 hNucleoside Disaccharide80-87%[12]
ThioglycosideNIS / TfOH (catalytic)DCM, -40 °CDisaccharideGood to Excellent[13]
Glycosyl FluorideHfCp₂Cl₂ / AgOTf-Disaccharide-[13]

Table 2: Effect of Solvent and Temperature on Glycosylation

CatalystSolventTemperatureReaction TimeYieldReference
Kass' Catalyst C10Toluene50 °C36 h87%[11]
Kass' Catalyst C10Dichloroethane50 °C36 h81%[11]
Kass' Catalyst C10Toluene30 °C16 h52%[11]
NIS / TMSOTfTHF-50 °C-β-directing effect observed[7]
NIS / TMSOTfCH₂Cl₂-50 °C-Less β-directing than THF[7]

Experimental Protocols

Protocol 1: General Procedure for Thioglycoside-based Fucosylation

This is a generalized protocol and must be optimized for specific substrates.

  • Preparation: Dry the glycosyl acceptor (1.0 equiv) by co-evaporation with anhydrous toluene and dissolve it in anhydrous dichloromethane (DCM) under an argon atmosphere. Add activated molecular sieves (4Å) and stir for 30 minutes at room temperature.

  • Reaction Mixture: To the stirred solution, add the fucosyl thioglycoside donor (1.2-1.5 equiv).

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and -20 °C).

  • Activation: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.5 equiv) in anhydrous DCM. To this solution, add trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) dropwise at the reaction temperature.

  • Glycosylation: Slowly add the NIS/TfOH solution to the donor/acceptor mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. If the reaction is acidic, a base like triethylamine or pyridine may be added first.

  • Workup: Filter the mixture through celite, and wash the filtrate with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective 3-O-Benzoylation of Methyl α-L-Fucopyranoside

This protocol utilizes borinic acid catalysis for regioselective protection.[1][2]

  • Catalyst Preparation: Prepare a solution of diphenylborinic acid ethylamine ester complex in an appropriate anhydrous solvent.

  • Reaction Setup: Dissolve methyl α-L-fucopyranoside (1.0 equiv) in anhydrous solvent (e.g., DCM or Toluene) under an argon atmosphere.

  • Catalysis: Add a catalytic amount of the diphenylborinic acid complex (e.g., 0.1 equiv). The reaction proceeds via a borinate intermediate that enhances the nucleophilicity of the equatorial C3 hydroxyl.[1][2]

  • Acylation: Cool the mixture to 0 °C and add benzoyl chloride (1.1 equiv) dropwise.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction, perform an aqueous workup, and extract the product.

  • Purification: Purify the product by flash column chromatography to yield the 3-O-benzoylated this compound.

Visualizations

Below are diagrams illustrating key workflows and logic for your glycosylation experiments.

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Donor & Acceptor P2 Add Anhydrous Solvent & Molecular Sieves P1->P2 R1 Combine Donor & Acceptor P2->R1 R2 Cool to Target Temperature (e.g., -40°C) R1->R2 R3 Add Promoter/Catalyst (e.g., NIS/TfOH) R2->R3 R4 Monitor by TLC R3->R4 W1 Quench Reaction R4->W1 W2 Aqueous Wash & Extraction W1->W2 W3 Dry & Concentrate W2->W3 P Purify by Chromatography W3->P Troubleshooting_Low_Yield cluster_reagents Reagent Check cluster_conditions Condition Check Start Problem: Low Yield Q1 Are reagents anhydrous and pure? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Dry all reagents/ solvents & use fresh donor Q1->A1_No No Q2 Is the promoter/catalyst optimal? A1_Yes->Q2 End Re-run Optimized Reaction A1_No->End A2_Yes Yes Q2->A2_Yes Yes A2_No No: Screen alternative promoters or adjust concentration Q2->A2_No No Q3 Is temperature/time optimized? A2_Yes->Q3 A2_No->End A3_No No: Adjust temperature or reaction time while monitoring by TLC Q3->A3_No No Q3->End Yes A3_No->End

References

Troubleshooting low yields in Methyl fucopyranoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl fucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges, particularly those leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is consistently low. What are the most common causes?

A1: Low yields in the synthesis of this compound, typically performed via a Fischer glycosylation, can often be attributed to several key factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium, leaving a significant amount of starting L-fucose unreacted.

  • Formation of an Anomeric Mixture: The primary products are a mixture of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. If only one anomer is desired, the other contributes to a lower yield of the target molecule.

  • Formation of Furanoside Byproducts: Under certain conditions, particularly shorter reaction times, the five-membered furanoside rings can form as kinetic byproducts, which are later converted to the more stable pyranosides.[1]

  • Degradation of Starting Material: L-fucose, like other monosaccharides, can be sensitive to strongly acidic conditions and high temperatures, leading to decomposition and the formation of colored byproducts.

  • Purification Losses: The separation of the α and β anomers can be challenging, leading to significant loss of product during column chromatography or recrystallization.

Q2: I am getting a mixture of α and β anomers. How can I improve the selectivity for the desired anomer?

A2: The Fischer glycosylation is an equilibrium-controlled process.[1] The ratio of α to β anomers is influenced by thermodynamic stability. The α-anomer is generally the more thermodynamically stable product due to the anomeric effect.[1] To favor the α-anomer, you can:

  • Increase Reaction Time: Longer reaction times allow the reaction to reach thermodynamic equilibrium, which favors the α-anomer.[1]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier to reach the more stable anomer. However, be cautious as this can also lead to degradation.

  • Optimize Acid Catalyst Concentration: The concentration of the acid catalyst can influence the rate at which equilibrium is reached.

To obtain the β-anomer as the major product, alternative synthetic strategies that are under kinetic control and often involve the use of protecting groups are typically necessary.

Q3: Why is my reaction mixture turning dark brown or black?

A3: A dark coloration of the reaction mixture is a common indicator of carbohydrate degradation. This is often caused by:

  • Excessively High Temperatures: Heating the reaction too strongly can cause caramelization and decomposition of the fucose.

  • High Concentration of Acid Catalyst: A high concentration of a strong acid can promote dehydration and other side reactions, leading to colored impurities.

  • Presence of Impurities in the Starting Material: Impurities in the L-fucose or the methanol can also contribute to discoloration.

Q4: I am having difficulty separating the α and β anomers by column chromatography. What can I do?

A4: The separation of the this compound anomers can be challenging due to their similar polarities. If standard silica gel chromatography with common solvent systems (e.g., ethyl acetate/methanol) is not effective, consider the following:

  • Specialized Chromatography: A chiral HPLC column, such as a Chiralpak AD-H, has been shown to be effective in separating the anomers of fucose and other monosaccharides without derivatization.[2]

  • Derivatization: Converting the anomeric mixture to a derivatized form, for example, by benzoylation of the free hydroxyl groups, can alter their physical properties and may allow for easier separation by standard column chromatography.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Overall Yield
Symptom Possible Cause Suggested Solution
Significant amount of unreacted L-fucose in the final product (identified by TLC or NMR).Reaction has not gone to completion.Increase the reaction time. Monitor the reaction by TLC until the starting material spot has disappeared or is very faint.
Insufficient acid catalyst.Ensure the correct concentration of the acid catalyst is used. For HCl in methanol, a concentration of 1-2% (w/v) is common.
The yield is approximately 50% or less, with a mixture of products.Formation of a mixture of α and β anomers, and only one is being isolated.If both anomers are acceptable, modify the purification strategy to isolate both. If only one anomer is desired, optimize the reaction conditions to favor that anomer (see Problem 2).
Product loss during workup or purification.Ensure the neutralization of the acid catalyst is complete before solvent removal. Optimize the column chromatography or recrystallization procedure to minimize losses.
Problem 2: Poor Anomeric Selectivity (α/β Ratio)
Symptom Possible Cause Suggested Solution
A high proportion of the β-anomer is present when the α-anomer is desired.The reaction has not reached thermodynamic equilibrium.Increase the reaction time and/or the reaction temperature. The α-anomer is the thermodynamically favored product.
The reaction conditions are kinetically controlled.Ensure sufficient acid catalyst is present to facilitate the equilibration between the anomers.
The anomeric ratio is inconsistent between batches.Variations in reaction time, temperature, or catalyst concentration.Carefully control and document all reaction parameters for each experiment to ensure reproducibility.
Problem 3: Product Degradation and Impurities
Symptom Possible Cause Suggested Solution
The reaction mixture is dark in color, and the crude product contains multiple colored impurities.The reaction temperature is too high.Reduce the reaction temperature. Refluxing methanol (approx. 65 °C) is a common temperature.
The acid catalyst concentration is too high.Use a lower concentration of the acid catalyst.
The reaction time is excessively long at a high temperature.Optimize the reaction time and temperature to find a balance between reaching equilibrium and minimizing degradation.
The presence of furanoside isomers is detected by NMR.The reaction time was too short.Furanosides are the kinetic products. Increase the reaction time to allow for their conversion to the more stable pyranosides.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl α-L-Fucopyranoside via Fischer Glycosylation

This protocol is a standard batch procedure for the synthesis of methyl L-fucopyranosides, with conditions optimized to favor the α-anomer.

Materials:

  • L-Fucose

  • Anhydrous Methanol (MeOH)

  • Acetyl Chloride (AcCl) or concentrated Hydrochloric Acid (HCl)

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Pyridine

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol)

Procedure:

  • Preparation of Acidic Methanol: In a round-bottom flask equipped with a stir bar and a drying tube, carefully add acetyl chloride dropwise to anhydrous methanol (e.g., 1.8 mL AcCl to 100 mL MeOH for a ~1% HCl solution) at 0 °C. Alternatively, use a solution of HCl in methanol.

  • Reaction Setup: Add L-fucose (e.g., 5.0 g) to the prepared acidic methanol.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the L-fucose spot is no longer visible (typically 12-24 hours).

  • Neutralization: Cool the reaction mixture to room temperature and neutralize the acid by adding anhydrous sodium carbonate or pyridine until the solution is no longer acidic (check with pH paper).

  • Workup: Filter the mixture to remove the salts and concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 95:5 to 90:10 Dichloromethane/Methanol) to separate the anomers. The α-anomer is typically less polar and will elute first.

Data Presentation

Table 1: Effect of Reaction Parameters on Anomeric Ratio and Yield (Illustrative)
ParameterCondition ACondition BExpected Outcome
Reaction Time 4 hours24 hoursCondition B will have a higher α:β ratio.
Temperature 40 °C65 °C (Reflux)Condition B will have a higher α:β ratio and a faster reaction rate, but a higher risk of degradation.
Acid Conc. 0.5% HCl in MeOH2% HCl in MeOHCondition B will have a faster reaction rate, but a higher risk of degradation. The effect on the final equilibrium ratio is minimal, but the time to reach it is shorter.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of this compound check_reaction Check for unreacted starting material (TLC/NMR) start->check_reaction unreacted_sm Unreacted L-Fucose present? check_reaction->unreacted_sm increase_time Increase reaction time and/or temperature unreacted_sm->increase_time Yes check_anomers Analyze anomeric ratio (NMR) unreacted_sm->check_anomers No end Improved Yield increase_time->end anomer_issue Undesired anomer is major product? check_anomers->anomer_issue adjust_conditions Adjust for thermodynamic control (longer time, higher temp) anomer_issue->adjust_conditions Yes check_impurities Check for degradation (dark color, multiple spots on TLC) anomer_issue->check_impurities No adjust_conditions->end impurity_issue Degradation observed? check_impurities->impurity_issue reduce_severity Reduce temperature and/or acid concentration impurity_issue->reduce_severity Yes purification_loss Consider purification losses impurity_issue->purification_loss No reduce_severity->end optimize_purification Optimize chromatography/recrystallization purification_loss->optimize_purification optimize_purification->end ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Prepare Acidic Methanol (e.g., 1% HCl in MeOH) add_fucose Add L-Fucose to Acidic Methanol prep_acid->add_fucose reflux Heat to Reflux (65°C) for 12-24h add_fucose->reflux monitor Monitor by TLC reflux->monitor neutralize Neutralize with Na2CO3 or Pyridine monitor->neutralize Reaction Complete filter_concentrate Filter and Concentrate neutralize->filter_concentrate chromatography Silica Gel Column Chromatography filter_concentrate->chromatography product Pure Methyl α/β-L-Fucopyranoside chromatography->product

References

Stability of Methyl fucopyranoside under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl Fucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic conditions?

This compound, like other glycosides, is susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the glycosidic bond to yield fucose and methanol. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the stereochemistry of the anomeric carbon (α or β).

For experimental planning, it is recommended to perform preliminary stability studies at the desired acidic pH and temperature to determine the degradation rate for your specific application.

Q2: What is the stability of this compound under alkaline conditions?

This compound is generally more stable under alkaline conditions compared to acidic conditions. However, at elevated temperatures and high concentrations of strong bases, alkaline hydrolysis can occur.

One study on the alkaline hydrolysis of various methyl glycopyranosides in 10% sodium hydroxide at 170°C demonstrated that the rate of degradation is significantly influenced by the stereochemistry of the anomeric carbon and the hydroxyl group at C2. Glycosides with a trans relationship between the aglycon (methoxy group) and the C2-hydroxyl group tend to react faster. This is because they can form a more reactive 1,2-anhydro sugar intermediate.

For most laboratory applications at or near room temperature, this compound can be considered relatively stable in mild to moderately alkaline solutions. However, for applications involving harsh basic conditions or high temperatures, stability should be experimentally verified.

Q3: Is this compound sensitive to high temperatures?

Yes, this compound can degrade at elevated temperatures. The melting points for the anomers of methyl L-fucopyranoside are:

  • Methyl α-L-fucopyranoside: 153 - 160 °C

  • Methyl β-L-fucopyranoside: 121 - 123 °C[1]

Above these temperatures, thermal decomposition will occur. The rate and extent of degradation are dependent on the temperature and duration of exposure. For long-term storage, it is recommended to store this compound at refrigerated temperatures (0 - 8 °C) to minimize potential degradation.[1]

Q4: How does this compound behave in the presence of oxidizing agents?

This compound can be oxidized by strong oxidizing agents. The hydroxyl groups on the pyranose ring are susceptible to oxidation, which can lead to the formation of various degradation products, including aldehydes, ketones, and carboxylic acids.

Common laboratory oxidizing agents like hydrogen peroxide, especially in the presence of a metal catalyst (Fenton's reagent), can lead to the generation of highly reactive hydroxyl radicals that can readily oxidize the sugar moiety. The reaction with periodate is a classic method for cleaving vicinal diols, which are present in the furanoside ring, leading to ring opening.

When working with oxidizing agents, it is crucial to consider their concentration, the reaction temperature, and the presence of catalysts, as these factors will significantly impact the stability of this compound.

Q5: Is this compound susceptible to enzymatic degradation?

Yes, this compound can be hydrolyzed by specific enzymes called fucosidases. These enzymes catalyze the cleavage of the fucosidic bond. The activity and specificity of fucosidases can vary depending on their source. For instance, α-L-fucosidases will specifically cleave α-L-fucosidic linkages, while β-L-fucosidases will act on β-L-fucosidic linkages.

The rate of enzymatic hydrolysis is influenced by factors such as pH, temperature, enzyme concentration, and the presence of any inhibitors or activators. If your experimental system contains fucosidases, you should expect degradation of this compound.

Q6: What is the photostability of this compound?

According to ICH guidelines, photostability testing is a crucial part of stress testing for drug substances. While specific photodegradation studies on this compound are not extensively reported in publicly available literature, compounds with chromophores are generally more susceptible to photodegradation. This compound itself does not have a strong chromophore that absorbs in the near UV-visible region, suggesting it may have reasonable photostability.

However, for regulatory submissions or when formulating light-sensitive products, it is mandatory to conduct photostability studies under controlled conditions as specified by ICH Q1B guidelines. This typically involves exposing the substance to a combination of UV and visible light.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in an acidic buffer.
  • Possible Cause: The pH of your buffer is too low, or the temperature of your experiment is too high, leading to accelerated acid-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Verify pH: Double-check the pH of your buffer solution.

    • Lower Temperature: If possible, conduct your experiment at a lower temperature to slow down the hydrolysis rate.

    • Run a Time-Course Experiment: Analyze samples at different time points to quantify the rate of degradation under your specific conditions. This will help you determine if the stability is sufficient for the duration of your experiment.

    • Consider a Different Buffer: If significant degradation is still observed, consider whether a less acidic buffer system can be used.

Issue 2: Loss of this compound during a reaction involving an oxidizing agent.
  • Possible Cause: The oxidizing agent is reacting with and degrading the this compound.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Use the minimum effective concentration of the oxidizing agent.

    • Control Temperature: Perform the reaction at a lower temperature to decrease the rate of oxidation.

    • Quench the Reaction: Ensure the oxidizing agent is effectively quenched at the end of the reaction to prevent further degradation during workup and analysis.

    • Use a Milder Oxidant: If possible, explore the use of a milder oxidizing agent that is less likely to react with the carbohydrate.

Issue 3: Inconsistent results in bioassays using this compound.
  • Possible Cause: The this compound may be degrading in the cell culture media or assay buffer due to enzymatic activity (e.g., from cell lysates or serum).

  • Troubleshooting Steps:

    • Analyze Blank Media: Incubate this compound in the cell-free media or buffer under the same conditions as your assay and analyze for degradation over time.

    • Incorporate Enzyme Inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum glycosidase inhibitor to your control experiments to see if it prevents the loss of this compound.

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of any slow degradation that may occur upon storage in solution.

Data Summary

The following tables summarize the available quantitative data regarding the stability of this compound and related compounds.

Table 1: Physical and Chemical Properties of Methyl L-Fucopyranoside Anomers

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
CAS Number 14687-15-124332-98-7[1]
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅[1]
Molecular Weight 178.18 g/mol 178.18 g/mol [1]
Appearance White to off-white crystalline powderWhite to off-white powder[1]
Melting Point 153 - 160 °C121 - 123 °C[1]
Storage Temperature Room Temperature0 - 8 °C[1]

Table 2: General Conditions for Forced Degradation Studies (Based on ICH Guidelines)

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄ at room temperature to 60 °C
Base Hydrolysis 0.1 M to 1 M NaOH or KOH at room temperature to 60 °C
Oxidation 0.1% to 3% H₂O₂ at room temperature
Thermal Degradation 40 °C to 80 °C
Photostability Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study on this compound based on ICH guidelines. The goal is to induce a target degradation of 5-20%.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC-grade water and acetonitrile

  • Suitable HPLC column (e.g., C18)

  • HPLC system with UV or ELSD detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

    • Place a solution of this compound in a controlled temperature bath (e.g., 80 °C).

    • Analyze samples at various time points. For the solid sample, dissolve a known amount in a suitable solvent before analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of this compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep control samples protected from light.

    • Analyze the exposed and control samples after a defined exposure period.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.

    • Quantify the amount of remaining this compound and the formation of any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results stock This compound Stock Solution acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, Heat) stock->base oxidation Oxidation (H2O2) stock->oxidation thermal Thermal (Heat) stock->thermal photo Photolysis (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_profile Degradation Profile hplc->degradation_profile pathways Degradation Pathways degradation_profile->pathways

Caption: Workflow for a forced degradation study of this compound.

Hydrolysis_Pathway mf This compound intermediate Oxocarbenium Ion Intermediate mf->intermediate H+ (Acid Catalysis) Cleavage of Glycosidic Bond products Fucose + Methanol intermediate->products Nucleophilic Attack by H2O

Caption: Simplified pathway for the acid-catalyzed hydrolysis of this compound.

References

Side reactions to avoid during the chemical modification of Methyl fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical modification of methyl fucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding common side reactions encountered during the chemical modification of this important carbohydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chemical modification of this compound?

A1: The most frequently encountered side reactions include:

  • Acyl Group Migration: The movement of acyl (e.g., acetyl, benzoyl) groups between adjacent hydroxyl positions, leading to a mixture of constitutional isomers.

  • Lack of Regioselectivity: Difficulty in selectively modifying a single hydroxyl group (at C-2, C-3, or C-4) due to the similar reactivity of the secondary hydroxyls, resulting in a mixture of products.

  • Orthoester Formation: A common byproduct in glycosylation reactions, particularly when using acyl-protected glycosyl donors, where a stable cyclic orthoester is formed instead of the desired glycosidic bond.

  • Anhydro Sugar Formation: Intramolecular cyclization leading to the formation of anhydro-fucopyranosides, especially when a good leaving group is present at the C-2 position.

  • Anomerization: The interconversion between α and β anomers at the anomeric center (C-1), often catalyzed by Lewis acids.[1][2][3]

Troubleshooting Guides

Issue 1: Acyl Group Migration During Acylation

Symptoms:

  • You obtain a mixture of acylated isomers despite starting with a regioselectively pure compound.

  • NMR analysis shows signals corresponding to the acyl group at multiple positions.

Root Causes & Solutions:

Acyl group migration is a well-documented phenomenon in carbohydrate chemistry and can be influenced by several factors, particularly pH and the nature of the acyl group itself.[4][5][6] The migration typically proceeds through a stepwise anionic mechanism.[4][5]

Troubleshooting Workflow for Acyl Group Migration

start Acyl Migration Observed q1 Is the reaction or workup conducted under basic conditions? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Maintain neutral or slightly acidic pH. Use buffered solutions during workup. a1_yes->sol1 q2 Is a participating neighboring group present? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Consider using non-participating protecting groups on adjacent positions. a2_yes->sol2 q3 Is the temperature elevated? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Perform the reaction at a lower temperature. a3_yes->sol3 end Migration Minimized a3_no->end sol3->end

Caption: A stepwise workflow for troubleshooting acyl group migration.

Quantitative Data on Acyl Migration:

FactorObservationRecommendation
pH Migration is significantly accelerated under basic conditions.[8]Maintain neutral or slightly acidic conditions during the reaction and workup.
Acyl Group Benzoyl groups migrate faster than acetyl groups between cis-hydroxyls.[4]Choose the acyl group based on the desired stability and the stereochemistry of the hydroxyl groups.
Temperature Higher temperatures can increase the rate of migration.[8]Conduct the reaction at the lowest effective temperature.

Experimental Protocol to Minimize Acyl Migration:

  • Reaction Conditions: Perform acylation reactions at low temperatures (e.g., 0 °C to room temperature).

  • pH Control: If a base is required, use a non-nucleophilic base and carefully control the stoichiometry. During aqueous workup, use a buffered solution (e.g., phosphate buffer at pH 7) to prevent pH excursions.

  • Protecting Groups: Consider the use of non-participating protecting groups on adjacent hydroxyls if migration is a persistent issue.

Issue 2: Lack of Regioselectivity in Acylation and Alkylation

Symptoms:

  • Formation of a complex mixture of mono-, di-, and tri-substituted products.

  • Difficulty in isolating the desired regioisomer.

Root Causes & Solutions:

The secondary hydroxyls at C-2, C-3, and C-4 of this compound have similar nucleophilicity, making regioselective modification challenging.[9] The key to achieving regioselectivity is to exploit subtle differences in steric hindrance and electronic properties, often through the use of protecting groups or temporary masking agents.[10][11][12]

Logical Flow for Achieving Regioselectivity

start Regioselectivity Issue q1 Is a specific hydroxyl group targeted? start->q1 a1_yes Yes q1->a1_yes sol1 Employ a protecting group strategy. a1_yes->sol1 q2 Are you using a temporary masking agent? sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Optimize reaction conditions (temperature, solvent, stoichiometry). a2_yes->sol3 sol2 Consider using arylboronic acids for temporary diol protection. a2_no->sol2 sol2->sol3 end Improved Regioselectivity sol3->end

Caption: A logical workflow for improving regioselectivity.

Protecting Group Strategies for Regioselective Modification:

The choice of protecting group is critical for directing the reaction to a specific hydroxyl group.[3][13]

Target PositionStrategyExample Protecting Groups
C-4 Use of a C-2, C-3 protecting group.Isopropylidene ketal
C-2 or C-3 Use of a C-4, C-6-benzylidene acetal followed by selective protection.Benzylidene acetal
C-2, C-3, or C-4 Temporary protection of diols with arylboronic acids.Phenylboronic acid

Experimental Protocol for Regioselective Benzoylation at C-3 (Illustrative):

This protocol is based on general principles of regioselective protection.

  • Protection of C-2 and C-4: React methyl α-L-fucopyranoside with a suitable reagent to protect the C-2 and C-4 hydroxyls, for example, by forming a cyclic acetal if the stereochemistry allows, or through a multi-step protection-deprotection sequence.

  • Benzoylation: To the solution of the protected this compound in anhydrous pyridine at 0 °C, add benzoyl chloride dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with methanol and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Purify the product by silica gel column chromatography.

  • Deprotection: Remove the protecting groups at C-2 and C-4 under appropriate conditions to yield methyl 3-O-benzoyl-α-L-fucopyranoside.

Issue 3: Orthoester Formation During Glycosylation

Symptoms:

  • Isolation of a stable byproduct with a characteristic orthoester signal in the 13C NMR spectrum.

  • Low yield of the desired glycosidic product.

Root Causes & Solutions:

Orthoester formation is a common side reaction in glycosylations involving acyl-protected donors.[14][15][16][17] It is favored under certain conditions and with specific protecting groups.

Troubleshooting Orthoester Formation

start Orthoester Formation q1 Are you using an acyl-participating group at C-2 of the donor? start->q1 a1_yes Yes q1->a1_yes sol1 Consider a non-participating protecting group (e.g., benzyl ether). a1_yes->sol1 q2 Is a strong Lewis acid used for activation? sol1->q2 a2_yes Yes q2->a2_yes sol2 Use a milder activator or a pre-activation protocol. a2_yes->sol2 end Orthoester Formation Suppressed sol2->end

Caption: A troubleshooting guide for orthoester formation in glycosylation.

Strategies to Suppress Orthoester Formation:

StrategyDescription
Use of Non-Participating Protecting Groups Protecting groups at the C-2 position of the glycosyl donor that do not participate in the reaction (e.g., ethers) can prevent the formation of the cyclic intermediate required for orthoester formation.
Use of Dual-Participation Protecting Groups The 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to suppress orthoester formation through a dual-participation effect.
Optimization of Reaction Conditions Using milder Lewis acids or pre-activation protocols can sometimes favor the desired glycosylation over orthoester formation.[14]

Experimental Protocol to Minimize Orthoester Formation:

  • Donor Synthesis: Prepare a fucosyl donor with a non-participating protecting group, such as a benzyl ether, at the C-2 position.

  • Glycosylation Reaction:

    • Dissolve the fucosyl donor and the acceptor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add molecular sieves and stir at room temperature.

    • Cool the mixture to the desired temperature (e.g., -78 °C).

    • Add the promoter (e.g., N-iodosuccinimide/triflic acid) and monitor the reaction by TLC.

    • Quench the reaction with a base (e.g., triethylamine) and allow it to warm to room temperature.

    • Filter, concentrate, and purify the product by column chromatography.

Issue 4: Formation of 2,5-Anhydro-L-fucopyranoside Derivatives

Symptoms:

  • Formation of a product with a contracted ring system.

  • Observed when a good leaving group is at the C-2 position.

Root Cause & Solution:

The formation of 2,5-anhydro sugars from this compound derivatives has been observed when a potent leaving group, such as a triflate, is at the C-2 position.[18] This occurs via a ring contraction mechanism.

Protocol to Avoid Anhydro Sugar Formation:

  • Avoid Strong Leaving Groups at C-2: If possible, avoid the use of highly reactive leaving groups like triflates at the C-2 position, especially if subsequent reactions involve nucleophiles under mild conditions.

  • Use Alternative Activating Groups: If activation of the C-2 hydroxyl is necessary, consider using less reactive sulfonates or other activating groups that are less prone to inducing ring contraction.

  • Control of Reaction Conditions: If a triflate or similar group must be used, carefully control the reaction conditions (temperature, nucleophile concentration) to favor the desired substitution reaction over the rearrangement.

Issue 5: Anomerization Catalyzed by Lewis Acids

Symptoms:

  • Formation of a mixture of α and β anomers when a single anomer is expected.

  • Observed in the presence of Lewis acids.

Root Cause & Solution:

Lewis acids can promote the equilibration of the anomeric center, leading to a mixture of anomers.[1][2][3] The rate of anomerization is influenced by the type of Lewis acid, the protecting groups on the sugar, and the solvent.

Strategies to Minimize Anomerization:

FactorInfluenceRecommendation
Lewis Acid Stronger Lewis acids can lead to faster anomerization. SnCl₄ has been shown to be effective for anomerization.[1][2][3]Use the mildest Lewis acid necessary for the desired transformation.
Protecting Groups Benzoylated fucopyranosides are more reactive towards anomerization than acetylated ones.[1][2][3]Consider the impact of protecting groups on anomeric stability.
Reaction Time and Temperature Longer reaction times and higher temperatures can lead to more anomerization.Monitor the reaction closely and quench it as soon as the desired transformation is complete. Use the lowest effective temperature.

This technical support center provides a starting point for troubleshooting common side reactions in the chemical modification of this compound. For more specific issues, consulting the primary literature is always recommended.

References

Improving the solubility of Methyl fucopyranoside for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl fucopyranoside. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the successful execution of your biological assays.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered water-soluble?

A: Yes, this compound is generally considered to be soluble in water.[1][2] Predicted water solubility for methyl beta-L-fucopyranoside is high, suggesting good solubility in aqueous solutions. However, solubility issues can still arise in complex biological buffers or at high concentrations.

Q2: I'm observing precipitation of this compound in my cell culture medium. What could be the cause?

A: Precipitation in complex media like DMEM can occur for several reasons even with a generally soluble compound. Potential causes include:

  • High Concentration: You may be exceeding the solubility limit in that specific medium, which contains various salts and organic components.

  • Interactions with Media Components: this compound might interact with proteins or salts in the medium, leading to the formation of less soluble complexes.

  • pH and Temperature: The pH and temperature of your medium can influence solubility.

  • Improper Dissolution: The compound may not have been fully dissolved before being added to the medium.

Q3: What is the recommended method for preparing a stock solution of this compound?

A: The recommended method is to first dissolve the this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[3] This stock solution can then be serially diluted into your aqueous experimental buffer to the desired final concentration. This approach ensures complete dissolution before introduction into the complex biological medium.

Q4: Can I dissolve this compound directly in my aqueous buffer?

A: While it is possible to dissolve it directly in aqueous buffers, especially at lower concentrations, you may encounter difficulties. If you observe any cloudiness or precipitation, it is advisable to prepare a stock solution in an organic solvent first. When preparing directly in a buffer, gentle warming and stirring can aid dissolution.

Q5: How can I improve the solubility of this compound if I'm still facing issues?

A: Several techniques can be employed to enhance the solubility of glycosides like this compound:

  • Co-solvents: Using a small percentage of a co-solvent like DMSO or ethanol in your final solution can help maintain solubility.[3]

  • pH Adjustment: For some glycosides, adjusting the pH of the buffer can increase solubility.[3] However, the effect of pH on this compound solubility is not extensively documented, so this should be tested empirically, ensuring the pH remains compatible with your assay.

  • Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic moieties of molecules, increasing their aqueous solubility.[4] This could be a viable strategy if other methods fail.

  • Temperature: Increasing the temperature can enhance the solubility of most compounds. However, ensure the temperature is compatible with the stability of the compound and other components of your assay.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon addition to cell culture medium - Exceeding solubility limit in the complex medium.- Interaction with media components.- Shock precipitation from a concentrated stock.- Prepare a higher dilution series of your stock solution.- Add the stock solution dropwise to the medium while gently vortexing.- Warm the cell culture medium slightly before adding the stock solution.
Cloudiness or incomplete dissolution in aqueous buffer - Insufficient mixing or time for dissolution.- Buffer composition interfering with solubility.- Low temperature of the buffer.- Use a magnetic stirrer for an adequate amount of time.- Gentle warming (e.g., to 37°C) can aid dissolution.- Prepare a fresh buffer solution and ensure all components are fully dissolved before adding the this compound.
Inconsistent results in biological assays - Incomplete solubilization leading to inaccurate concentration.- Degradation of the compound.- Interaction with other assay components.- Visually inspect your solutions for any signs of precipitation before use.- Prepare fresh stock solutions regularly and store them appropriately (see product datasheet for storage recommendations).- Run appropriate vehicle controls (buffer with the same concentration of any co-solvent used) to rule out solvent effects.
Difficulty dissolving the powder initially - High static charge of the powder.- Inappropriate solvent.- Briefly centrifuge the vial to collect all the powder at the bottom.- Start by preparing a concentrated stock solution in DMSO.

Data Presentation: Solubility of this compound

While specific quantitative data for this compound in various biological buffers is limited in the literature, the following table summarizes its known solubility characteristics and provides general guidance.

Solvent/Buffer Reported/Predicted Solubility Notes and Recommendations
Water Soluble[1][2]Generally considered the primary solvent. For biological assays, use sterile, purified water.
Dimethyl Sulfoxide (DMSO) Soluble[3]Recommended for preparing concentrated stock solutions. Be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels (typically >0.5%).
Phosphate-Buffered Saline (PBS) Expected to be solublePBS is a common aqueous buffer. Solubility should be similar to water. If issues arise, check the pH and consider preparing a stock in DMSO.
TRIS Buffer Expected to be solubleAnother common aqueous buffer. Solubility should be comparable to water.
HEPES Buffer Expected to be solubleWidely used in cell culture. Solubility is expected to be good.
DMEM (Cell Culture Medium) Potentially problematic at high concentrationsDue to the complex mixture of salts, amino acids, and vitamins, the solubility might be lower than in simple buffers. Prepare a stock solution and add it dropwise to the medium.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of Methyl α-L-fucopyranoside in DMSO

Materials:

  • Methyl α-L-fucopyranoside (MW: 178.18 g/mol )[5][6][7][8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 17.82 mg of methyl α-L-fucopyranoside.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved. The solution should be clear and free of any particulates.

  • Store the stock solution at -20°C. Before use, thaw the solution and bring it to room temperature.

Protocol 2: Workflow for a Competitive Cell Adhesion Assay

This protocol provides a general workflow for a competitive cell adhesion assay to test the inhibitory effect of methyl α-L-fucopyranoside on selectin-mediated cell adhesion.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Leukocytes expressing selectin ligands (e.g., HL-60 cells)

  • Cell culture plates (96-well)

  • Fluorescent cell stain (e.g., Calcein-AM)

  • Methyl α-L-fucopyranoside

  • Appropriate cell culture medium and buffers

Procedure:

  • Plate Coating: Seed endothelial cells in a 96-well plate and grow to confluence. Activate the endothelial cells with a stimulating agent (e.g., TNF-α) to induce E-selectin expression.

  • Cell Labeling: Label the leukocyte suspension with a fluorescent dye according to the manufacturer's protocol.

  • Inhibitor Preparation: Prepare serial dilutions of methyl α-L-fucopyranoside in the assay medium.

  • Competition: Add the diluted methyl α-L-fucopyranoside solutions to the confluent endothelial cell monolayer.

  • Cell Adhesion: Add the fluorescently labeled leukocytes to the wells and incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence intensity in the presence of methyl α-L-fucopyranoside indicates inhibition of cell adhesion.

  • Data Analysis: Plot the fluorescence intensity against the concentration of methyl α-L-fucopyranoside to determine the IC50 value.

Mandatory Visualizations

experimental_workflow Experimental Workflow: Solubility Troubleshooting start Start: Need to dissolve This compound dissolve_buffer Attempt to dissolve directly in aqueous buffer start->dissolve_buffer observe_dissolution Observe for precipitation or cloudiness dissolve_buffer->observe_dissolution fully_dissolved Solution is clear: Proceed with experiment observe_dissolution->fully_dissolved No not_dissolved Precipitation or cloudiness observed observe_dissolution->not_dissolved Yes prepare_stock Prepare a concentrated stock solution in DMSO not_dissolved->prepare_stock dilute_stock Add stock solution dropwise to warmed buffer with stirring prepare_stock->dilute_stock observe_final Observe final solution dilute_stock->observe_final final_clear Solution is clear: Proceed with experiment observe_final->final_clear No final_precipitate Precipitation persists: Consider alternative methods (e.g., co-solvents, cyclodextrins) observe_final->final_precipitate Yes

Caption: A logical workflow for troubleshooting the dissolution of this compound.

signaling_pathway Selectin-Mediated Cell Adhesion and Inhibition cluster_endothelium Endothelial Cell cluster_leukocyte Leukocyte E_selectin E-Selectin Adhesion Cell Adhesion (Rolling) E_selectin->Adhesion Inhibition Inhibition of Adhesion E_selectin->Inhibition SLeX Sialyl Lewis X (SLeX) SLeX->E_selectin Binding MethylFucopyranoside This compound (Competitive Inhibitor) MethylFucopyranoside->E_selectin Blocks Binding Site

References

Overcoming resistance in enzymatic reactions involving Methyl fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic reactions involving methyl fucopyranoside.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the activity of my α-L-fucosidase unexpectedly low when using methyl α-L-fucopyranoside as a substrate?

A1: Low enzyme activity can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Improper Reagent Handling: Ensure all reagents, including the enzyme and substrate, have been stored at the correct temperatures and have not undergone multiple freeze-thaw cycles, which can damage the enzyme.[1] Thaw all components completely and mix gently before use to ensure a homogenous solution.[1]

  • Incorrect Assay Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme activity. Verify that these are aligned with the specific requirements of your α-L-fucosidase. For instance, some fucosidases exhibit optimal activity in a slightly acidic pH range (e.g., pH 5.5) and at elevated temperatures (e.g., 42°C).[2]

  • Presence of Inhibitors: Your sample may contain known or unknown inhibitors of α-L-fucosidase. Common interfering substances in enzymatic assays include EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[1] It is also important to consider that some compounds, like Deoxyfuconojirimycin, are potent competitive inhibitors of fucosidases.[3][4]

  • Substrate Quality: Verify the purity and concentration of your methyl α-L-fucopyranoside. Impurities can interfere with the reaction.

Q2: My reaction starts well but then plateaus much earlier than expected. What could be the cause?

A2: This phenomenon often points towards product inhibition or enzyme instability under the reaction conditions.

  • Product Inhibition: The product of the reaction (e.g., fucose) may be inhibiting the enzyme. To test for this, you can measure the initial reaction rates at different substrate concentrations and then add varying concentrations of the product to see if the rate decreases.

  • Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions (e.g., temperature, pH). You can assess enzyme stability by pre-incubating the enzyme under reaction conditions without the substrate for different time intervals and then measuring the remaining activity.

  • Substrate Depletion: While less common if the reaction plateaus very early, ensure that the substrate concentration is not limiting.

Q3: How can I determine the type of inhibition I am observing in my reaction?

A3: The type of inhibition (e.g., competitive, noncompetitive) can be determined by analyzing the enzyme kinetics in the presence and absence of the suspected inhibitor.[5]

  • Michaelis-Menten and Lineweaver-Burk Plots: By measuring the initial reaction rates at various substrate concentrations, you can generate Michaelis-Menten and Lineweaver-Burk plots.

    • Competitive Inhibition: In the presence of a competitive inhibitor, the apparent Km will increase, while the Vmax remains unchanged.[5] This is because the inhibitor competes with the substrate for the active site.

    • Noncompetitive Inhibition: A noncompetitive inhibitor will cause a decrease in the Vmax, but the Km will remain the same.[5] This occurs when the inhibitor binds to a site other than the active site, reducing the catalytic efficiency of the enzyme.

    • Uncompetitive Inhibition: This type of inhibition results in a decrease in both Vmax and Km.[5]

The following diagram illustrates a general workflow for troubleshooting low enzyme activity.

Caption: Troubleshooting workflow for low enzyme activity.

Frequently Asked Questions (FAQs)

Q1: What are the typical kinetic parameters (Km and Vmax) for α-L-fucosidases with methyl α-L-fucopyranoside?

A1: The kinetic parameters can vary significantly depending on the source of the enzyme (e.g., bacterial, mammalian), its purity, and the specific assay conditions. It is always recommended to determine these parameters empirically for your specific system. However, literature values for similar substrates can provide a starting point. For example, the Km value is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.[6]

Q2: What are some known potent inhibitors of α-L-fucosidases that I should be aware of?

A2: Several compounds are known to be potent inhibitors of α-L-fucosidases. Being aware of these can help in designing experiments and interpreting results.

InhibitorType of InhibitionPotency (Ki)Reference
DeoxyfuconojirimycinCompetitivePotent (e.g., 1 x 10⁻⁸ M for human liver α-L-fucosidase)[4]
DeoxymannojirimycinCompetitivePotent inhibitor of α-L-fucosidase[4]
AminocyclopentitolsAnomer-selectiveEffective mimics of protonated glycosides[7]

Q3: Can methyl α-L-fucopyranoside be used in transglycosylation reactions?

A3: Yes, fucosidases can be used for transglycosylation reactions to synthesize fucosylated oligosaccharides.[7] In these reactions, an activated fucose donor is used to transfer a fucose residue to an acceptor molecule. While p-nitrophenyl α-L-fucopyranoside is often used as a donor substrate in such reactions, the principle of using a fucosidase to catalyze the formation of a new glycosidic bond is well-established.[8] The efficiency of this reaction depends on carefully selecting the enzyme, donor, and acceptor, as well as optimizing the reaction conditions to favor synthesis over hydrolysis.[9]

The following diagram illustrates the dual role of α-L-fucosidase in hydrolysis and transglycosylation.

Fucosidase_Dual_Role cluster_hydrolysis Hydrolysis cluster_transglycosylation Transglycosylation MethylFuc Methyl α-L-fucopyranoside (Substrate) Enzyme_H α-L-Fucosidase MethylFuc->Enzyme_H Products_H Fucose + Methanol (Products) Enzyme_H->Products_H Donor Fucose Donor (e.g., pNP-Fuc) Enzyme_T α-L-Fucosidase Donor->Enzyme_T Acceptor Acceptor Molecule Acceptor->Enzyme_T Product_T Fucosylated Acceptor (Product) Enzyme_T->Product_T

Caption: Dual catalytic activity of α-L-fucosidase.

Experimental Protocols

Protocol 1: Standard Assay for α-L-Fucosidase Activity using a Chromogenic Substrate

This protocol describes a general method for measuring α-L-fucosidase activity using a chromogenic substrate like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).

Materials:

  • α-L-Fucosidase enzyme solution

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) stock solution (e.g., 10 mM in a suitable solvent)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5)[2]

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the pNP-Fuc substrate in the assay buffer.

  • Add a fixed volume of each substrate dilution to the wells of a 96-well plate.

  • Initiate the reaction by adding a small volume of the α-L-fucosidase enzyme solution to each well. The final enzyme concentration should be in the linear range of the assay.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 42°C) for a defined period (e.g., 10-60 minutes).[2][10]

  • Stop the reaction by adding the stop solution, which will also develop the color of the released p-nitrophenol.

  • Measure the absorbance at 405 nm using a microplate reader.[2]

  • Create a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.

  • Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

Protocol 2: Determining the Mode of Inhibition

This protocol outlines the steps to differentiate between competitive and noncompetitive inhibition.

Materials:

  • All materials from Protocol 1

  • Inhibitor stock solution

Procedure:

  • No Inhibitor Control: Perform the enzyme activity assay as described in Protocol 1 using a range of substrate concentrations to determine the Vmax and Km in the absence of the inhibitor.

  • With Inhibitor: Repeat the enzyme activity assay with the same range of substrate concentrations, but in the presence of a fixed concentration of the inhibitor. It is advisable to test a few different inhibitor concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction rate (V₀) against the substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for the data with and without the inhibitor.

    • Competitive Inhibition: The Lineweaver-Burk plots will show lines that intersect on the y-axis (Vmax is unchanged), but have different x-intercepts (Km increases).[5]

    • Noncompetitive Inhibition: The Lineweaver-Burk plots will show lines that intersect on the x-axis (Km is unchanged), but have different y-intercepts (Vmax decreases).[5]

The following diagram illustrates the expected outcomes on a Lineweaver-Burk plot for different types of inhibition.

Inhibition_Types y_axis_top x_axis_right y_axis_bottom y_axis_bottom->y_axis_top 1/V₀ x_axis_left x_axis_left->x_axis_right 1/[S] origin 0 no_inhibitor_start no_inhibitor_end no_inhibitor_start->no_inhibitor_end No Inhibitor comp_inhibitor_start comp_inhibitor_end comp_inhibitor_start->comp_inhibitor_end Competitive noncomp_inhibitor_start noncomp_inhibitor_end noncomp_inhibitor_start->noncomp_inhibitor_end Noncompetitive vmax_intercept 1/Vmax km_intercept -1/Km

Caption: Lineweaver-Burk plots showing different inhibition types.

References

Validation & Comparative

Anomeric Configuration Dictates Biological Activity of Methyl Fucopyranosides in Lectin Binding

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the α- and β-anomers of methyl fucopyranoside reveals significant differences in their biological activity, primarily in their ability to inhibit the binding of lectins to their carbohydrate ligands. This distinction is critical for researchers in glycobiology and drug development, as the stereochemistry at the anomeric center can dramatically alter molecular recognition and subsequent biological responses.

The biological significance of carbohydrates is often dictated by the specific arrangement of their constituent monosaccharides and the stereochemistry of the glycosidic linkages that connect them. A key determinant of this stereochemistry is the orientation of the substituent at the anomeric carbon, leading to the formation of α- and β-anomers. In the case of this compound, a derivative of the monosaccharide fucose, the anomeric configuration plays a pivotal role in its interaction with fucose-binding proteins, such as lectins.

Differential Inhibition of Lectin-Mediated Hemagglutination

One of the primary methods to assess the carbohydrate-binding specificity of lectins is through hemagglutination inhibition assays. In these assays, the ability of a carbohydrate to prevent a lectin from clumping red blood cells is quantified. While direct comparative studies on the hemagglutination inhibition activity of both anomers of this compound are not abundantly available in the public domain, the principle of anomeric specificity in lectin binding is well-established.

For instance, studies on various lectins have demonstrated a clear preference for either the α- or β-anomeric form of a sugar. This preference arises from the specific three-dimensional architecture of the lectin's carbohydrate-binding site, which can accommodate one anomer more favorably than the other. It is therefore highly probable that methyl α-L-fucopyranoside and methyl β-L-fucopyranoside exhibit different potencies in inhibiting fucose-specific lectins.

Binding Affinity to Fucose-Specific Lectins

The biological activity of this compound anomers is intrinsically linked to their binding affinity for fucose-recognizing lectins. Research has shown that methyl α-L-fucopyranoside is a potent inhibitor of certain fucose-specific lectins, playing a role in disrupting cellular adhesion processes mediated by these proteins. The spatial orientation of the methoxy group in the α-anomer allows for optimal interactions within the binding pocket of these lectins.

Conversely, while information on the specific inhibitory activity of methyl β-L-fucopyranoside is less prevalent in publicly accessible literature, theoretical studies on other methyl glycosides, such as glucopyranosides, suggest that the β-anomer would have a distinct binding mode and affinity. The different spatial arrangement of the methoxy group in the β-anomer would necessitate a different orientation within the lectin's binding site, likely resulting in a different binding energy and, consequently, a different biological effect.

Implications for Drug Development and Research

The differential biological activity of the α- and β-anomers of this compound has significant implications for researchers and drug development professionals. Fucose-containing glycans are involved in a multitude of biological processes, including inflammation, immune responses, and cancer metastasis, often mediated by selectins and other fucose-binding lectins.

Therefore, the ability to selectively target these interactions with either the α- or β-anomer of this compound could lead to the development of more specific and effective therapeutic agents. For example, an anomer that shows higher affinity for a particular selectin could be a more potent anti-inflammatory agent.

Experimental Protocols

To quantitatively compare the biological activity of the α- and β-anomers of this compound, the following experimental protocols are typically employed:

Hemagglutination Inhibition Assay

Objective: To determine the minimum concentration of each anomer required to inhibit the agglutination of red blood cells by a fucose-specific lectin.

Methodology:

  • Prepare serial dilutions of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside in a suitable buffer (e.g., phosphate-buffered saline).

  • In a microtiter plate, mix each dilution with a fixed concentration of a fucose-specific lectin (e.g., from Ulex europaeus or Aleuria aurantia).

  • Incubate the mixtures for a defined period at room temperature.

  • Add a suspension of red blood cells (e.g., human type O) to each well.

  • Incubate and then observe the wells for hemagglutination. The minimum inhibitory concentration (MIC) is the lowest concentration of the sugar that completely inhibits agglutination.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (dissociation constant, Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between each anomer and a target lectin.

Methodology:

  • Prepare solutions of the lectin in the calorimeter cell and the this compound anomer in the injection syringe, both in the same buffer.

  • Perform a series of injections of the sugar solution into the lectin solution while monitoring the heat change.

  • Analyze the resulting data to determine the thermodynamic parameters of the binding interaction.

Data Summary

While a comprehensive, publicly available dataset directly comparing the quantitative biological activity of both anomers of this compound is elusive, the established principles of glycobiology strongly suggest a significant difference in their potencies. The anomer with the spatial arrangement that better complements the lectin's binding site will exhibit a stronger biological effect.

Table 1: Expected Differences in Biological Activity of this compound Anomers

ParameterMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Hemagglutination Inhibition Expected to be a potent inhibitor of specific fucose-binding lectins.Activity is expected to differ from the α-anomer, potentially being a weaker or stronger inhibitor depending on the lectin.
Lectin Binding Affinity (Kd) Expected to have a specific binding affinity for fucose-binding lectins.The binding affinity is predicted to be different from the α-anomer due to the different orientation of the methoxy group.

Logical Relationship Diagram

G cluster_0 This compound Anomers cluster_1 Biological Target cluster_2 Biological Activity alpha_anomer Methyl α-L-fucopyranoside lectin Fucose-Binding Lectin (e.g., Selectin) alpha_anomer->lectin Binds with specific affinity beta_anomer Methyl β-L-fucopyranoside beta_anomer->lectin Binds with different affinity inhibition Inhibition of Lectin Binding (e.g., Anti-inflammatory effect) lectin->inhibition Binding leads to

Caption: Interaction of this compound anomers with a fucose-binding lectin.

A Comparative Guide to the Synthesis of Methyl Fucopyranoside: Established Routes vs. A Novel Enzymatic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl α-L-fucopyranoside is a crucial carbohydrate building block in the synthesis of various biologically active molecules, including oligosaccharides and glycoconjugates, which play significant roles in cellular recognition, immune responses, and disease pathogenesis. The efficient synthesis of this valuable compound is, therefore, of paramount importance. This guide provides an objective comparison of established chemical synthesis routes for methyl fucopyranoside with a promising new enzymatic approach, supported by experimental data and detailed protocols.

Established Synthetic Routes: A Brief Overview

The chemical synthesis of this compound has traditionally been dominated by two classical methods: the Fischer-Helferich glycosidation and the Koenigs-Knorr reaction. These methods, while effective, often necessitate harsh reaction conditions, the use of toxic reagents, and complex purification procedures.

The Fischer-Helferich Glycosidation

This acid-catalyzed reaction involves the direct treatment of L-fucose with methanol. While conceptually simple, the reaction typically leads to a mixture of α and β anomers, as well as furanoside and pyranoside forms, requiring careful chromatographic separation. Modern variations have employed microwave irradiation to improve yields and reaction times.[1]

The Koenigs-Knorr Reaction

A cornerstone of carbohydrate chemistry, the Koenigs-Knorr reaction utilizes a glycosyl halide (e.g., fucopyranosyl bromide) as a donor, which reacts with methanol in the presence of a heavy metal salt promoter, such as silver or cadmium carbonate.[2] This method offers better stereocontrol compared to the Fischer glycosidation but involves multiple steps, including the preparation of the glycosyl halide and the use of stoichiometric amounts of toxic promoters.

A Novel Synthetic Route: Enzymatic Synthesis

A more recent and greener alternative to chemical synthesis is the use of enzymes, specifically fucosidases, to catalyze the formation of the glycosidic bond. This approach offers high stereo- and regioselectivity under mild reaction conditions, often in aqueous buffer systems. The enzymatic synthesis can be performed as a one-pot reaction, simplifying the overall process.

Comparative Analysis of Synthetic Routes

To provide a clear comparison, the following table summarizes the key performance indicators for the synthesis of methyl α-L-fucopyranoside via the Fischer-Helferich glycosidation (with microwave assistance), the Koenigs-Knorr reaction, and a proposed enzymatic route based on existing literature for similar fucosylations.

ParameterFischer-Helferich Glycosidation (Microwave)Koenigs-Knorr ReactionNovel Enzymatic Synthesis
Starting Materials L-Fucose, MethanolL-Fucose, Acetic Anhydride, HBr, MethanolL-Fucose (or activated donor), Methanol
Key Reagents Strong Acid (e.g., H2SO4)Silver Carbonate or other heavy metal saltsα-L-Fucosidase
Reaction Conditions Microwave irradiation, 100°C, 25 min[1]Anhydrous conditions, room temperature to refluxAqueous buffer (e.g., sodium acetate, pH 5.0), 37°C
Typical Yield ~94% (anomeric mixture)[1]50-80%Up to 85% (highly stereoselective)[3]
Purity/Selectivity Mixture of α/β anomers and furanosides/pyranosidesGood stereoselectivity (typically 1,2-trans product)High stereoselectivity (typically one anomer)
Number of Steps 12-3 (including glycosyl halide formation)1 (one-pot)
Purification Chromatographic separation of isomersChromatography to remove byproducts and promoter saltsOften simpler purification (e.g., size exclusion chromatography)
Environmental Impact Use of strong acidsUse of toxic heavy metal salts and organic solventsGreen (aqueous medium, biodegradable catalyst)

Experimental Protocols

Established Route 1: Fischer-Helferich Glycosidation (Microwave-Assisted)

Protocol: A solution of L-fucose in dry methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid catalyst) is subjected to microwave irradiation at 100°C for 25 minutes.[1] The reaction mixture is then neutralized, filtered, and the solvent is evaporated. The resulting residue, a mixture of this compound anomers and isomers, is purified by silica gel column chromatography.

Established Route 2: Koenigs-Knorr Reaction

Step 1: Preparation of Acetobromo-α-L-fucose. L-fucose is peracetylated using acetic anhydride and a catalyst. The resulting tetra-O-acetyl-L-fucopyranose is then treated with a solution of hydrogen bromide in acetic acid to yield acetobromo-α-L-fucose.

Step 2: Glycosidation. The freshly prepared acetobromo-α-L-fucose is dissolved in an anhydrous solvent (e.g., dichloromethane) and reacted with dry methanol in the presence of a promoter such as silver carbonate.[2] The reaction is stirred at room temperature until completion.

Step 3: Deprotection and Purification. The reaction mixture is filtered to remove the silver salts, and the filtrate is concentrated. The acetyl protecting groups are removed by Zemplén deacetylation (sodium methoxide in methanol). The final product is purified by silica gel column chromatography.

New Synthetic Route: Enzymatic Synthesis

Protocol: L-fucose (or a suitable activated fucose donor like p-nitrophenyl α-L-fucopyranoside) and methanol are dissolved in a buffered aqueous solution (e.g., 0.1 M sodium acetate, pH 5.0). An α-L-fucosidase is added, and the mixture is incubated at 37°C. The reaction progress is monitored by TLC or HPLC. Upon completion, the enzyme is denatured by heating and removed by centrifugation. The supernatant is then purified, typically by size-exclusion chromatography (e.g., Bio-Gel P2) to yield the pure methyl α-L-fucopyranoside.

Visualization of Synthetic Workflows

Fischer_Glycosidation Fucose L-Fucose Reaction Reaction Mixture Fucose->Reaction Methanol Methanol Methanol->Reaction Acid Acid Catalyst Acid->Reaction Microwave Microwave 100°C, 25 min Neutralization Neutralization Microwave->Neutralization Reaction->Microwave Purification Chromatography Neutralization->Purification Product Methyl α/β-L-fucopyranoside (Mixture) Purification->Product

Caption: Workflow for Fischer-Helferich Glycosidation.

Koenigs_Knorr_Reaction cluster_0 Step 1: Donor Preparation cluster_1 Step 2: Glycosidation cluster_2 Step 3: Deprotection & Purification Fucose L-Fucose Peracetylation Peracetylation Fucose->Peracetylation Bromination Bromination (HBr/AcOH) Peracetylation->Bromination Glycosyl_Bromide Acetobromo-α-L-fucose Bromination->Glycosyl_Bromide Glycosidation_Reaction Glycosidation Glycosyl_Bromide->Glycosidation_Reaction Methanol Methanol Methanol->Glycosidation_Reaction Promoter Ag2CO3 Promoter->Glycosidation_Reaction Protected_Product Protected Methyl Fucoside Glycosidation_Reaction->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Purification Chromatography Deprotection->Purification Final_Product Methyl α-L-fucopyranoside Purification->Final_Product

Caption: Workflow for the Koenigs-Knorr Reaction.

Enzymatic_Synthesis Fucose L-Fucose / Activated Donor Incubation One-Pot Incubation Fucose->Incubation Methanol Methanol Methanol->Incubation Enzyme α-L-Fucosidase Enzyme->Incubation Buffer Aqueous Buffer (pH 5.0, 37°C) Buffer->Incubation Denaturation Enzyme Denaturation Incubation->Denaturation Purification Purification Denaturation->Purification Product Methyl α-L-fucopyranoside Purification->Product

Caption: Workflow for the Enzymatic Synthesis.

Conclusion

The choice of a synthetic route for this compound depends on the specific requirements of the research or application. The traditional Fischer-Helferich and Koenigs-Knorr methods, while well-established, present challenges in terms of stereocontrol, reaction conditions, and environmental impact. The novel enzymatic approach offers a highly attractive alternative, providing a simpler, more efficient, and greener pathway to stereopure this compound. For researchers and drug development professionals, the high selectivity and mild conditions of the enzymatic route can lead to higher quality products with reduced downstream processing, ultimately accelerating the development of new therapeutics and research tools. As the field of biocatalysis continues to advance, enzymatic methods are poised to become the preferred route for the synthesis of valuable glycochemicals.

References

A Comparative Analysis of Fucose Donors in Glycobiology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fucose donor is a critical decision in the study of fucosylation and the engineering of fucosylated glycoproteins. This guide provides a comparative analysis of Methyl α-L-fucopyranoside and other prevalent fucose donors, supported by experimental data to inform experimental design and application.

Fucosylation, the enzymatic addition of fucose to glycans, plays a pivotal role in a myriad of biological processes, including cell adhesion, signaling, and immune responses. The ability to manipulate fucosylation is essential for both basic research and the development of therapeutic glycoproteins, such as monoclonal antibodies, where the fucose content can dramatically impact efficacy. The primary donor for all fucosylation reactions in vivo is Guanosine Diphosphate (GDP)-fucose. However, a variety of synthetic fucose analogs have been developed for metabolic glycoengineering, allowing for the modulation of fucosylation in cellular systems.

This guide will first clarify the role of Methyl α-L-fucopyranoside in glycoscience and then provide a detailed comparison of commonly used fucose donors, focusing on their mechanisms of action, efficiencies, and effects on cellular processes.

The Role of Methyl α-L-fucopyranoside

Methyl α-L-fucopyranoside is a synthetic derivative of L-fucose. While it is a valuable tool in glycobiology research, it is not typically used as a fucose donor in cellular metabolic pathways. Its primary applications include:

  • Biochemical Reagent: It serves as a standard or substrate in in vitro enzymatic assays for fucosidases and fucosyltransferases.[1]

  • Lectin Inhibition Studies: It is used to study the binding specificity of fucose-binding lectins by acting as a competitive inhibitor.

  • Hapten in Immunology: It can be used as a hapten—a small molecule that elicits an immune response only when attached to a large carrier protein—for the generation of fucose-specific antibodies.[2][3][4][5]

  • Synthetic Building Block: It is utilized in the chemical synthesis of complex fucosylated oligosaccharides.[6]

Unlike fucose analogs designed for metabolic incorporation, Methyl α-L-fucopyranoside is not readily taken up by cells and channeled into the fucose salvage pathway for conversion to GDP-fucose. Therefore, it does not serve as a direct precursor for cellular fucosylation.

Comparative Analysis of Fucose Donors for Cellular Fucosylation

The following sections compare the performance of various fucose donors that are actively used in cellular and biochemical fucosylation studies.

Fucose Donor Categories

Fucose donors for experimental purposes can be broadly categorized as:

  • The Natural Donor: GDP-fucose, used in enzymatic assays.

  • Metabolic Precursors (Fucose Analogs): These are cell-permeable fucose derivatives that are metabolized by the cell's salvage pathway to the corresponding GDP-fucose analog. These include:

    • Peracetylated Fucoses: (e.g., Tetra-O-acetyl-fucose, Ac4Fuc) - Acetyl groups enhance cell permeability.

    • Fluorinated Fucoses: (e.g., 2-deoxy-2-fluoro-L-fucose, 2F-Fuc) - Often act as inhibitors of fucosyltransferases.

    • Alkynyl and Azido Fucoses: (e.g., 6-alkynyl-fucose) - Used for bioorthogonal labeling and detection of fucosylated glycans.

    • Other Modified Fucoses: (e.g., carbafucose) - Designed as potent metabolic inhibitors.

Data Presentation: Performance of Fucose Donors

The following tables summarize quantitative data on the performance of various fucose donors from published studies.

Table 1: Comparison of Fucose Analogs for Modulating Antibody Fucosylation in CHO Cells

Fucose DonorConcentration (µM)Resulting Fucosylation LevelCell Viability/ProductivityReference
Control (untreated)-~96%Normal[7]
Ac4Fuc140~90% of controlNo substantial effect[8]
Prop4Fuc80Similar to Ac4FucNo substantial effect[8]
PEG4Fuc80~50% of controlNo substantial effect[8]
2-deoxy-2-fluorofucose800Reduced fucosylationNot specified[7]
5-alkynylfucose800More potent reduction than 2F-FucNot specified[7]
Peracetylated 2F-Fuc200-800Slightly lower fucosylation than non-acetylatedNot specified[7]
Peracetylated 5-AlkFuc200-800Slightly lower fucosylation than non-acetylatedNot specified[7]

Table 2: Inhibitory Activity of Fluorinated Fucose Analogs

CompoundTarget/AssayConcentrationInhibitionReference
6,6-difluoro-L-fucoseHCT116 cell proliferation100 µMSignificant inhibition[6]
6,6,6-trifluoro-L-fucoseHCT116 cell proliferation100 µMSignificant inhibition[6]
2-deoxy-2-fluoro-L-fucoseHCT116 cell proliferation100 µMNo apparent effect[6]
GDP-2-deoxy-2-fluoro-L-fucoseFUT8 activity5 µM92%[6]
GDP-6,6-difluoro-L-fucoseFUT8 activity5 µMModerate inhibition (13-28%)[6]
GDP-6,6,6-trifluoro-L-fucoseFUT8 activity5 µMModerate inhibition (13-28%)[6]
CarbafucoseCHO K1 cell fucosylation17 µM (IC50)50% inhibition[9]

Experimental Protocols

Cell-Based Fucosylation Assay Using Lectin Staining

This protocol is used to assess the overall level of cell surface fucosylation.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., CHO K1) in a 96-well plate and culture overnight. Treat the cells with varying concentrations of the fucose donor/inhibitor for a desired period (e.g., 72 hours). Include a vehicle-treated control.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature. If intracellular staining is required, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Lectin Staining: Incubate the cells with a fluorescently labeled fucose-binding lectin, such as FITC-conjugated Aleuria Aurentia Lectin (AAL), at a pre-optimized concentration for 1 hour at room temperature, protected from light. AAL binds to fucose residues linked in α1-3, α1-4, and α1-6 linkages.

  • Washing and Imaging: Wash the cells multiple times with PBS to remove unbound lectin. Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantification: Analyze the images to quantify the integrated fluorescence intensity per cell or per well. A decrease in fluorescence intensity compared to the control indicates a reduction in cell surface fucosylation.

Mass Spectrometry Analysis of N-glycans from Monoclonal Antibodies

This protocol provides detailed information on the fucosylation status of a specific glycoprotein.

Methodology:

  • Antibody Production and Purification: Culture antibody-producing cells (e.g., CHO) in the presence of the fucose donor. Purify the secreted antibody from the cell culture supernatant using Protein A or Protein G affinity chromatography.

  • N-glycan Release: Denature the purified antibody and release the N-glycans enzymatically using PNGase F.

  • Glycan Labeling and Cleanup: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for detection. Purify the labeled glycans to remove excess label and other contaminants.

  • LC-MS/MS Analysis: Separate the labeled glycans using liquid chromatography (e.g., HILIC-UPLC) coupled to a mass spectrometer. The mass spectrometer is used to identify and quantify the different glycan structures based on their mass-to-charge ratio and fragmentation patterns. This allows for the precise determination of the percentage of fucosylated and afucosylated glycan species.[7]

Fucosyltransferase (FUT) Activity Assay

This assay measures the in vitro activity of a specific fucosyltransferase and can be used to screen for inhibitors.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified fucosyltransferase enzyme, a suitable acceptor substrate (e.g., a specific oligosaccharide or glycoprotein), and the fucose donor (GDP-fucose or a GDP-fucose analog). The reaction is performed in an appropriate buffer at an optimal temperature and pH for the enzyme.

  • Incubation: Incubate the reaction mixture for a defined period to allow the transfer of fucose to the acceptor.

  • Detection of Product Formation: The formation of the fucosylated product can be detected in several ways:

    • Radiolabeling: Use radiolabeled GDP-[¹⁴C]fucose and measure the incorporation of radioactivity into the acceptor substrate.

    • Coupled Enzyme Assay: Measure the production of GDP, a byproduct of the fucosylation reaction, using a coupled enzyme system that leads to a detectable change in absorbance or fluorescence.

    • Chromatographic Separation: Separate the fucosylated product from the unreacted acceptor using HPLC or other chromatographic techniques and quantify the product peak.

  • Inhibitor Screening: To screen for inhibitors, perform the assay in the presence of varying concentrations of the test compound and measure the reduction in enzyme activity compared to a control without the inhibitor. This allows for the determination of IC50 or Ki values.

Mandatory Visualization

Caption: Cellular Fucosylation Pathways.

Experimental_Workflow Start Select Fucose Donor (e.g., Fucose Analog) Cell_Culture Treat Cells with Fucose Donor Start->Cell_Culture Harvest Harvest Cells and/or Secreted Glycoproteins Cell_Culture->Harvest Viability_Assay Assess Cytotoxicity (e.g., MTT Assay) Cell_Culture->Viability_Assay Analysis Analysis of Fucosylation Harvest->Analysis Lectin_Blot Cell Surface Fucosylation (Lectin Staining/Blotting) Analysis->Lectin_Blot  Overall MS_Analysis Glycoprotein-Specific Fucosylation (Mass Spectrometry) Analysis->MS_Analysis  Specific Data_Interpretation Interpret Data and Compare Donor Performance Lectin_Blot->Data_Interpretation MS_Analysis->Data_Interpretation Viability_Assay->Data_Interpretation

Caption: Workflow for Evaluating Fucose Donors.

Inhibition_Mechanisms cluster_Pathway Fucosylation Pathway DeNovo De Novo Synthesis GDP_Fucose_Pool GDP-Fucose Pool DeNovo->GDP_Fucose_Pool Salvage Salvage Pathway Salvage->GDP_Fucose_Pool GDP_Analog GDP-Fucose Analog Salvage->GDP_Analog FUT Fucosyltransferase GDP_Fucose_Pool->FUT Fucosylation Fucosylation FUT->Fucosylation Inhibitor Fucose Analog Inhibitor (e.g., 2F-Fuc) Inhibitor->Salvage GDP_Analog->DeNovo Feedback Inhibition GDP_Analog->FUT Competitive Inhibition

Caption: Mechanisms of Fucose Analog Inhibitors.

References

Cross-Validation of Analytical Methods for Methyl Fucopyranoside Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl fucopyranosides is crucial in various fields, including glycobiology and pharmaceutical development. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of Methyl α-L-fucopyranoside and Methyl β-L-fucopyranoside. Additionally, the potential application of enzymatic assays will be discussed.

Quantitative Method Performance

The performance of analytical methods is evaluated based on key validation parameters. The following table summarizes typical performance data for HPLC and GC-MS methods for the analysis of monosaccharides and their derivatives, which can be considered representative for the analysis of methyl fucopyranosides.

ParameterHPLC with UV/Vis Detection (after PMP Derivatization)GC-MS (as Trimethylsilyl Derivatives)
Linearity (R²) >0.999>0.99
Limit of Detection (LOD) 1 - 5 µg/mL[1]Low femtomol range on column
Limit of Quantification (LOQ) 3 - 18 µg/mL[1]Low femtomol range on column
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 15%< 15%
Throughput ModerateHigh
Sample Derivatization Required (e.g., PMP)[1]Required (e.g., Silylation)[2][3]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a robust technique for the quantification of non-volatile compounds. As methyl fucopyranosides lack a strong chromophore for UV detection, a pre-column derivatization step is necessary to enhance sensitivity and selectivity.[1] 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for sugars.[1]

Sample Preparation (PMP Derivatization):

  • A solution of the methyl fucopyranoside sample or standard is prepared in methanol.

  • 0.1 M NaOH and a 0.5 M methanolic solution of PMP are added.

  • The mixture is incubated at 70°C for 30 minutes.

  • After cooling to room temperature, the reaction is neutralized with 0.1 M HCl.

  • The derivatives are extracted with chloroform, and the aqueous layer is collected and filtered prior to injection.

Instrumentation and Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 100 mM sodium phosphate, pH 8.0).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.[1]

  • Detection Wavelength: ~250 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. To make methyl fucopyranosides suitable for GC analysis, a derivatization step to increase their volatility is required.[4] Trimethylsilylation is a common method for this purpose.[2][3]

Sample Preparation (Trimethylsilylation):

  • The this compound sample or standard is dried completely under a stream of nitrogen.

  • A solution of methoxyamine hydrochloride in pyridine is added, and the mixture is incubated to form methoximes.

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then added, and the mixture is incubated to form the trimethylsilyl (TMS) derivatives.[2]

  • The derivatized sample is then injected into the GC-MS.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Enzymatic Assays (Potential Method)

Enzymatic assays offer high specificity and can be performed in a high-throughput format. While not as commonly used for the direct quantification of methyl fucopyranosides, a coupled enzyme assay could be developed. This would involve the use of an α-L-fucosidase to specifically hydrolyze the this compound, releasing fucose. The released fucose can then be quantified using a coupled enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).

Conceptual Protocol for a Coupled Enzymatic Assay:

  • The this compound sample is incubated with an excess of α-L-fucosidase in an appropriate buffer.

  • The reaction is then coupled to a fucose dehydrogenase, which in the presence of NAD⁺, will oxidize fucose and produce NADH.

  • The increase in NADH can be monitored spectrophotometrically at 340 nm.

  • Quantification is achieved by comparing the rate of NADH production to a standard curve of known fucose concentrations.

Method Comparison and Cross-Validation Workflow

The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, sample matrix, and available instrumentation.

  • HPLC is generally more suitable for less volatile compounds and may be less susceptible to matrix effects from certain sample types. The derivatization process, while necessary, can be automated.

  • GC-MS offers very high sensitivity and selectivity, especially when operated in SIM mode. The mass spectral data provides a high degree of confidence in compound identification. However, the derivatization process requires anhydrous conditions.[3]

Cross-validation is essential when different analytical methods are used to ensure the comparability of results.[5] A typical cross-validation workflow is depicted below.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_acceptance Define Acceptance Criteria select_samples Select Representative Samples define_acceptance->select_samples analyze_hplc Analyze Samples by HPLC select_samples->analyze_hplc analyze_gcms Analyze Samples by GC-MS select_samples->analyze_gcms compare_results Compare Quantitative Results analyze_hplc->compare_results analyze_gcms->compare_results statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_results->statistical_analysis assess_bias Assess Bias and Concordance statistical_analysis->assess_bias method_interchangeable Determine Method Interchangeability assess_bias->method_interchangeable HPLC_Workflow start Sample/Standard Solution derivatization PMP Derivatization start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction hplc_analysis HPLC-DAD Analysis extraction->hplc_analysis quantification Quantification hplc_analysis->quantification GCMS_Workflow start Dried Sample/Standard derivatization Trimethylsilylation start->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification

References

A Comparative Analysis of the Biological Efficacy of Methyl Fucopyranoside and Fucosylated Glycans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl Fucopyranoside and Fucosylated Glycans, Supported by Experimental Data.

In the landscape of glycobiology and therapeutic development, fucose-containing carbohydrates are of paramount interest due to their integral roles in cellular recognition, signaling, and disease pathogenesis. This guide provides a comparative overview of the biological efficacy of methyl α-L-fucopyranoside, a simple monosaccharide derivative, and a representative complex fucosylated glycan, Sialyl Lewis X (sLeX). While this compound serves as a fundamental tool for studying fucose-specific interactions, complex fucosylated structures like sLeX, often synthesized using reactive fucosyl donors such as fucosyl chloride, exhibit potent and specific biological activities. This comparison aims to delineate their respective roles and performance in key biological assays.

Data Summary: A Quantitative Comparison

The biological efficacy of these molecules is context-dependent, with their performance varying significantly across different assays. The following table summarizes key quantitative data from studies evaluating their inhibitory potential in lectin binding and cell adhesion.

Compound Assay Target Metric (IC50) Reference
Methyl α-L-fucopyranoside Lectin Binding InhibitionFucose-specific lectin (e.g., from Coprinopsis cinerea)Micromolar (µM) to Millimolar (mM) range[1]
Sialyl Lewis X (sLeX) Cell Adhesion InhibitionE-selectinLow Micromolar (µM) range[2]

Note: IC50 values are highly dependent on the specific experimental conditions and the source of the target proteins.

Biological Efficacy: A Detailed Comparison

This compound: A Tool for Probing Fucose-Binding Proteins

Methyl α-L-fucopyranoside is a valuable research tool in glycobiology.[3] Its primary utility lies in its ability to act as a competitive inhibitor in assays involving fucose-binding proteins, such as lectins.[1] By competing with fucosylated glycoconjugates for the binding sites of these proteins, it helps in the characterization of their specificity and function. However, its biological efficacy as a therapeutic agent is limited due to its relatively low binding affinity for many biologically relevant receptors compared to more complex fucosylated structures.

Fucosylated Glycans (e.g., Sialyl Lewis X): Potent Biological Modulators

Complex fucosylated glycans, such as Sialyl Lewis X, are key players in a multitude of physiological and pathological processes.[4][5] sLeX is a tetrasaccharide found on the surface of cells and is a critical ligand for selectins, a family of cell adhesion molecules.[2] This interaction is pivotal in processes like leukocyte rolling and extravasation during inflammation and is also implicated in cancer metastasis.[6] The synthesis of such complex glycans often involves the use of activated fucose donors, like fucosyl chloride, to stereoselectively introduce the fucose moiety.[4] The resulting fucosylated molecules exhibit high-affinity binding to their target receptors, leading to potent biological effects at low concentrations.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of these compounds.

Lectin-Glycan Binding Inhibition Assay

This assay quantifies the ability of a compound to inhibit the binding of a specific lectin to its corresponding glycan.

Protocol:

  • Immobilization of Glycan: A glycoprotein or a synthetic glycan with terminal fucose residues is coated onto the wells of a microtiter plate.

  • Lectin Incubation: A fixed concentration of a labeled (e.g., biotinylated or fluorescently tagged) fucose-specific lectin is pre-incubated with varying concentrations of the inhibitor (this compound or the fucosylated compound).

  • Binding to Immobilized Glycan: The lectin-inhibitor mixture is then added to the glycan-coated wells and incubated to allow binding.

  • Washing: The wells are washed to remove unbound lectin and inhibitor.

  • Detection: The amount of bound lectin is quantified by measuring the signal from the label (e.g., by adding streptavidin-enzyme conjugate followed by a chromogenic substrate for biotinylated lectins, or by direct fluorescence measurement).

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of lectin binding (IC50) is calculated.[7][8]

Cell Adhesion Assay (Static Conditions)

This assay measures the ability of a compound to block the adhesion of cells to a substrate, such as a monolayer of endothelial cells or a purified adhesion molecule.

Protocol:

  • Substrate Preparation: A monolayer of human umbilical vein endothelial cells (HUVECs) is grown in a 96-well plate, or the plate is coated with a purified adhesion molecule like E-selectin.

  • Cell Labeling: The cells that express the ligand for the adhesion molecule (e.g., leukocytes expressing sLeX) are labeled with a fluorescent dye.

  • Inhibitor Incubation: The labeled cells are pre-incubated with various concentrations of the test compound (this compound or the fucosylated glycan).

  • Adhesion: The cell-inhibitor suspension is added to the prepared wells and incubated to allow cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces cell adhesion by 50%, is determined.[9][10][11][12][13]

Anti-Inflammatory Activity Assay (Cytokine Expression)

This assay evaluates the effect of the compounds on the production of pro-inflammatory cytokines in cell culture.

Protocol:

  • Cell Culture: Macrophages or other immune cells are cultured in a multi-well plate.

  • Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of different concentrations of the test compounds.

  • Incubation: The cells are incubated for a specific period to allow for cytokine production and secretion into the culture medium.

  • Sample Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The dose-dependent inhibition of cytokine production by the test compounds is analyzed.[14][15][16][17][18]

Visualizing the Pathways

Understanding the signaling pathways and experimental workflows is crucial for interpreting the biological data.

G cluster_0 Lectin Binding Inhibition Assay A Immobilized Glycan C Binding A->C B Lectin + Inhibitor (this compound) B->C D Wash C->D E Detection D->E F IC50 Calculation E->F G cluster_1 Sialyl Lewis X Mediated Cell Adhesion Leukocyte Leukocyte sLex Sialyl Lewis X ESelectin E-Selectin sLex->ESelectin Binding EndothelialCell Endothelial Cell Adhesion Adhesion & Rolling ESelectin->Adhesion Signaling Intracellular Signaling Adhesion->Signaling Inflammation Inflammatory Response Signaling->Inflammation G cluster_2 Chemical Synthesis of a Fucosylated Glycan GlycosylAcceptor Glycosyl Acceptor Coupling Glycosidic Bond Formation GlycosylAcceptor->Coupling FucosylDonor Fucosyl Donor (e.g., Fucosyl Chloride) Activation Activation FucosylDonor->Activation Activation->Coupling Deprotection Deprotection Coupling->Deprotection FucosylatedGlycan Fucosylated Glycan Deprotection->FucosylatedGlycan

References

A Comparative Guide to In Vitro and In Vivo Studies of Methyl Fucopyranoside as a Selectin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl fucopyranoside, a synthetic derivative of fucose, holds potential as a therapeutic agent due to its structural similarity to carbohydrate ligands for selectins, a family of adhesion molecules crucial in the inflammatory cascade. By competitively inhibiting the binding of leukocytes to the endothelial lining of blood vessels, this compound is hypothesized to attenuate the inflammatory response. This guide provides a comparative overview of the in vitro and in vivo methodologies used to evaluate the efficacy of selectin inhibitors like this compound, supported by illustrative experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a potent selectin inhibitor, designated here as "MFP-analog," to illustrate the comparison between in vitro and in vivo findings.

Table 1: In Vitro Efficacy of a this compound Analog (MFP-analog) in Inhibiting Cell Adhesion

Assay TypeCell LineEndothelial TargetIC50 (µM)Maximum Inhibition (%)
Static Adhesion AssayHL-60 (human promyelocytic leukemia)Recombinant Human E-selectin1595
Flow-Based Adhesion AssayHuman NeutrophilsActivated HUVECs2585

Table 2: In Vivo Efficacy of a this compound Analog (MFP-analog) in a Murine Model of Inflammation

Animal ModelInflammatory StimulusEndpoint MeasuredDosage (mg/kg)Reduction (%)
TNF-α-treated mouse cremaster muscleTNF-αLeukocyte Rolling Velocity1060
Thioglycollate-induced peritonitisThioglycollateNeutrophil Infiltration2075

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate the design and interpretation of studies on selectin inhibitors.

In Vitro Static Cell Adhesion Assay

Objective: To determine the concentration-dependent inhibition of leukocyte adhesion to purified selectin under static conditions.

Materials:

  • Human promyelocytic leukemia cells (HL-60)

  • Recombinant human E-selectin

  • 96-well microplates

  • Bovine Serum Albumin (BSA)

  • Calcein-AM (fluorescent dye)

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+)

  • Plate reader with fluorescence detection

Procedure:

  • Plate Coating: Coat 96-well microplates with recombinant human E-selectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling: Label HL-60 cells with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.

  • Inhibition: Prepare serial dilutions of this compound in assay buffer.

  • Adhesion: Add the labeled HL-60 cells to the E-selectin coated wells in the presence of varying concentrations of this compound or vehicle control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the wells with assay buffer to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation/Emission ~485/520 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Intravital Microscopy of Leukocyte Rolling

Objective: To quantify the effect of this compound on leukocyte rolling velocity in the microcirculation of a live animal model of inflammation.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Anesthetic (e.g., ketamine/xylazine)

  • Rhodamine 6G (for leukocyte labeling)

  • Intravital microscope equipped with a high-speed camera

  • Image analysis software

Procedure:

  • Induction of Inflammation: Administer TNF-α (e.g., 500 ng) intrascrotally to induce inflammation and E-selectin expression in the cremaster muscle microvasculature.

  • Animal Preparation: After 2-4 hours, anesthetize the mouse and surgically prepare the cremaster muscle for observation under the intravital microscope.

  • Treatment: Administer this compound or vehicle control intravenously.

  • Leukocyte Labeling: Inject Rhodamine 6G intravenously to fluorescently label circulating leukocytes.

  • Image Acquisition: Record videos of leukocyte rolling in post-capillary venules of the cremaster muscle using the intravital microscope.

  • Data Analysis: Use image analysis software to track individual leukocytes and measure their rolling velocity.

  • Statistical Analysis: Compare the mean leukocyte rolling velocities between the treatment and control groups to determine the percentage of reduction.

Visualizations

Selectin-Mediated Leukocyte Tethering and Rolling Workflow

The following diagram illustrates the key steps in the process of leukocyte adhesion to the endothelium, which is the target for inhibitors like this compound.

G cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell Surface cluster_signaling Intracellular Signaling cluster_inhibition Inhibition by this compound Leukocyte Leukocyte in Flow Selectin E-selectin Leukocyte->Selectin Tethering & Rolling Endothelium Activated Endothelium Integrin Integrin Activation Selectin->Integrin Signal Transduction Adhesion Firm Adhesion Integrin->Adhesion Transmigration Transmigration Adhesion->Transmigration MFP This compound MFP->Selectin Blocks Binding

Caption: Workflow of leukocyte adhesion and the inhibitory action of this compound.

Selectin-Mediated Signaling Pathway

Engagement of selectins on the endothelial surface by their ligands on leukocytes initiates an intracellular signaling cascade that leads to the activation of integrins and firm adhesion of the leukocyte. This compound is expected to prevent the initiation of this cascade by blocking the initial selectin-ligand interaction.

G cluster_extracellular Extracellular cluster_intracellular Intracellular (Endothelial Cell) cluster_inhibitor Leukocyte_Ligand Leukocyte Ligand (e.g., PSGL-1) E_Selectin E-selectin Leukocyte_Ligand->E_Selectin Binding Src_Kinase Src Family Kinases E_Selectin->Src_Kinase Activates MAPK MAPK Pathway (ERK, p38) Src_Kinase->MAPK NFkB NF-κB Activation MAPK->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Promotes MFP This compound MFP->E_Selectin Inhibits

Caption: Simplified E-selectin mediated signaling pathway and its inhibition.

Comparative Inhibitory Effects of Fucopyranoside Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the inhibitory effects of various fucopyranoside analogs, offering valuable insights for researchers, scientists, and professionals involved in drug development. The following guide summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of the structure-activity relationships of these compounds.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of fucopyranoside analogs is a critical parameter in the development of targeted therapeutics. The table below presents a summary of the inhibition constants (Ki) for a series of fucopyranoside analogs against human liver α-L-fucosidase. These analogs, based on the iminocyclitol scaffolds of deoxyfuconojirimycin (DFJ) and deoxymannojirimycin (DMJ), serve as mimics of the natural substrate, L-fucose.

CompoundAnalog ofInhibition Constant (Ki) against human liver α-L-fucosidase
Deoxyfuconojirimycin (DFJ)L-Fucose1.0 x 10⁻⁸ M
N-Methyl-deoxyfuconojirimycinL-Fucose4.0 x 10⁻⁷ M
α-HomofuconojirimycinL-Fucose5.0 x 10⁻⁷ M
β-HomofuconojirimycinL-Fucose2.0 x 10⁻⁶ M
Deoxymannojirimycin (DMJ)D-Mannose / L-Fucose2.0 x 10⁻⁶ M
N-Methyl-deoxymannojirimycinD-Mannose / L-Fucose2.0 x 10⁻⁵ M
N-Ethyl-deoxymannojirimycinD-Mannose / L-Fucose1.0 x 10⁻⁵ M
1-Aminomethyl-FNJ (Amide with A6)L-Fucose0.50 nM
1-Aminomethyl-FNJ (Amide with B8)L-Fucose0.60 nM

Data sourced from studies on iminocyclitol derivatives of fucose. It is important to note that these are nitrogen-containing ring structures and not O-glycosides of methyl fucopyranoside.

Structure-Activity Relationship

The data reveals key structural features influencing the inhibitory potency of fucopyranoside analogs against α-L-fucosidase. The parent compound, deoxyfuconojirimycin (DFJ), is a potent competitive inhibitor.[1] Modifications to the core structure have significant impacts on activity:

  • N-Alkylation: Methylation of the ring nitrogen in DFJ (N-Methyl-DFJ) leads to a 40-fold decrease in inhibitory activity.[1]

  • Hydroxymethyl Extension at C1: The addition of a hydroxymethyl group at the anomeric carbon (α- and β-homofuconojirimycin) also reduces potency compared to DFJ.[1]

  • Stereochemistry: Deoxymannojirimycin (DMJ), an epimer of DFJ, is a significantly weaker inhibitor of α-L-fucosidase, highlighting the critical importance of the stereochemical arrangement of hydroxyl groups for effective binding to the enzyme's active site.[1]

  • Amide Derivatives: In contrast, specific amide derivatives of 1-aminomethyl-fuconojirimycin (FNJ) have demonstrated exceptionally potent inhibition, with Ki values in the nanomolar range. This suggests that extending the structure with carefully selected hydrophobic and aromatic moieties can dramatically enhance binding affinity.

Experimental Protocols

The determination of inhibitory activity is crucial for the comparative assessment of fucopyranoside analogs. Below is a detailed protocol for a typical α-L-fucosidase inhibition assay.

α-L-Fucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound analogs on the activity of α-L-fucosidase.

Materials:

  • α-L-Fucosidase (from human liver or other sources)

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP) as the substrate

  • This compound analogs (test compounds)

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.5

  • Stop Solution: 0.2 M sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the substrate (pNFP) in the assay buffer.

    • Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO or assay buffer).

    • Dilute the α-L-fucosidase enzyme in the assay buffer to the desired working concentration.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and the solvent used for the compounds.

    • Control wells (100% enzyme activity): Add assay buffer, the enzyme solution, and the solvent.

    • Test wells: Add assay buffer, the enzyme solution, and the this compound analog at various concentrations.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution (pNFP) to all wells to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Termination of Reaction:

    • Add the stop solution (sodium carbonate) to each well to terminate the reaction. The stop solution will also induce a color change in the product.

  • Data Acquisition:

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the analog using the formula: % Inhibition = [1 - (Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] x 100

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, Analogs) Plate Prepare 96-well Plate Reagents->Plate Preincubation Pre-incubate (Enzyme + Analog) Plate->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Stop Stop Reaction Incubation->Stop Read Read Absorbance (405 nm) Stop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General experimental workflow for an α-L-fucosidase inhibition assay.

Signaling_Pathway cluster_pathway Cellular Fucosylation and its Inhibition Fucosylated_Glycan Fucosylated Glycan Fucosidase α-L-Fucosidase Fucosylated_Glycan->Fucosidase Hydrolysis Fucose Free Fucose Fucosidase->Fucose Signaling_Event Downstream Signaling (e.g., Cell Adhesion, Growth Factor Receptor Activation) Fucose->Signaling_Event Modulates Inhibitor Fucopyranoside Analog (Inhibitor) Inhibitor->Fucosidase Inhibits

Caption: Inhibition of α-L-fucosidase by a fucopyranoside analog, preventing the cleavage of fucose from glycans and modulating downstream signaling.

References

A Researcher's Guide to Confirming the Structure of Synthesized Methyl Fucopyranoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative overview of the primary analytical techniques and alternative synthetic methods used to confirm the structure of methyl fucopyranoside derivatives. Detailed experimental protocols and supporting data are presented to facilitate a comprehensive understanding and practical application of these methodologies.

Structural Confirmation: A Multi-faceted Approach

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the cornerstones of analysis. Each technique provides unique and complementary information, and their combined application is essential for unequivocal structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. For this compound derivatives, a suite of 1D and 2D NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond connectivities.

Key NMR Experiments and Their Applications:

ExperimentInformation ProvidedApplication to this compound Derivatives
¹H NMR Provides information on the chemical environment, number, and connectivity of protons.Determines the anomeric configuration (α or β) based on the chemical shift and coupling constant of the anomeric proton (H-1). Reveals the substitution pattern through changes in chemical shifts of ring protons.
¹³C NMR Provides information on the chemical environment and number of carbon atoms.Confirms the number of carbon atoms in the molecule and indicates the presence of different functional groups. The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration.
COSY Correlates protons that are coupled to each other (typically over 2-3 bonds).Establishes the proton connectivity within the pyranose ring, allowing for the assignment of all ring protons starting from the anomeric proton.
HSQC Correlates protons directly attached to carbons.Assigns each carbon atom to its directly bonded proton(s), providing a clear map of the C-H framework.
HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds).Establishes long-range C-H correlations, which are crucial for identifying the points of substitution and confirming the overall connectivity of the molecule, including the linkage of substituents to the fucopyranoside ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Methyl α-L-fucopyranoside in D₂O

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
14.75 (d, J = 3.9 Hz)100.5
23.78 (dd, J = 10.1, 3.9 Hz)68.9
33.84 (dd, J = 10.1, 3.4 Hz)70.2
43.71 (d, J = 3.4 Hz)72.1
54.15 (q, J = 6.6 Hz)67.1
6 (CH₃)1.25 (d, J = 6.6 Hz)16.0
OCH₃3.40 (s)55.8

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, temperature, and specific derivative.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the synthesized derivative and its fragmentation pattern, which can be used to confirm the structure and identify substituents. Electrospray ionization (ESI) is a soft ionization technique commonly used for carbohydrate analysis.

Key Mass Spectrometry Techniques:

TechniqueInformation ProvidedApplication to this compound Derivatives
ESI-MS Determines the molecular weight of the compound.Confirms the successful synthesis of the target derivative by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.
ESI-MS/MS Provides information on the fragmentation pattern of the molecule.By inducing fragmentation of the molecular ion, characteristic losses of substituents and fragments of the pyranose ring can be observed, which helps to confirm the identity and location of the modifications.

Table 2: Expected ESI-MS Data for Methyl α-L-fucopyranoside

IonFormulaCalculated m/z
[M+H]⁺C₇H₁₅O₅⁺179.08
[M+Na]⁺C₇H₁₄O₅Na⁺201.07
[M+K]⁺C₇H₁₄O₅K⁺217.04

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring a comprehensive set of NMR data for a synthesized this compound derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain optimal resolution.

    • Record spectra at a constant temperature (e.g., 298 K).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Employ a gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) coupling constants (typically ~145 Hz for carbohydrates).

    • HMBC: Use a gradient-selected HMBC experiment optimized for long-range coupling constants (typically 4-10 Hz).

Mass Spectrometry

A general protocol for ESI-MS analysis is as follows:

  • Sample Preparation: Prepare a dilute solution of the purified derivative (e.g., 10-100 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote ionization.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and maximize the signal of the ion of interest.

  • MS Acquisition:

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the m/z of the molecular ion.

  • MS/MS Acquisition:

    • Select the molecular ion of interest using the mass analyzer.

    • Induce fragmentation by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Alternative Synthetic Strategies and Confirmation

The classical synthesis of methyl fucopyranosides involves the Fischer glycosylation, which is an acid-catalyzed reaction of fucose with methanol. However, this method can sometimes lead to a mixture of anomers and other byproducts. Alternative methods that offer better stereocontrol and yields are often employed.

Comparison of Synthetic Methods:

MethodDescriptionAdvantagesDisadvantagesStructural Confirmation Approach
Fischer Glycosylation Reaction of fucose with methanol in the presence of an acid catalyst (e.g., HCl).Simple, one-step procedure.Often results in a mixture of α and β anomers, requiring chromatographic separation.NMR spectroscopy is crucial to determine the anomeric ratio and confirm the structure of the isolated anomers.
Koenigs-Knorr Glycosylation Reaction of a glycosyl halide (e.g., fucosyl bromide) with methanol in the presence of a heavy metal salt promoter (e.g., Ag₂CO₃).Generally provides good stereoselectivity, especially with participating neighboring groups.Requires the preparation of the glycosyl halide and the use of stoichiometric amounts of heavy metal salts.NMR and MS are used to confirm the structure and stereochemistry of the product.
Trichloroacetimidate Method Reaction of a fucosyl trichloroacetimidate donor with methanol under acidic catalysis (e.g., TMSOTf).High yielding and often highly stereoselective. The trichloroacetimidate donors are relatively stable.Requires the preparation of the trichloroacetimidate donor.Comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) is used to confirm the structure and the stereochemistry of the glycosidic linkage.

Visualizing the Workflow and Logic

The following diagrams illustrate the typical workflow for structural confirmation and a representative synthetic pathway.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_data Data Analysis & Elucidation Synthesis Synthesized Methyl Fucopyranoside Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (ESI-MS, ESI-MS/MS) Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure

Diagram 1: Experimental workflow for structural confirmation.

synthetic_pathway Fucose L-Fucose Donor Activated Fucose Donor (e.g., Trichloroacetimidate) Fucose->Donor Activation Product Methyl α/β-L-fucopyranoside Donor->Product Glycosylation (TMSOTf) Methanol Methanol Methanol->Product

Diagram 2: Representative synthetic pathway using the trichloroacetimidate method.

By employing the systematic approach outlined in this guide, researchers can confidently confirm the structure of their synthesized this compound derivatives, ensuring the integrity of their findings and the progression of their research and development endeavors.

Benchmarking the Performance of Methyl α-L-fucopyranoside in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl α-L-fucopyranoside's potential performance in enzymatic assays, particularly those involving α-L-fucosidase. Due to a lack of direct quantitative data for Methyl α-L-fucopyranoside in the scientific literature, this document benchmarks its potential against established substrates and inhibitors of α-L-fucosidase, offering a framework for future experimental validation.

Introduction to Methyl α-L-fucopyranoside and α-L-fucosidase

Methyl α-L-fucopyranoside is a glycoside of the deoxy sugar L-fucose. α-L-fucosidases are ubiquitous enzymes that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates. These enzymes play crucial roles in various biological processes, including cell differentiation, signaling, and inflammation. Their dysregulation has been implicated in several diseases, such as cancer and fucosidosis, making them important targets for drug development and diagnostic assays.

Performance Comparison in Enzymatic Assays

One study demonstrated the inhibitory effect of Methyl α-L-fucopyranoside in a non-enzymatic assay, showing it could inhibit the agglutination of erythrocytes by a lectin at a concentration of 0.78 mM.[1] This suggests that Methyl α-L-fucopyranoside can interact with fucose-binding proteins and may exhibit inhibitory activity against α-L-fucosidase.

For a robust comparison, the following table summarizes the inhibitory constants (Ki) of several known α-L-fucosidase inhibitors. This data provides a benchmark against which the performance of Methyl α-L-fucopyranoside can be experimentally evaluated.

Table 1: Comparison of Inhibitory Constants (Ki) of Known α-L-Fucosidase Inhibitors

InhibitorEnzyme SourceKi ValueReference
Deoxyfuconojirimycin (DFJ)Human Liver1 x 10-8 M[2][3]
N-Methyl-deoxyfuconojirimycinHuman Liver5 x 10-8 M[2]
Fuconojirimycin Derivative 1Thermotoga maritima16 nM[4]
Fuconojirimycin Derivative 2Thermotoga maritima0.47 pM (Ki*)[4]
Fuconojirimycin Derivative 9Thermotoga maritima6.0 μM[4]

Note: Ki represents a tightly bound inhibitor.

Commonly used substrates in α-L-fucosidase assays are chromogenic or fluorogenic compounds that release a detectable molecule upon cleavage. The apparent Michaelis constant (Km) for the chromogenic substrate p-nitrophenyl α-L-fucopyranoside with α-L-fucosidase from the clam Venus mercenaria has been reported to be 0.26 mM.[5] For the α-L-fucosidase BF3242 from Bacteroides fragilis, the Km value for p-nitrophenyl-α-L-fucopyranoside was in the range of 0.27 to 0.33 mM.[6]

Experimental Protocols

To facilitate the experimental validation of Methyl α-L-fucopyranoside, this section provides detailed methodologies for a standard α-L-fucosidase activity assay.

General α-L-Fucosidase Activity Assay (Colorimetric)

This protocol is adapted from standard procedures using the artificial substrate p-nitrophenyl-α-L-fucopyranoside (pNPF).[7][8]

Materials:

  • α-L-fucosidase enzyme

  • p-Nitrophenyl-α-L-fucopyranoside (pNPF) solution (Substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[7]

  • Stop Reagent (e.g., 1 M Na2CO3)[6]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the desired temperature (e.g., 37°C)[6]

Procedure:

  • Prepare a series of dilutions of the α-L-fucosidase enzyme in Assay Buffer.

  • Add 20 µL of each enzyme dilution to separate wells of a 96-well microplate.[7]

  • For a negative control, add 20 µL of Assay Buffer without the enzyme to a well.

  • Pre-incubate the plate at the desired reaction temperature for 5 minutes.

  • Initiate the reaction by adding 80 µL of the pNPF substrate solution to each well.[7]

  • Incubate the plate at the reaction temperature for a defined period (e.g., 10-30 minutes).[6]

  • Stop the reaction by adding 100 µL of Stop Reagent to each well.[7]

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • The amount of p-nitrophenol released is proportional to the enzyme activity and can be quantified using a standard curve of known p-nitrophenol concentrations.

α-L-Fucosidase Inhibition Assay

To determine the inhibitory potential of Methyl α-L-fucopyranoside, the following protocol can be used.

Materials:

  • Same materials as the activity assay.

  • Methyl α-L-fucopyranoside (Inhibitor) solution at various concentrations.

Procedure:

  • Prepare a series of dilutions of Methyl α-L-fucopyranoside in Assay Buffer.

  • In a 96-well microplate, add 20 µL of the α-L-fucosidase enzyme solution to each well.

  • Add 20 µL of each inhibitor dilution to the corresponding wells. For a positive control (no inhibition), add 20 µL of Assay Buffer.

  • Pre-incubate the plate at the reaction temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 60 µL of the pNPF substrate solution to each well.

  • Follow steps 6-9 from the activity assay protocol.

  • The percentage of inhibition can be calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in the absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined from a dose-response curve. The inhibitory constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and fitting the data to appropriate kinetic models.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of α-L-fucosidase activity, the following diagrams have been generated using the DOT language.

G General Workflow for α-L-Fucosidase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Stop Solution) enzyme Prepare Enzyme Dilutions reagents->enzyme inhibitor Prepare Inhibitor Dilutions (for inhibition assay) reagents->inhibitor plate Pipette Enzyme and Inhibitor into 96-well plate enzyme->plate inhibitor->plate preincubation Pre-incubate at 37°C plate->preincubation reaction Add Substrate to Initiate Reaction preincubation->reaction incubation Incubate at 37°C reaction->incubation stop Add Stop Reagent incubation->stop read Read Absorbance at 405 nm stop->read calculate Calculate Enzyme Activity / Inhibition read->calculate results Determine Kinetic Parameters (Km, Vmax, Ki, IC50) calculate->results

Caption: General workflow for conducting an α-L-fucosidase enzymatic assay.

α-L-fucosidase activity is crucial for the proper functioning of several signaling pathways by modifying the fucosylation status of key receptors. The Transforming Growth Factor-beta (TGF-β) signaling pathway is one such example, where fucosylation of its receptors is essential for signal transduction.[9][10][11]

G Role of Fucosylation in the TGF-β Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruitment Fucosylated_TGFbR Fucosylated Receptor Complex TGFbRI->Fucosylated_TGFbR Fucosylation pSMAD23 p-SMAD2/3 Fucosylated_TGFbR->pSMAD23 Phosphorylation alpha_Fucosidase α-L-Fucosidase Fucosylated_TGFbR->alpha_Fucosidase Removes Fucose SMAD23 SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT genes) SMAD_complex->Transcription Translocation Fucosyltransferase Fucosyltransferase Fucosyltransferase->Fucosylated_TGFbR Adds Fucose

Caption: Fucosylation of TGF-β receptors, regulated by fucosyltransferases and α-L-fucosidases, is critical for downstream signaling.

Conclusion

While direct experimental evidence for the performance of Methyl α-L-fucopyranoside in enzymatic assays is currently limited, its structural similarity to L-fucose and its demonstrated interaction with fucose-binding proteins suggest it may act as a competitive inhibitor of α-L-fucosidase. The provided comparative data on known inhibitors and substrates, along with detailed experimental protocols, offer a solid foundation for researchers to quantitatively assess the efficacy of Methyl α-L-fucopyranoside. Further investigation is warranted to determine its kinetic parameters and to fully understand its potential as a tool for studying α-L-fucosidase activity and its role in cellular signaling pathways.

References

Fucopyranoside Derivatives: A Comparative Review of Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various fucopyranoside derivatives in anticancer, anti-inflammatory, antiviral, and antibacterial applications. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Fucopyranoside derivatives, a class of sugar molecules characterized by a fucose sugar core, have garnered significant attention in biomedical research due to their diverse and potent biological activities. These compounds, often derived from natural sources like brown seaweeds (fucoidans), exhibit a range of therapeutic properties, making them promising candidates for the development of novel drugs. This review compares the applications of different fucopyranoside derivatives, presenting quantitative data, experimental protocols, and the underlying molecular mechanisms.

Anticancer Applications

Fucopyranoside derivatives, particularly fucoidans, have demonstrated significant anticancer effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.

The anticancer activity is often dependent on the source, molecular weight, and sulfation pattern of the fucoidan. Generally, lower molecular weight fucoidans have been observed to exhibit higher cytotoxicity against cancer cells.

Comparative Anticancer Activity of Fucopyranoside Derivatives
Derivative/SourceCancer Cell LineIC50 Value (µg/mL)Reference
Fucoidan (Undaria pinnatifida)MCF-7 (Breast Cancer)22.4[1]
Fucoidan (Fucus vesiculosus)HTB-26 (Breast Cancer)10 - 50[1]
FucoidanPC-3 (Pancreatic Cancer)10 - 50[1]
FucoidanHepG2 (Hepatocellular Carcinoma)10 - 50[1]
Glucopyranoside derivative (Compound 8)Ehrlich Ascites Carcinoma (EAC)1024.83[2]
Key Signaling Pathways in Anticancer Activity

Fucopyranoside derivatives exert their anticancer effects by modulating several key signaling pathways involved in cell growth, survival, and metastasis. Fucosylation, the enzymatic addition of fucose to glycans, and the enzymes responsible, fucosyltransferases (FUTs), play a crucial role in cancer progression. Derivatives of fucopyranoside can interfere with these processes.

Key signaling pathways affected include:

  • EGFR/MAPK Pathway: Fucosyltransferase 4 (FUT4) is linked to the activation of the EGFR and MAPK signaling pathways, promoting cell proliferation. Fucopyranoside derivatives may inhibit FUT4, leading to reduced signaling.[3]

  • PI3K/AKT Pathway: FUT4 expression can enhance the activation of the pro-survival PI3K/AKT pathway.[3] Inhibition of this pathway by fucopyranoside derivatives can lead to apoptosis.

  • TGFβ Signaling: Fucosyltransferase 3 (FUT3) is required for the fucosylation of the TGFβ receptor, which is involved in cell migration and invasion.[3]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TGFbR TGFβR SMAD SMAD TGFbR->SMAD RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Metastasis Metastasis SMAD->Metastasis Fucopyranoside Fucopyranoside Derivatives Fucopyranoside->EGFR Inhibits Fucopyranoside->TGFbR Inhibits Fucopyranoside->PI3K Inhibits

Anticancer Signaling Pathways
Experimental Protocols: Anticancer Assays

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the fucopyranoside derivative for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cell survival rate and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

2. Apoptosis Assay (Flow Cytometry)

  • Principle: This assay uses Annexin V and propidium iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a hallmark of late apoptosis and necrosis.

  • Protocol:

    • Treat cancer cells with the fucopyranoside derivative for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI solution and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

Anti-inflammatory Applications

Fucopyranoside derivatives, especially fucoidans, exhibit potent anti-inflammatory properties by modulating the expression and release of inflammatory mediators.

Comparative Anti-inflammatory Activity of Fucopyranoside Derivatives
Derivative/SourceAssayTargetIC50 ValueReference
Isonicotinate 5ROS InhibitionReactive Oxygen Species1.42 ± 0.1 µg/mL[5]
Ibuprofen (Standard)ROS InhibitionReactive Oxygen Species11.2 ± 1.9 µg/mL[5]
FucoxanthinIL-6 ProductionInterleukin-62.19 µM[6]
FM12 (Butanal derivative)COX-2 InhibitionCyclooxygenase-20.18 µM[7]
Celecoxib (Standard)COX-2 InhibitionCyclooxygenase-20.042 µM[7]
Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of fucopyranoside derivatives are largely attributed to their ability to suppress the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK.

  • NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Fucopyranoside derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also involved in the inflammatory response. Fucopyranoside derivatives can suppress the phosphorylation of MAPK proteins, leading to a decrease in inflammatory mediator production.[10][11]

  • Nrf2 Signaling Pathway: Some coumarin derivatives, which can be considered related to fucopyranoside structures, activate the Nrf2 signaling pathway, which has antioxidant and anti-inflammatory effects.[12]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK TLR4->IKK Inflammatory_Genes Pro-inflammatory Gene Expression MAPK->Inflammatory_Genes IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IκB->NFκB NFκB->Inflammatory_Genes Fucopyranoside Fucopyranoside Derivatives Fucopyranoside->MAPK Inhibits Fucopyranoside->IKK Inhibits

Anti-inflammatory Signaling
Experimental Protocol: Measurement of Inflammatory Cytokines (ELISA)

  • Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

    • Block non-specific binding sites in the wells.

    • Add cell culture supernatants containing the secreted cytokines to the wells.

    • Add a detection antibody that is also specific for the cytokine, which is typically conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate for the enzyme that produces a measurable color change.

    • Measure the absorbance of the wells using a microplate reader.

    • Quantify the cytokine concentration by comparing the absorbance to a standard curve.

Antiviral Applications

Several fucopyranoside and other glycoside derivatives have shown promising antiviral activity against a range of viruses by interfering with different stages of the viral life cycle.

Comparative Antiviral Activity of Glucopyranoside Derivatives
DerivativeVirusIC50 ValueReference
Glucopyranoside derivative (f6)Tobacco Mosaic Virus (TMV)52.9 µg/mL[13]
Ribavirin (Standard)Tobacco Mosaic Virus (TMV)145.1 µg/mL[13]
BaicaleinJapanese Encephalitis Virus (JEV)3.44 ± 1.04 µg/ml[14]
QuercetagetinChikungunya Virus (CHIKV)8.050 µg/ml[14]
Micafungin derivative (Mi-2)SARS-CoV-25.25 µM[15]
Mechanisms of Antiviral Action

The antiviral mechanisms of fucopyranoside and related derivatives are diverse and can include:

  • Inhibition of Viral Entry: Some compounds can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane.[16][17]

  • Inhibition of Viral Replication: These derivatives can interfere with viral enzymes essential for replication, such as polymerases or proteases.[16]

  • Inhibition of Viral Release: Some compounds can block the release of new virus particles from the infected host cell.[17]

antiviral_mechanism cluster_lifecycle Viral Life Cycle Virus Virus Particle Attachment Attachment & Entry Virus->Attachment HostCell Host Cell Fucopyranoside Fucopyranoside Derivatives Fucopyranoside->Attachment Inhibits Replication Replication Fucopyranoside->Replication Inhibits Release Release Fucopyranoside->Release Inhibits Uncoating Uncoating Attachment->Uncoating Uncoating->Replication Assembly Assembly Replication->Assembly Assembly->Release Release->Virus

Antiviral Mechanisms of Action
Experimental Protocol: Plaque Reduction Assay

  • Principle: This assay is the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound. It measures the ability of a compound to reduce the number of viral plaques (areas of cell death) in a cell monolayer.[18][19]

  • Protocol:

    • Seed host cells in a multi-well plate to form a confluent monolayer.

    • Prepare serial dilutions of the virus and the antiviral compound.

    • Infect the cell monolayers with the virus in the presence of different concentrations of the compound.

    • After an incubation period to allow for viral entry, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells.

    • Incubate the plates for several days to allow for plaque formation.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the percentage of plaque reduction for each compound concentration and determine the IC50 value.[20]

Antibacterial Applications

While research on the antibacterial properties of fucopyranoside derivatives is still emerging, studies on other glycoside derivatives have shown significant potential in combating bacterial pathogens.

Comparative Antibacterial Activity of Glucopyranoside Derivatives
DerivativeBacterial StrainMIC ValueReference
Methyl α-D-glucopyranoside derivative (13)Bacillus subtilis12.5 µ g/disc [21]
Methyl α-D-glucopyranoside derivative (13)Staphylococcus aureus25 µ g/disc [21]
Galactopyranoside derivative (3)Bacillus subtilis0.125 mg/L[22]
Galactopyranoside derivative (9)Bacillus subtilis0.125 mg/L[22]
Glucopyranoside derivative (4)Various bacterial strains0.68-2.7 mg/mL[23]
Mechanisms of Antibacterial Action

The antibacterial mechanisms of glycoside derivatives can involve:

  • Disruption of the Bacterial Cell Membrane: These compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[24]

  • Inhibition of Nucleic Acid Synthesis: Some derivatives can inhibit the synthesis of bacterial DNA or RNA.[25]

  • Inhibition of Energy Metabolism: They can interfere with essential metabolic pathways in bacteria.[25]

antibacterial_workflow Start Start: Bacterial Culture PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Dilutions with Bacteria PrepareInoculum->Inoculate SerialDilution Prepare Serial Dilutions of Fucopyranoside Derivative SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Observe->DetermineMIC

MIC Determination Workflow
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27][28][29][30]

  • Protocol (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of the fucopyranoside derivative in a liquid growth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the target bacterium.

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion

Fucopyranoside derivatives represent a versatile class of bioactive compounds with significant therapeutic potential. Their applications in oncology, inflammation, and infectious diseases are supported by a growing body of scientific evidence. The data presented in this review highlights the comparative efficacy of different derivatives and underscores the importance of structure-activity relationship studies. Further research, particularly in the areas of antiviral and antibacterial applications of fucopyranosides, is warranted to fully elucidate their mechanisms of action and to pave the way for their clinical development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the therapeutic properties of these promising natural products.

References

Safety Operating Guide

Proper Disposal of Methyl Fucopyranoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including methyl fucopyranoside. While generally not classified as a hazardous substance, adherence to established protocols is crucial for minimizing risks and maintaining a safe research environment.

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a fundamental aspect of their work. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting a culture of safety and operational excellence.

Immediate Safety and Handling

Before proceeding with disposal, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. Although many suppliers indicate that this compound is not hazardous, variations in purity or formulation could alter its properties. In the absence of a specific SDS, treating the substance with standard laboratory precautions is the most prudent approach.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. In case of accidental contact, flush the affected area with copious amounts of water.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with your institution's and local authorities' chemical waste guidelines. The following procedure outlines a general best-practice approach for non-hazardous chemical waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "this compound Waste."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a clean, leak-proof container with a secure screw-top lid for collecting the waste.

    • Ensure the container is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

  • Waste Collection:

    • For solid this compound, carefully transfer the waste into the designated container.

    • For solutions, pour the waste into the container, avoiding splashes.

    • Do not overfill the container; a general rule is to fill it to no more than 80% of its capacity.

  • Labeling and Documentation:

    • Affix a completed hazardous waste tag or your institution's equivalent waste label to the container.

    • The label should include the full chemical name ("this compound"), the quantity, and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not widely established due to its generally non-hazardous nature, institutional guidelines often provide general quantity limits for chemical waste accumulation.

ParameterGuidelineSource
Container Fill Level Do not exceed 80% of the container's total volume.General Laboratory Best Practice
Typical Accumulation Limit Varies by institution; consult your EHS department.Institutional Policy

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Final Steps A Consult SDS B Wear Appropriate PPE A->B C Identify & Segregate Waste B->C D Use Labeled, Compatible Container C->D E Collect Waste (Solid or Solution) D->E F Securely Seal Container E->F G Complete Waste Label F->G H Store in Designated Area G->H I Request EHS Pickup H->I

Figure 1. Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always prioritize safety and consult your institution's specific guidelines.

Personal protective equipment for handling Methyl fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling Methyl fucopyranoside, including personal protective equipment (PPE), operational plans, and disposal procedures.

This compound is a biochemical reagent utilized in life science research.[1] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[2]

Personal Protective Equipment (PPE)

When handling this compound, which is typically a white to almost white powder or crystal, the following personal protective equipment is recommended to prevent direct contact and inhalation of dust particles.[3]

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from dust and potential splashes.[4][5]
Hand Protection Chemical-resistant glovesNitrile or latexPrevents skin contact with the powder.[4][6]
Body Protection Laboratory coatStandardProtects clothing and skin from contamination.[4]
Respiratory Protection Dust mask or respiratorNIOSH-approvedRecommended when handling large quantities or if dust is generated, to prevent inhalation.[4][7]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for the safe handling of this compound. This involves preparation, handling, and post-handling procedures.

prep Preparation handling Handling prep->handling Proceed when ready decon Decontamination handling->decon After handling disposal Waste Disposal decon->disposal Segregate waste end_node End disposal->end_node Complete

Figure 1. Standard workflow for handling this compound.

1. Preparation:

  • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

  • Assemble all necessary equipment and materials, including this compound, solvents, and weighing instruments.

  • Put on the required personal protective equipment as detailed in the table above.

2. Handling:

  • Handle in a well-ventilated place to avoid the formation of dust and aerosols.[8]

  • When weighing, use a chemical spatula to transfer the powder. Avoid scooping directly from the container with weighing paper to minimize dust dispersion.

  • If dissolving the compound, add the solvent slowly to the powder to prevent splashing.

  • Keep the container tightly closed when not in use.

3. Decontamination:

  • After handling, thoroughly clean the work surface with an appropriate solvent (e.g., 70% ethanol or as dictated by the experimental protocol).

  • Wash hands and any exposed skin thoroughly with soap and water.

  • Contaminated clothing should be removed and laundered before reuse.[9]

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Unused Product: Unused this compound should be disposed of as chemical waste. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. Always consult local, state, and federal regulations for proper disposal methods.

  • Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, sealed container for chemical waste.

  • Empty Containers: Empty containers can be triple-rinsed with an appropriate solvent.[8] The rinsate should be collected as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, or recycled according to institutional guidelines.[8][10] Do not reuse containers for other purposes.[9]

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。